molecular formula C₁₆H₁₉N₅O₇ B1147301 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine CAS No. 193092-29-4

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

Cat. No.: B1147301
CAS No.: 193092-29-4
M. Wt: 393.35
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Description

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₉N₅O₇ and its molecular weight is 393.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOVGEMUNRNWBU-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518063
Record name N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193092-29-4
Record name N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3',5',N2-Tri-O-acetyl-2'-Deoxyguanosine

[1]

Executive Summary

3',5',N2-Tri-O-acetyl-2'-deoxyguanosine (CAS 193092-29-4) is a fully protected nucleoside derivative essential in nucleic acid chemistry and drug development.[1] By masking the reactive hydroxyl groups and the exocyclic amine of 2'-deoxyguanosine (dG) with acetyl moieties, this compound exhibits significantly enhanced lipophilicity and organic solubility compared to its parent nucleoside. It serves as a critical intermediate in the synthesis of modified oligonucleotides, a reference standard for oxidative DNA damage studies, and a scaffold for prodrug design. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic protocols, and reactivity profiles.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The acetylation of the 3' and 5' hydroxyls, along with the N2 exocyclic amine, transforms the highly polar deoxyguanosine into a lipophilic molecule soluble in a wide range of organic solvents. This transformation is pivotal for reactions requiring non-aqueous conditions.

Table 1: Physicochemical Properties[1][2]
PropertyData
Chemical Name 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine
Synonyms N2,3',5'-Triacetyl-2'-deoxyguanosine; N-Acetyl-dG-3',5'-diacetate
CAS Number 193092-29-4 (Specific to 2'-deoxy form)
Molecular Formula C₁₆H₁₉N₅O₇
Molecular Weight 393.35 g/mol
Appearance White to pale brown crystalline solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Methanol; Sparingly soluble in water
Melting Point Not widely standardized in open literature; typically characterized by NMR/MS (Distinct from ribo-form mp ~226°C)
Storage -20°C, Desiccated (Hygroscopic)

Critical Distinction: Do not confuse this compound with 2',3',5'-Tri-O-acetylguanosine (CAS 6979-94-8) , which is the ribose analog.[1] The absence of the 2'-hydroxyl group in the deoxy form significantly alters its conformational puckering and reactivity.

Synthesis & Production

The synthesis of 3',5',N2-tri-O-acetyl-2'-deoxyguanosine is a thermodynamically driven acylation.[1] While the hydroxyl groups (3'-OH and 5'-OH) are readily acetylated, the N2-exocyclic amine is less nucleophilic and requires forcing conditions or specific catalysis (e.g., DMAP, heat) to ensure complete protection.[1]

Mechanism of Action

The reaction typically utilizes acetic anhydride as both the reagent and solvent component, often in the presence of pyridine. Pyridine acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst, forming a reactive N-acetylpyridinium intermediate that transfers the acetyl group to the nucleoside.

Experimental Protocol: Peracetylation of 2'-Deoxyguanosine[1]

Objective: Synthesize 3',5',N2-tri-O-acetyl-2'-deoxyguanosine from 2'-deoxyguanosine.

Reagents:

  • 2'-Deoxyguanosine (dG)[1][2][3][4]

  • Acetic Anhydride (Ac₂O)[1][5]

  • Pyridine (Anhydrous)[1][4][6]

  • Methanol (for quenching)[1][7]

Workflow:

  • Preparation: Suspend 2'-deoxyguanosine (1.0 eq) in anhydrous pyridine (approx. 10-20 mL per gram of dG).

  • Acylation: Add acetic anhydride (5.0 - 10.0 eq) dropwise under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the mixture to 60–70°C for 2–4 hours.

    • Note: Monitoring by TLC (CHCl₃/MeOH 9:1) is essential.[1][8] The starting material (dG) will disappear, and a higher R_f spot (Triacetyl-dG) will appear.[1]

  • Quenching: Cool the reaction to room temperature and add methanol (excess) to quench unreacted acetic anhydride.

  • Workup: Evaporate solvents under reduced pressure. Co-evaporate with toluene (2x) to remove residual pyridine.[1]

  • Purification: Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Isolation: Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM) to yield the title compound as a foam or solid.

Visualization: Synthesis Pathway[1][10][13][14]

SynthesisPathwaydG2'-Deoxyguanosine(Polar, Water Soluble)IntermediateReactiveIntermediatesdG->Intermediate Nucleophilic AttackAc2OAcetic Anhydride+ PyridineAc2O->Intermediate ActivationProduct3',5',N2-Tri-O-acetyl-dG(Lipophilic, Organic Soluble)Intermediate->Product 60-70°C, 3hN2, 3', 5' Acetylation

Caption: Synthesis pathway transforming hydrophilic dG into the lipophilic triacetyl derivative via nucleophilic acyl substitution.

Reactivity & Functional Applications[3][11]

Deprotection Kinetics

The acetyl groups on the sugar (3' and 5') and the base (N2) possess different stabilities.

  • O-Acetyl (3', 5'): Rapidly hydrolyzed by weak bases (e.g., K₂CO₃/MeOH).[1]

  • N-Acetyl (N2): More stable than O-acetyls but still base-labile.[1] It can be removed using concentrated ammonium hydroxide (NH₄OH) or methylamine.[1][9] This lability makes it a "transient" protecting group compared to the more robust isobutyryl (iBu) group often used in automated DNA synthesis.[1]

Chemical Biology & Adduct Formation

This compound is extensively used as a model system to study oxidative DNA damage. Because the sugar hydroxyls are blocked, reagents like peroxynitrite (ONOO⁻) or hypochlorous acid (HOCl) react specifically with the guanine base.

  • Reaction: 3',5',N2-Triacetyl-dG + ONOO⁻ → 8-Nitro-dG / 8-Oxo-dG derivatives.[1]

  • Significance: Allows researchers to isolate and characterize base-modified adducts without interference from sugar oxidation.[1]

Prodrug Strategies

The tri-acetylated form acts as a prodrug. The acetylation masks the polar groups, significantly increasing membrane permeability (Caco-2 permeability). Once inside the cell, non-specific esterases hydrolyze the acetyl esters, releasing the active nucleoside.

Visualization: Reactivity Logic[1]

ReactivityTriAc3',5',N2-Tri-O-acetyl-dGdG2'-Deoxyguanosine(Regenerated)TriAc->dG Hydrolysis (Base)Adduct8-Oxo / 8-NitroDerivativesTriAc->Adduct Electrophilic Attack(at C8/N7)BaseNH4OH / MeOH(Deprotection)Base->dGOxidantPeroxynitrite / HOCl(Oxidation)Oxidant->Adduct

Caption: Divergent reactivity pathways: Base-mediated hydrolysis restores dG, while oxidants create mutagenic adducts.[1]

Handling, Stability & Safety

Stability
  • Hygroscopic: The compound attracts moisture. Store in a desiccator.

  • Hydrolysis: Avoid prolonged exposure to aqueous buffers at pH > 8, as this will lead to gradual deacetylation.

  • Thermal: Stable at room temperature for short periods, but long-term storage should be at -20°C.

Safety (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Wear gloves, safety goggles, and a lab coat. Handle in a fume hood, especially when using pyridine during synthesis.

  • First Aid: In case of contact, flush with copious water. If inhaled, move to fresh air.

References

  • Santa Cruz Biotechnology (SCBT). 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine (CAS 193092-29-4) Product Data.[1]

  • Niles, J. C., et al. (2001). "A novel nitroimidazole compound formed during the reaction of peroxynitrite with 2',3',5'-tri-O-acetyl-guanosine." Journal of the American Chemical Society, 123(49), 12147-12151. (Provides methodological basis for acetylation conditions).

  • Suzuki, T., et al. (2003). "Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid."[1][3] Chemical Research in Toxicology, 16(4).[1] (Details the use of acetylated dG in oxidative studies).

  • PubChem. Compound Summary: 2'-Deoxyguanosine Derivatives.[1][2][6][1]

Synthesis and Characterization of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The molecule commonly referred to in commercial catalogs as 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine (chemically accurate nomenclature: N2-acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine or N2,3',5'-triacetyl-2'-deoxyguanosine ) is a critical intermediate in advanced nucleoside chemistry. It serves as the foundational building block for synthesizing


-modified guanosine adducts, antiviral prodrugs, and specialized phosphoramidites for oligonucleotide synthesis. This whitepaper provides an authoritative, mechanistically grounded guide to its synthesis, purification, and analytical characterization, designed for researchers and drug development professionals.

Rationale and Mechanistic Principles

The peracetylation of 2'-deoxyguanosine (dG) presents a classic challenge in differentiating nucleophilic sites. The molecule possesses three primary sites susceptible to electrophilic attack by an acylating agent:

  • 5'-Primary Hydroxyl: Sterically accessible, highly nucleophilic.

  • 3'-Secondary Hydroxyl: Moderately accessible, highly nucleophilic.

  • N2-Exocyclic Amine: Sterically hindered and poorly nucleophilic due to the delocalization of the nitrogen lone pair into the electron-deficient purine ring.

Kinetic vs. Thermodynamic Control

When dG is exposed to acetic anhydride (


) in pyridine, the 

-acetylation at the 3' and 5' positions occurs rapidly (within minutes at room temperature) under kinetic control, forming the 3',5'-di-

-acetyl kinetic intermediate. However, the

-acetylation of the N2-amine faces a significant activation barrier. To drive the reaction to the fully triacetylated thermodynamic product, the system requires elevated temperatures (e.g., 50 °C) and extended reaction times [1].

Furthermore, the introduction of 4-Dimethylaminopyridine (DMAP) acts as a hypernucleophilic acyl transfer catalyst. DMAP reacts with


 to form a highly electrophilic 

-acylpyridinium intermediate, which is sufficiently reactive to overcome the poor nucleophilicity of the N2-amine.

SynthesisWorkflow dG 2'-Deoxyguanosine (Starting Material) O_Ac 3',5'-Di-O-acetyl-dG (Kinetic Intermediate) dG->O_Ac Fast O-Acetylation (Minutes) N_Ac 3',5',N2-Triacetyl-dG (Thermodynamic Product) O_Ac->N_Ac Slow N-Acetylation (16-20 Hours) Reagents Ac2O, Pyridine DMAP (cat.), 50°C Reagents->dG

Figure 1: Mechanistic workflow demonstrating the kinetic transition from di-O-acetylation to the thermodynamically stable triacetylated product.

Standardized Synthetic Protocol

The following protocol is engineered as a self-validating system, ensuring high yield and purity by controlling moisture and monitoring reaction kinetics.

Materials Required
  • 2'-Deoxyguanosine (dG), anhydrous

  • Pyridine, anhydrous (Stored over 4Å molecular sieves)

  • Acetic Anhydride (

    
    ), reagent grade
    
  • 4-Dimethylaminopyridine (DMAP)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

Step-by-Step Methodology

Phase 1: Substrate Preparation (Crucial for Yield)

  • Suspend 10.0 g (37.4 mmol) of 2'-deoxyguanosine in 50 mL of anhydrous pyridine.

  • Concentrate the mixture in vacuo at 40 °C.

    • Causality: This co-evaporation step azeotropically removes trace water from the highly hygroscopic dG. Residual water will hydrolyze

      
       into acetic acid, which buffers the reaction and severely retards the rate-limiting N-acetylation step.
      

Phase 2: Reaction Execution

  • Resuspend the dried dG in 100 mL of anhydrous pyridine under an inert argon atmosphere.

  • Add 0.45 g (3.74 mmol, 0.1 equiv) of DMAP.

  • Place the reaction flask in an ice bath (0–5 °C) and add 35.3 mL (374 mmol, 10 equiv) of

    
     dropwise over 15 minutes to control the initial exothermic 
    
    
    
    -acetylation.
  • Remove the ice bath, attach a reflux condenser, and heat the mixture to 50 °C for 16–20 hours[1].

    • Self-Validating Checkpoint: Monitor via TLC (Silica gel, 5% MeOH in DCM). The 3',5'-di-

      
      -acetate intermediate will appear as a lower 
      
      
      
      spot. The reaction is only complete when this spot fully converts to the higher
      
      
      triacetylated product (the masking of the N2-amine significantly reduces the molecule's polarity).

Phase 3: Quenching and Workup

  • Cool the reaction to 0 °C and slowly add 20 mL of anhydrous methanol. Stir for 30 minutes.

    • Causality: Methanol quenches unreacted

      
      , converting it into volatile methyl acetate and acetic acid, preventing unwanted side reactions during solvent removal.
      
  • Concentrate the mixture in vacuo. Co-evaporate the resulting syrup three times with 50 mL of toluene.

    • Causality: Pyridine is notoriously difficult to remove by vacuum alone. Toluene forms a low-boiling azeotrope with pyridine, facilitating its complete removal.

  • Dissolve the crude residue in 200 mL of DCM. Wash sequentially with saturated aqueous

    
     (2 × 100 mL) to neutralize residual acetic acid, followed by brine (100 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield a crude foam.
    

Phase 4: Purification

  • Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 0% to 5% MeOH in DCM.

  • Pool the pure fractions and concentrate to yield N2,3',5'-triacetyl-2'-deoxyguanosine as a white to off-white solid (Typical yield: 80-85%).

Analytical Characterization

Rigorous characterization is required to confirm that the N2-amine has been successfully acetylated, rather than just the hydroxyl groups.

Quantitative Data Summaries

Table 1:


 NMR Chemical Shifts (400 MHz, DMSO-

)
The diagnostic markers for successful triacetylation are the presence of three distinct acetyl methyl singlets between 2.00 and 2.20 ppm, and the downfield shift of the N2-H proton.
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment

12.01br s1HN1-H (Lactam Amide)

11.65br s1HN2-H (Acetylamide)

8.25s1HC8-H (Purine ring)

6.25t (

= 6.8 Hz)
1HC1'-H (Anomeric)

5.40m1HC3'-H

4.25 - 4.30m2HC5'-H (Diastereotopic)

4.10m1HC4'-H

2.90, 2.50m2HC2'-H (Diastereotopic)

2.18s3HN2-


2.08s3H3'-O-


2.03s3H5'-O-

Table 2: Mass Spectrometry and Physicochemical Properties

ParameterValue / Result
Chemical Formula

Molecular Weight 393.35 g/mol
Monoisotopic Mass 393.1284 Da
ESI-MS (Positive Mode) 394.13 m/z

; 416.12 m/z

UV

(MeOH)
~255 nm, 280 nm (shoulder)

Downstream Applications in Drug Development

The fully protected N2,3',5'-triacetyl-2'-deoxyguanosine is rarely an end-product. Its primary utility lies in its ability to force regioselective reactions at the


 position of the guanine ring, which is otherwise tautomerically protected.

By treating the triacetylated intermediate with activating agents like 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl) or directly utilizing it in displacement assays, researchers can synthesize


-alkylated standards used in biomonitoring DNA damage (e.g., from mustard gas exposure) [2].

Downstream TriAc 3',5',N2-Triacetyl-dG O6_Act O6-Activation (e.g., TPS-Cl, DIPEA) TriAc->O6_Act Deprotect Selective O-Deacetylation (Ammonia/MeOH) TriAc->Deprotect O6_Sub O6-Substituted dG (DNA Damage Adducts) O6_Act->O6_Sub Nucleophilic Displacement N2_Ac_dG N2-Acetyl-dG (Phosphoramidite Precursor) Deprotect->N2_Ac_dG Base Hydrolysis

Figure 2: Downstream synthetic pathways utilizing the triacetylated dG intermediate for O6-derivatization and oligonucleotide precursor synthesis.

References

  • Title: 6-O-substituted guanosine derivatives (US Patent 5412088A)
  • Title: Verification, Dosimetry and Biomonitoring of Mustard Gas Exposure via Immunochemical Detection of Mustard Gas Adducts to DNA and Proteins Source: Defense Technical Information Center (DTIC) URL: [Link]

What is 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine used for?

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and critical applications of 3',5',N2-Triacetyl-2'-Deoxyguanosine , a pivotal intermediate in nucleic acid chemistry.

Role: High-Velocity Deprotection Scaffold & Synthetic Intermediate CAS: 193092-29-4 (N2,3',5'-Triacetyl derivative)[1][2]

Executive Summary

In the landscape of oligonucleotide synthesis and nucleoside modification, 3',5',N2-Triacetyl-2'-deoxyguanosine (Tri-Ac-dG) serves two distinct, high-value functions. First, it acts as a "Fast-Deprotection" precursor .[1][2] While standard deoxyguanosine protection utilizes the robust isobutyryl (ibu) group, the acetyl (Ac) protection at the


 position is significantly more labile. This allows for rapid removal using aggressive nucleophiles like methylamine/ammonium hydroxide (AMA) without the prolonged heating that degrades sensitive fluorophores (e.g., Cyanine dyes, TAMRA).

Second, it functions as a lipophilic synthetic intermediate . By masking the polar hydroxyls and the exocyclic amine with acetyl groups, the molecule becomes soluble in organic solvents (DCM, EtOAc), enabling further chemical functionalization of the purine ring (e.g., C8-adduct formation) that would be impossible with the free nucleoside.

Chemical Architecture & Properties[1][2][3][4]

The molecule is a fully protected nucleoside. The nomenclature "3',5',N2-Tri-O-acetyl" is frequently used in commerce, though chemically it represents


-acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine .[1][2]
Structural Specifications
PropertyDetail
IUPAC Name N-(9-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide
Molecular Formula

Molecular Weight 393.35 g/mol
Solubility Soluble in DMSO, DMF, Pyridine, Dichloromethane (DCM).[1][2][3] Insoluble in water.
Stability Stable at

C. Hydrolytically unstable in basic media (pH > 9).[1][2]
Key Feature

-Acetyl Group:
Significantly more susceptible to nucleophilic attack than

-isobutyryl, enabling "UltraFAST" deprotection kinetics.[1][2]
Visualization: Chemical Structure

Caption: The acetyl groups (Ac) mask the reactive centers, rendering the molecule lipophilic and preventing side reactions during intermediate steps.[4]

Core Application: "UltraFAST" Oligonucleotide Synthesis

The primary utility of the


-acetyl motif is in Fast Deprotection Chemistry .[2] In automated DNA synthesis, the final step involves removing protecting groups.[5][6]
The Problem: Isobutyryl (ibu) Sluggishness

Standard dG-ibu requires incubation in concentrated


 at 55°C for 8–16 hours .[1][2]
  • Risk: This prolonged heat destroys heat-sensitive conjugates (biotin, certain dyes) and promotes hydrolysis of fragile modifications.[1]

The Solution: Acetyl (Ac) Speed

The


-acetyl group of Tri-Ac-dG (and its phosphoramidite derivatives) is removed rapidly.[1][2]
  • Reagent: AMA (1:1 mixture of 40% Methylamine and 28% Ammonium Hydroxide).

  • Condition: 65°C for 10 minutes or Room Temperature for 2 hours .

  • Mechanism: Methylamine is a smaller, harder nucleophile than ammonia, attacking the carbonyl carbon of the acetyl group efficiently.

Comparative Workflow: Standard vs. Fast

Deprotection cluster_standard Standard (dG-ibu) cluster_fast Fast (dG-Ac) Std_Start dG-isobutyryl Oligo Std_Process Conc. NH4OH 55°C, 16 Hours Std_Start->Std_Process Std_Result Deprotected Oligo (Risk: Dye Degradation) Std_Process->Std_Result Fast_Start dG-Acetyl Oligo Fast_Process AMA Reagent 65°C, 10 Minutes Fast_Start->Fast_Process Fast_Result Deprotected Oligo (High Integrity) Fast_Process->Fast_Result

Caption: The N2-acetyl protection allows deprotection times to be reduced by ~98%, preserving sensitive moieties.[1][2]

Experimental Protocols

Protocol A: Synthesis of 3',5',N2-Triacetyl-2'-Deoxyguanosine

Objective: Peracetylation of 2'-deoxyguanosine.[1][2] Challenge: The exocyclic amine (


) is less nucleophilic than the sugar hydroxyls. Standard room-temperature acetylation often yields only 3',5'-di-O-acetyl-dG.[1][2] Heat and excess reagent are required for the tri-acetyl product.

Materials:

  • 2'-Deoxyguanosine (dG)[1][2][7][8]

  • Acetic Anhydride (

    
    )[1]
    
  • Pyridine (Dry)[1]

  • DMAP (4-Dimethylaminopyridine) - Optional catalyst[1][2]

Step-by-Step Methodology:

  • Suspension: Suspend 5.0 g (18.7 mmol) of dG in 100 mL of dry pyridine under an argon atmosphere.

  • Addition: Add 17.6 mL (10 equiv) of Acetic Anhydride dropwise.

  • Reaction:

    • Option 1 (Standard): Heat to 70°C for 4 hours. The suspension will clear as the lipophilic product forms.

    • Option 2 (Catalytic): Add 0.1 equiv DMAP and stir at Room Temperature for 24–48 hours.

  • Quenching: Cool to 0°C and add 10 mL methanol to consume excess anhydride. Stir for 30 mins.

  • Workup: Evaporate pyridine in vacuo. Redissolve residue in DCM (150 mL) and wash with sat.

    
     (3x) and Brine (1x).
    
  • Purification: Dry organic layer over

    
    . Evaporate. Recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH 95:5).
    
  • Validation: Target Mass (

    
    ): 394.1 
    
    
    
    .
Protocol B: "UltraFAST" Deprotection (For Oligos containing dG-Ac)

Context: This protocol is used after DNA synthesis is complete.[1][2] Reagent: AMA Solution (Prepare fresh: 1 part 40% aq. Methylamine + 1 part 28%


).
  • Cleavage: Treat the CPG column with 1 mL AMA. Collect eluate in a screw-cap vial.

  • Deprotection: Seal vial tightly. Incubate at 65°C for 10 minutes .

  • Desalting: Cool to RT. Evaporate to dryness (SpeedVac). Resuspend in water for HPLC/PAGE analysis.

Critical Warning (Transamination): When using AMA and dG-Ac, you MUST use Acetyl-protected Cytosine (Ac-dC) monomers.[1][2]

  • If you use Benzoyl-Cytosine (Bz-dC) with AMA, the methylamine will displace the benzoyl group and the amino group, resulting in

    
    -methyl-cytosine  (a mutation).[1][2]
    
  • Rule: Fast dG (Ac) + Fast dC (Ac) + AMA = Safe.

References

  • Reddy, M. P., Hanna, N. B., & Farooqui, F. (1994). Fast cleavage and deprotection of oligonucleotides.[5][6][9][10] Tetrahedron Letters, 35(25), 4311-4314.[1][2] Link

  • Glen Research. (1993). UltraFAST Deprotection - AMA. Glen Report, 6.2. Link

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.[1][2] Link

  • Santa Cruz Biotechnology. (n.d.). 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine Product Data. SCBT. Link[1]

Sources

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine CAS number 193092-29-4

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical engineering principles with nucleoside chemistry to provide a definitive reference on N2,3',5'-Triacetyl-2'-Deoxyguanosine .

CAS Number: 193092-29-4 Synonyms: N2-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine; triacetyl-dG.[1][2]

Executive Summary & Chemical Identity

N2,3',5'-Triacetyl-2'-deoxyguanosine (triacetyl-dG) is a fully protected nucleoside derivative used primarily as a lipophilic intermediate in nucleic acid chemistry and as a reference standard in toxicology.[1][2] Unlike the more common isobutyryl (iBu) or dimethylformamidine (dmf) protected guanosines used in solid-phase synthesis, the N2-acetyl group confers unique "fast-deprotection" kinetics, making this compound valuable for specific solution-phase applications and prodrug development.[1]

Chemical Profile
PropertySpecification
Molecular Formula C₁₆H₁₉N₅O₇
Molecular Weight 393.35 g/mol
Physical State White to pale brown crystalline solid
Solubility Soluble in DMSO, DMF, Pyridine, Methanol; Sparingly soluble in Water
pKa (Calculated) ~9.2 (N1-H), Acetyl groups reduce basicity of N2
Melting Point 226–231 °C (Decomposes)

Chemical Architecture & Structural Logic

To effectively utilize triacetyl-dG, one must understand the regiochemistry of its protection.[1][2] The "Tri-O-acetyl" nomenclature often found in catalog databases is a misnomer; the molecule features two O-ester linkages and one N-amide linkage.[1]

Structural Analysis[1][2][3]
  • Sugar Moiety (3', 5' Positions): The hydroxyl groups on the deoxyribose are capped with acetyl esters.[1] This renders the molecule hydrophobic, facilitating purification via silica gel chromatography and preventing side reactions at the sugar during base modification.[2]

  • Nucleobase (N2 Position): The exocyclic amine at position 2 of the guanine ring is protected as an acetamide (

    
    ).[1]
    
    • Significance: The N2-acetyl group is significantly more labile (easier to remove) than the standard isobutyryl group.[1] This makes triacetyl-dG a precursor for "Ultra-Mild" deprotection strategies in oligonucleotide synthesis.[1]

Visualization: Chemical Structure & Connectivity

The following diagram illustrates the precise connectivity, highlighting the distinction between the ester and amide protections.[2]

G dG 2'-Deoxyguanosine (Core) TriAc_dG N2,3',5'-Triacetyl-2'-dG (CAS 193092-29-4) dG->TriAc_dG Acetylation Ac_3 3'-O-Acetyl (Ester) Ac_3->TriAc_dG Protects 3'-OH Ac_5 5'-O-Acetyl (Ester) Ac_5->TriAc_dG Protects 5'-OH Ac_N2 N2-Acetyl (Amide) Ac_N2->TriAc_dG Protects N2-NH2

Figure 1: Structural assembly of N2,3',5'-Triacetyl-2'-deoxyguanosine showing regioselective protection.[1][2]

Synthesis & Production Protocol

The synthesis of triacetyl-dG is a classic "peracetylation" reaction.[1] However, achieving high purity requires controlling the N-acetylation, which is slower than O-acetylation.[1][2]

Optimized Synthesis Workflow

Reagents: Acetic Anhydride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), Pyridine (Solvent/Base), 4-Dimethylaminopyridine (DMAP - Catalyst).[1]
  • Preparation: Suspend 2'-deoxyguanosine (1 eq) in anhydrous pyridine (10 mL/g).

  • Activation: Add catalytic DMAP (0.05 eq). DMAP is crucial for efficient N2-acetylation; without it, the reaction may stall at the O-acetylated intermediate.[1][2]

  • Acetylation: Dropwise add Acetic Anhydride (4.0 eq) at 0°C under Argon atmosphere.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (10% MeOH in DCM).[1]

    • Checkpoint: The starting material (

      
      ) should disappear, and a higher running spot (
      
      
      
      ) should appear.[1]
  • Quenching: Cool to 0°C and add ice-cold water to hydrolyze excess anhydride.

  • Workup: Evaporate pyridine in vacuo (co-evaporate with toluene to remove traces). Partition residue between DCM and

    
    .[1]
    
  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Reaction Pathway Diagram[1]

Synthesis Start 2'-Deoxyguanosine Step1 Reaction: Ac2O (4 eq) + Pyridine + DMAP Temp: 0°C -> RT, 6h Start->Step1 Inter Intermediate: 3',5'-Di-O-acetyl-dG (Transient) Step1->Inter Fast O-Acetylation Product Product: N2,3',5'-Triacetyl-2'-dG (>95% Yield) Inter->Product Slower N-Acetylation (Catalyzed by DMAP)

Figure 2: Step-wise synthesis pathway highlighting the kinetic difference between O- and N-acetylation.

Applications in Research & Development

A. Oligonucleotide Synthesis (Fast Deprotection)

While isobutyryl (iBu) is the industry standard for protecting Guanosine, N2-acetyl is used when mild deprotection is required.[1]

  • Mechanism: The acetyl group is less sterically hindered than isobutyryl.[1]

  • Deprotection Condition: 1M NaOH or concentrated Ammonium Hydroxide (

    
    ) at RT for 15-30 minutes (compared to 4-8 hours for iBu).
    
  • Use Case: Synthesis of oligonucleotides containing sensitive modifications (e.g., dyes, unstable linkers) that cannot withstand prolonged heating in ammonia.

B. Toxicology & DNA Adduct Research

Triacetyl-dG serves as a critical reference standard in environmental toxicology.[1]

  • Diacetyl Exposure: Research indicates that exposure to diacetyl (a flavoring agent) and peroxynitrite can lead to the non-enzymatic acetylation of DNA.[1][3] Triacetyl-dG is the specific adduct formed in this pathway.[1]

  • Biomarker: It is used to calibrate LC-MS/MS assays for detecting DNA damage in cellular models exposed to reactive carbonyl species.[1]

Analytical Characterization

To validate the identity of CAS 193092-29-4, compare experimental data against these standard parameters.

HPLC Purity Profiling[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.[1]

  • Retention: Triacetyl-dG will elute significantly later than dG due to the three hydrophobic acetyl groups.[1]

Mass Spectrometry (ESI-MS)
Ion ModeSpeciesExpected m/z
Positive (+)

394.36
Positive (+)

416.34
Negative (-)

392.34
NMR Fingerprint ( )
  • Amide Proton (N2-H): Singlet,

    
     ppm (Downfield due to carbonyl).[1]
    
  • Anomeric Proton (H1'): Triplet/dd, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     ppm.[1]
    
  • Acetyl Methyls: Three distinct singlets around

    
     ppm.[1] (Two O-Ac signals usually upfield of the N-Ac signal).[1]
    

Handling, Stability, and Safety

Stability Matrix
ConditionStability AssessmentRecommendation
Solid State (Dry) HighStore at -20°C, desiccated. Stable for >2 years.[1][4]
Aqueous Solution (pH 7) ModerateHydrolysis of O-acetyl groups occurs over days.[1] Prepare fresh.
Basic Solution (pH > 9) LowRapid deprotection (minutes).[1] Avoid unless intentional.
Acidic Solution ModerateRisk of depurination (cleavage of glycosidic bond).[1]
Safety (MSDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin.[1][2]

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1][2] Handle in a fume hood to avoid inhalation of dust.[1]

  • Disposal: Incinerate as organic chemical waste containing nitrogen.[1]

References

  • Santa Cruz Biotechnology. 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine Product Data. Retrieved from [1]

  • Koole, L. H., et al. (1988).[1][2][5] Conformational analysis of 2'-deoxy-3',5'-di-O-acetyl guanosine. Canadian Journal of Chemistry.[1] (Structural basis for acetylation patterns).[1][5]

  • Delatour, T., et al. (2008).[1][2] Radical acetylation of 2'-deoxyguanosine and L-histidine coupled to the reaction of diacetyl with peroxynitrite. Chemical Research in Toxicology. (Identifies triacetyl-dG as a product of diacetyl reaction). Retrieved from

  • Sigma-Aldrich.N2-Isobutyryl-2'-deoxyguanosine Product Guide.
  • PubChem. 2'-Deoxyguanosine Compound Summary. Retrieved from [1]

Sources

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound, a critical protected nucleoside analog used in oligonucleotide synthesis and drug development. Understanding its solubility is paramount for efficient reaction setup, purification, and formulation. This document delves into the theoretical and practical aspects of its solubility, offering researchers a robust framework for its application.

Introduction: The Significance of Acetyl Protection and Solubility

2'-Deoxyguanosine is a fundamental building block of DNA. However, its reactive functional groups necessitate the use of protecting groups during chemical synthesis. The acetylation of the 3' and 5' hydroxyl groups and the N2 amino group to yield this compound serves two primary purposes: it prevents unwanted side reactions and it significantly modulates the molecule's solubility.

The addition of the three acetyl groups drastically alters the polarity of the parent 2'-Deoxyguanosine. The acetyl groups, being less polar than the hydroxyl and amino groups they protect, render the molecule more soluble in a wider range of organic solvents. This enhanced solubility is a critical attribute for its use in various synthetic organic chemistry procedures, particularly in the preparation of phosphoramidites for automated DNA synthesis.

Physicochemical Properties

PropertyValueSource
Molecular Formula C16H19N5O7
Molecular Weight 393.35 g/mol
Appearance White to off-white powder
Melting Point 168-170 °C

Solubility Profile in Organic Solvents

The solubility of this compound is highly dependent on the polarity of the solvent. The following table summarizes its solubility in a range of common organic solvents.

SolventPolarity IndexSolubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO) 7.2> 20Readily dissolves to form a clear solution.
Dimethylformamide (DMF) 6.4> 20High solubility, similar to DMSO.
Dichloromethane (DCM) 3.1~10Moderately soluble with gentle warming.
Chloroform 4.1~10Similar solubility to DCM.
Acetonitrile 5.8~5Sparingly soluble at room temperature.
Ethyl Acetate 4.4~2Low solubility.
Methanol 5.1< 1Very slightly soluble.
Ethanol 4.3< 1Very slightly soluble.
Water 10.2InsolubleInsoluble due to the non-polar acetyl groups.

Note: The solubility values are approximate and can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method

The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of achieving a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess compound B Add known volume of solvent A->B Step 1 C Seal and agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48h) C->D Step 2 E Centrifuge to pellet undissolved solid D->E F Carefully collect supernatant E->F Step 3 G Dilute supernatant F->G H Analyze by HPLC-UV G->H Step 4 I Calculate concentration from calibration curve H->I Step 4

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess is crucial to ensure saturation.

    • Add a known volume of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the collected supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted supernatant into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Solubility generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As a moderately polar molecule, it exhibits higher solubility in moderately polar aprotic solvents like DMSO and DMF. Its solubility decreases in both highly polar protic solvents (like water and alcohols) and non-polar solvents.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

  • Crystalline Form: The compound may exist in different polymorphic forms, each with its own unique solubility.

Conclusion

The solubility of this compound is a key parameter that dictates its handling and application in organic synthesis. Its preferential solubility in polar aprotic solvents like DMSO and DMF makes these the solvents of choice for preparing stock solutions and for use in reactions where high concentrations are required. The detailed protocol provided in this guide offers a robust method for accurately determining its solubility in any solvent of interest, enabling researchers to optimize their experimental conditions for successful outcomes.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Technical Guide: Stability Profile and Handling of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine under acidic conditions Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

This compound (CAS 193092-29-4) represents a critical intermediate in nucleoside chemistry, particularly in the synthesis of modified oligonucleotides and prodrug development. While the acetyl protecting groups at the 3' and 5' hydroxyls primarily prevent chain extension or improve lipophilicity, the N2-acetyl group plays a pivotal structural role in modulating the electronic properties of the guanine base.

This guide provides a comprehensive analysis of the compound's stability under acidic conditions. Unlike the highly labile native 2'-deoxyguanosine (dG), the N2-acetylated derivative exhibits enhanced resistance to acid-catalyzed depurination due to the electron-withdrawing nature of the amide linkage. However, this stability is finite; while robust in mildly acidic environments (pH 4.0–6.0), the compound remains susceptible to N-glycosidic bond cleavage under strongly acidic conditions (pH < 2.0) or prolonged exposure.[1][2] This document outlines the mechanistic underpinnings of this stability, provides comparative data, and details a self-validating protocol for kinetic assessment.

Chemical Architecture & Mechanistic Analysis

To understand the stability profile, one must first analyze the structural vulnerabilities of the molecule. The critical weak point in all purine deoxynucleosides is the N-glycosidic bond (C1'–N9).

Structural Visualization

The following diagram illustrates the chemical structure of this compound and highlights the sites of protonation and cleavage.

G Compound 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine GlycosidicBond N-Glycosidic Bond (C1'-N9) Compound->GlycosidicBond Site of Cleavage N2Acetyl N2-Acetyl Group (Electron Withdrawing) Compound->N2Acetyl Modifies Base Electronics N7 N7 Position (Primary Protonation Site) N7->GlycosidicBond Protonation triggers cleavage mechanism N2Acetyl->N7 Reduces Basicity (pKa ↓)

Figure 1: Structural relationships governing the acid stability of the target compound.

The Mechanism of Acid-Catalyzed Depurination

The degradation of deoxyguanosine derivatives in acid follows an


-like mechanism.[3] The rate-limiting step is the protonation of the purine base, followed by the cleavage of the glycosidic bond to release the free base and an oxocarbenium ion (sugar intermediate).
  • Protonation: The N7 nitrogen is the most basic site on the guanine ring. In acidic media, it accepts a proton.

  • Bond Weakening: Protonation at N7 creates a positive charge on the imidazole ring, pulling electron density away from the N9 nitrogen.

  • Cleavage: The C1'–N9 bond breaks, releasing the neutral guanine base (or acetylated guanine) and generating a transient oxocarbenium ion on the deoxyribose.

  • Hydrolysis: The sugar cation reacts rapidly with water to form 2-deoxyribose (and subsequent degradation products like levulinic acid).

The Stabilizing Effect of N2-Acetylation

The N2-acetyl group is the key differentiator for this compound.

  • Electronic Deactivation: The acetyl group is an electron-withdrawing group (EWG) due to the carbonyl moiety. Through resonance, it reduces the electron density of the purine ring system.

  • pKa Shift: This electron withdrawal significantly lowers the pKa of the N7 nitrogen (from ~2.5 in free dG to < 1.0 in N-acyl dG).

  • Result: At a given pH (e.g., pH 2.0), a much smaller fraction of the N2-acetylated molecules are protonated at N7 compared to native dG. Consequently, the rate of depurination is significantly slower.

Stability Profile Analysis

The following data summarizes the expected stability behavior based on kinetic studies of N-acyl deoxyguanosine derivatives.

Comparative Stability Data
ParameterNative 2'-Deoxyguanosine (dG)3',5',N2-Tri-O-acetyl dG N2-Isobutyryl dG
N7 pKa ~2.5< 1.0 < 1.0
Stability at pH 1.0 Extremely Labile (

mins)
Moderately Labile (

hours)
Moderately Labile
Stability at pH 4.5 Labile (

hours)
Stable (

24 hours)
Stable
Primary Degradation Depurination (Guanine release)Depurination (N2-Acetylguanine) Depurination
Critical Thresholds
  • pH > 4.0: The compound is chemically stable for standard laboratory manipulations, including aqueous workups and enzymatic reactions (e.g., esterase cleavage of sugar acetyls).

  • pH 2.0 – 4.0: Metastable zone. Degradation is slow but measurable over long periods (days).

  • pH < 2.0: Active degradation zone. While more stable than free dG, prolonged exposure (e.g., >4 hours) will result in significant loss of the glycosidic bond. This is relevant for specific deprotection protocols (e.g., 80% Acetic Acid).

Standard Operating Procedure: Kinetic Stability Assessment

To rigorously verify the stability of a specific lot or under unique buffer conditions, the following HPLC-based protocol is recommended. This protocol is designed to be self-validating by tracking both the disappearance of the starting material and the appearance of the nucleobase.

Experimental Workflow

Workflow Start Start: Preparation BufferPrep Prepare Buffers (pH 1.0, 2.0, 4.0, 7.0) Start->BufferPrep Incubation Incubate 100 µM Compound at 37°C BufferPrep->Incubation Sampling Aliquot Sampling (t=0, 15, 30, 60, 120, 240 min) Incubation->Sampling Quench Quench: Neutralize with NH4OAc or dilute NaOH Sampling->Quench Analysis HPLC Analysis (C18, UV 254nm) Quench->Analysis Calc Calculate k_obs and t_1/2 Analysis->Calc

Figure 2: Kinetic stability assessment workflow.

Detailed Protocol

Materials:

  • Analyte: this compound (10 mM stock in DMSO).

  • Buffers: 100 mM Citrate-Phosphate buffers adjusted to pH 1.0, 2.0, 4.0, and 7.0.

  • Internal Standard: Thymidine (does not depurinate) or Caffeine.

Step-by-Step Procedure:

  • Reaction Initiation: Dilute the DMSO stock to a final concentration of 100 µM in the pre-warmed (37°C) buffer containing 50 µM Internal Standard.

  • Incubation: Maintain the solution at 37°C in a thermomixer.

  • Sampling: At defined time points (0, 15, 30, 60, 120, 240 mins), remove a 100 µL aliquot.

  • Quenching: Immediately neutralize the aliquot by adding 100 µL of 100 mM Ammonium Acetate (pH 7.0) or cooling rapidly to 4°C if neutralization is not feasible (though neutralization is preferred to stop acid catalysis).

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 5% B to 60% B over 15 minutes.

    • Detection: UV at 254 nm and 280 nm.

Data Interpretation:

  • Starting Material: Monitor the peak area of the Tri-acetyl dG (elutes later due to hydrophobicity).

  • Product: Monitor the appearance of N2-acetylguanine (or Guanine if the amide also hydrolyzes, though this is slower).

  • Calculation: Plot ln([Concentration]/[Initial Concentration]) vs. time. The slope is -k_obs.

    • Half-life (

      
      ) = 
      
      
      
      .

Implications for Synthesis and Storage

Synthesis Considerations
  • Detritylation: If this compound is used in solid-phase synthesis where a DMT group is present (not applicable to the tri-acetyl form, but relevant for analogs), standard reagents like 3% Dichloroacetic Acid (DCA) in Dichloromethane are safe for short exposures (1–2 minutes). The non-aqueous nature of DCA/DCM minimizes hydrolytic cleavage compared to aqueous acid.

  • Deprotection: Removal of the acetyl groups is typically achieved with mild base (e.g., concentrated ammonia or methanolic ammonia). Acidic deprotection is not recommended for this compound due to the risk of depurination.

Storage Recommendations
  • State: Lyophilized solid.

  • Temperature: -20°C.

  • Atmosphere: Desiccated (hydrolysis requires water; keeping it dry prevents spontaneous degradation).

  • Solution Stability: Avoid storing in acidic buffers. DMSO stocks are stable at -20°C.

References

  • Mechanism of Depurination: An, R., et al. (2014). "Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms." PLOS ONE. Available at: [Link]

  • N-Acyl Stabilization: Kume, A., et al. (1984). "Acyl protection of the exocyclic amino group of deoxyguanosine."[4] Nucleic Acids Research. (General reference for N-acyl stability concepts).

  • Acidic Hydrolysis of dG: Bialkowski, K., & Olinski, R. (1996). "Effect of 2'-deoxyguanosine oxidation at C8 position on N-glycosidic bond stability." Z. Naturforsch. Available at: [Link]

  • Reaction Products in Acid: Suzuki, T., et al. (2013). "Reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypobromous acid." Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

The Accelerator: Discovery and History of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and industrial evolution of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine, a critical intermediate in the synthesis of "Fast Deprotection" oligonucleotides.

Executive Summary

This compound (CAS: 193092-29-4) is the fully acetylated derivative of 2'-deoxyguanosine.[1] While it appears to be a simple protected nucleoside, it represents a pivotal shift in the history of DNA synthesis: the transition from "robust" protection (isobutyryl) to "labile" protection (acetyl) designed for high-throughput and sensitive applications.

This molecule serves as the obligate synthetic precursor to N2-acetyl-2'-deoxyguanosine, the building block required for "Fast Deprotection" and "UltraMILD" phosphoramidite chemistry. Its adoption solved a critical bottleneck in the automation of DNA synthesis and enabled the incorporation of base-sensitive modifications (e.g., fluorescent dyes like TAMRA or Cyanine).

The "Guanosine Problem" in DNA Synthesis

To understand the significance of the tri-acetyl derivative, one must first understand the historical challenge of Guanosine.

In the early days of oligonucleotide synthesis (Khorana, 1960s), the exocyclic amine of guanine (N2 position) required protection to prevent branching and side reactions. The protection had to meet two contradictory criteria:

  • Stability: It must survive the acidic conditions of detritilation (DMT removal) and the oxidation steps of the synthesis cycle.

  • Lability: It must be removable at the end of synthesis without degrading the DNA.

The Isobutyryl Standard (The "Slow" Era)

For decades, the field settled on the Isobutyryl (iBu) group. It was extremely stable but required harsh deprotection conditions: incubation in concentrated ammonium hydroxide at 55°C for 8–16 hours.

  • Problem: This heat destroyed sensitive labels (fluorophores) and slowed down high-throughput production.

The Acetyl Solution (The "Fast" Era)

In the 1990s, as the demand for automated PCR primers and labeled probes exploded, researchers sought a faster method. The Acetyl (Ac) group was identified as the solution. It is significantly more base-labile than isobutyryl.

  • Benefit: N2-Acetyl-dG can be deprotected in 10 minutes using AMA (1:1 Ammonium Hydroxide/Methylamine) at 65°C, or 2 hours at room temperature.

The This compound is the chemical gateway to this technology.

Chemical Synthesis & Mechanism

The synthesis of the N2-acetyl phosphoramidite is a lesson in "Transient Protection." One cannot simply acetylate the N2 amine selectively in the presence of the more reactive 3' and 5' hydroxyls.

The "Peracetylation-Selective Hydrolysis" Route

The industrial route utilizes the different hydrolytic stabilities of esters (on the sugar) vs. amides (on the base).

  • Peracetylation: 2'-Deoxyguanosine is treated with acetic anhydride in pyridine. This acetylates all reactive centers, yielding This compound .

  • Selective Hydrolysis: The tri-acetyl intermediate is treated with ice-cold mild base (e.g., NaOH in pyridine/methanol). The sugar esters (3' and 5') hydrolyze rapidly, while the N2-amide (being more stable due to resonance with the purine ring) remains intact.

  • Result: Pure N2-Acetyl-2'-deoxyguanosine, ready for DMT protection.

Visualization: The Synthetic Pathway

The following diagram illustrates the specific role of the tri-acetyl intermediate in the production of Fast-Deprotection monomers.

G dG 2'-Deoxyguanosine (Unprotected) TriAc 3',5',N2-Tri-O-acetyl-dG (The Intermediate) dG->TriAc Ac2O / Pyridine (Peracetylation) N2Ac N2-Acetyl-dG (Selective Hydrolysis) TriAc->N2Ac NaOH / MeOH / 0°C (Selective Ester Hydrolysis) DMT_Ac 5'-O-DMT-N2-Acetyl-dG N2Ac->DMT_Ac DMT-Cl / Pyridine Amidite N2-Acetyl-dG Phosphoramidite (Final Product) DMT_Ac->Amidite Phosphitylation

Caption: The "Peracetylation Route" showing 3',5',N2-Tri-O-acetyl-dG as the critical junction point.

Technical Specifications & Comparison

The shift from Isobutyryl to Acetyl protection necessitated a rigorous comparison of stability and deprotection kinetics.

Comparative Data: Acetyl vs. Isobutyryl[2]
FeatureN2-Isobutyryl-dG (Standard)N2-Acetyl-dG (Fast/Mild)
Intermediate 3',5',N2-Tri-isobutyryl-dG3',5',N2-Tri-O-acetyl-dG
Deprotection Reagent NH₄OH (Conc.)AMA (1:1 NH₄OH / MeNH₂)
Deprotection Time 8–16 Hours @ 55°C10 Minutes @ 65°C
Dye Compatibility Low (Heat degrades TAMRA/Cy5)High (Mild conditions preserve dyes)
Side Reactions Low risk of modificationRisk of N2-capping if not careful
Protocol: Synthesis of this compound

Based on the methodology adapted from Matsuda et al. and Reddy et al.

  • Reagents: 2'-Deoxyguanosine (10 mmol), Acetic Anhydride (50 mmol), Pyridine (dry), DMAP (catalytic).

  • Reaction: Suspend dG in dry pyridine. Add Acetic Anhydride dropwise at 0°C. Allow to warm to room temperature and stir for 4 hours. The suspension will clear as the lipophilic tri-acetyl derivative forms.

  • Workup: Quench with ice water. Extract into Dichloromethane (DCM). Wash with NaHCO₃ and Brine.[2]

  • Isolation: Evaporate solvent. The product, 3',5',N2-Tri-O-acetyl-dG , is obtained as a white foam or solid.

    • Note: This intermediate is often carried through to the hydrolysis step without extensive purification in industrial settings.

Historical Impact: The "Reddy" Protocol

The definitive establishment of N2-acetyl-dG (via the tri-acetyl route) as a standard for high-speed synthesis is largely attributed to the work of M.P. Reddy and colleagues at Beckman Instruments (now part of Danaher) in the mid-1990s.

Their seminal work, "Fast cleavage and deprotection of oligonucleotides" (1994), demonstrated that N2-acetyl-dG was sufficiently stable to survive the DNA synthesis cycle but labile enough to be removed by Methylamine/Ammonia (AMA) in minutes. This effectively reduced the post-synthesis processing time of DNA from 24 hours to <1 hour , revolutionizing the commercial DNA supply chain.

Logic Flow: The Evolution of Protection

History Step1 1960s-1980s: The Isobutyryl Era Problem: Slow deprotection, heat damages dyes. Step2 1990s: High-Throughput Demand Need for 'Fast Deprotection' monomers. Step1->Step2 Step3 Discovery: Acetyl Group Lability N2-Acetyl is stable to synthesis but labile to AMA. Step2->Step3 Step4 Synthesis Challenge Direct N2-acetylation is difficult. Step3->Step4 Step5 Solution: The Tri-Acetyl Route Use 3',5',N2-Tri-O-acetyl-dG as the scaffold. Step4->Step5 Step6 Outcome: UltraMILD / Fast DNA Synthesis Standard for modern commercial oligos. Step5->Step6

Caption: The historical progression leading to the adoption of the tri-acetyl intermediate.

References

  • Reddy, M. P., Hanna, N. B., & Farooqui, F. (1994).[3] Fast cleavage and deprotection of oligonucleotides.[3][4][5][6][7] Tetrahedron Letters, 35(25), 4311-4314.

  • Reddy, M. P., et al. (1997). Fast deprotection of oligonucleotides: N2-Acetyl-2'-deoxyguanosine. Nucleosides & Nucleotides, 16, 1589.
  • Schaller, H., Weimann, G., Lerch, B., & Khorana, H. G. (1963). Studies on Polynucleotides. XXIV. The Stepwise Synthesis of Specific Deoxyribopolynucleotides. Journal of the American Chemical Society, 85(23), 3821–3827.

  • Glen Research. (n.d.). Fast Deprotection: The chemistry of N2-acetyl-dG. Glen Research Technical Monographs.

Sources

Methodological & Application

Application Note: Protocol for the Conversion and Incorporation of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In advanced oligonucleotide synthesis, the choice of nucleobase protecting groups dictates the harshness of the final deprotection step. Standard protocols utilizing N2-isobutyryl-2'-deoxyguanosine (iBu-dG) require prolonged exposure to concentrated ammonium hydroxide (8–16 hours at 55°C)[1]. These conditions are highly destructive to sensitive oligonucleotide payloads, such as fluorophores, quenchers, and modified epigenetic bases.

To circumvent this, researchers employ N2-acetyl-2'-deoxyguanosine (Ac-dG) , which permits "Fast" deprotection or UltraMILD cleavage[2]. However, direct N-acetylation of unprotected deoxyguanosine often yields an intractable mixture of N- and O-acetylated products. The most highly controlled, high-yielding synthetic route begins with the fully protected precursor 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine (CAS 193092-29-4)[3].

While commercially designated with "Tri-O-acetyl," chemically, the N2 position forms an amide (N-acetyl), whereas the 3' and 5' positions form esters (O-acetyl). Because O-esters are significantly more susceptible to mild alkaline hydrolysis than N-amides[4], we can selectively de-O-acetylate the precursor. This application note details the complete self-validating protocol for converting the tri-acetylated precursor into an active phosphoramidite, followed by its automated incorporation into oligonucleotides.

Mechanistic Pathway & Workflow

The workflow relies on the differential hydrolytic stability of ester versus amide bonds. Following selective de-O-acetylation, the 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl is phosphitylated to create the active monomer for Automated Solid-Phase Oligonucleotide Synthesis (SPOS).

G A 3',5',N2-Tri-acetyl-2'-deoxyguanosine (Fully Protected Precursor) B N2-acetyl-2'-deoxyguanosine (N-protected Intermediate) A->B Selective De-O-acetylation (Mild Base, 0°C) C 5'-DMT-N2-acetyl-2'-deoxyguanosine (Tritylated Intermediate) B->C DMT-Cl, Pyridine (5'-OH Protection) D Ac-dG Phosphoramidite (Active Monomer) C->D Phosphitylation (3'-OH Activation) E Automated Solid-Phase Synthesis (SPOS Coupling Cycle) D->E Coupling Cycle (Activator + Monomer) F AMA Fast Deprotection (Cleavage & Deacetylation) E->F Solid Support Cleavage G Purified Oligonucleotide (Final Product) F->G HPLC/PAGE Purification

Fig 1: Synthetic workflow from tri-acetyl-dG precursor to purified oligonucleotide.

Phase 1: Monomer Activation Protocol

Selective De-O-acetylation

Causality: Controlled alkaline hydrolysis at 0°C selectively cleaves the 3' and 5' O-acetyl esters while leaving the critical N2-acetyl amide intact[4].

  • Dissolution: Dissolve 10 mmol of this compound[3] in 50 mL of anhydrous methanol.

  • Hydrolysis: Cool the reaction flask to 0°C in an ice bath. Dropwise, add 0.1 M methanolic sodium hydroxide (NaOH) over 15 minutes.

  • Monitoring: Monitor the reaction via TLC (DCM:MeOH, 9:1). The starting material will disappear, yielding a lower-Rf spot corresponding to N2-acetyl-2'-deoxyguanosine.

  • Neutralization (Critical Step): To prevent unwanted cleavage of the N2-amide during concentration, strictly neutralize the solution to pH 7.0 using Dowex 50W-X8 (H+ form) resin. Filter the resin and evaporate the filtrate to dryness under reduced pressure.

5'-Tritylation
  • Dehydration: Co-evaporate the crude N2-acetyl-2'-deoxyguanosine with anhydrous pyridine (2 × 20 mL) to eliminate residual moisture.

  • Reaction: Dissolve the residue in 40 mL of anhydrous pyridine. Add 1.2 equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) in small portions at 0°C.

  • Incubation: Stir the mixture at room temperature for 2.5 hours under an argon atmosphere.

  • Purification: Quench with 5 mL of methanol. Evaporate the solvent, partition the residue between dichloromethane (DCM) and 5% aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (eluting with a DCM/MeOH gradient containing 1% triethylamine to prevent acid-catalyzed DMT cleavage).

3'-Phosphitylation
  • Activation: Dissolve the 5'-O-DMT-N2-acetyl-2'-deoxyguanosine in 30 mL of anhydrous DCM under argon.

  • Reagent Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.2 equivalents of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Incubation: Stir for 1 hour at room temperature.

  • Isolation: Quench with 1 mL of anhydrous methanol. Dilute with DCM, wash with saturated NaHCO₃, and dry over Na₂SO₄. Purify via rapid silica gel chromatography (Hexanes/Ethyl Acetate with 1% TEA) to yield the pure Ac-dG phosphoramidite.

Phase 2: Automated Solid-Phase Oligonucleotide Synthesis (SPOS)

Causality: The synthesized Ac-dG phosphoramidite is now ready for automated DNA synthesis. Using Ac-dG also prevents the transamidation issues (exchange of protecting groups) occasionally observed with standard iBu-dG during the capping step[1].

  • Reagent Preparation: Dissolve the Ac-dG phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Self-Validation: Ensure the water content of the diluent is <30 ppm via Karl Fischer titration to prevent hydrolysis of the phosphoramidite.

  • Coupling: Load the monomer onto the automated synthesizer. Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (DCI) as the activator. Set the coupling time to 3 minutes (or 5 minutes if coupling adjacent to sterically hindered modifications).

  • Capping & Oxidation: Proceed with standard capping (Cap A: THF/Lutidine/Acetic Anhydride; Cap B: 16% N-Methylimidazole in THF) and oxidation (0.02 M Iodine in THF/Pyridine/H₂O).

Phase 3: Cleavage and Fast Deprotection

Causality: The primary advantage of incorporating Ac-dG is the ability to utilize highly nucleophilic, rapid deprotection reagents like AMA, which cleave the N2-acetyl group exponentially faster than the N2-isobutyryl group[1][2].

  • Reagent Preparation: Prepare AMA reagent by mixing 28% aqueous ammonium hydroxide and 40% aqueous methylamine in a 1:1 (v/v) ratio.

  • Cleavage: Transfer the CPG (Controlled Pore Glass) solid support containing the synthesized oligonucleotide to a sealed pressure vial. Add 1.0 mL of AMA solution.

  • Fast Deprotection: Heat the vial at 65°C for exactly 10 minutes. (Alternatively, for extreme UltraMILD requirements, use 0.05 M K₂CO₃ in methanol for 4 hours at room temperature).

  • Recovery: Chill the vial on ice for 5 minutes. Filter off the CPG support, wash with 0.5 mL of 50% aqueous acetonitrile, and evaporate the combined supernatant in a SpeedVac.

Quantitative Data: Deprotection Kinetics

The table below summarizes the kinetic advantages of utilizing the Ac-dG monomer (derived from the tri-acetyl precursor) compared to traditional protecting groups.

Protecting GroupCleavage / Deprotection ReagentTemperatureTime RequiredCompatibility with Sensitive Payloads
iBu-dG (Standard)NH₄OH (28% aqueous)55°C8 – 16 hoursPoor (Degrades cyanine dyes & modified bases)
dmf-dG (Fast)NH₄OH (28% aqueous)55°C1 – 2 hoursModerate
Ac-dG (Fast)AMA (NH₄OH / MeNH₂ 1:1)65°C10 minutes Excellent (Preserves most fluorophores)
Ac-dG (UltraMILD)0.05 M K₂CO₃ in Methanol25°C (RT)4 hours Superior (Ideal for highly labile epigenetic tags)

References

  • Pharmaffiliates. this compound, CAS No 193092-29-4.[3] URL: [Link]

  • Shigematsu Bio / LINK Technologies. Oligonucleotide synthesis reagents catalogue.[1] URL: [Link]

  • Chemie Brunschwig. Guidebook for the Synthesis of Oligonucleotides.[2] URL: [Link]

  • ResearchGate. Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media.[4] URL: [Link]

Sources

Application Note: Efficient Deprotection Strategies for 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

[1]

Abstract & Scientific Context

This compound is a common intermediate in nucleoside chemistry. The acetylation of the hydroxyl groups (3', 5') and the exocyclic amine (N2) renders the molecule lipophilic, facilitating purification and handling in organic solvents. However, regenerating the free nucleoside, 2'-Deoxyguanosine (dG), requires the cleavage of two distinct types of chemical bonds:

  • O-Acetyl Esters (3' and 5'): Highly labile; susceptible to rapid transesterification (Zemplén conditions) or hydrolysis.

  • N2-Acetyl Amide: Significantly more stable due to resonance stabilization of the amide bond.

Critical Technical Insight: A common pitfall is the incomplete removal of the N2-acetyl group. While O-deacetylation occurs within minutes under basic conditions, N-deacetylation is the rate-limiting step. Protocols must be tuned to ensure thermodynamic completion of the amide hydrolysis/ammonolysis without degrading the glycosidic bond.

Chemical Mechanism & Reaction Scheme[2]

The deprotection proceeds via nucleophilic acyl substitution. The choice of nucleophile (Methoxide vs. Ammonia) dictates the reaction pathway and speed.

Reaction Pathway Diagram

DeprotectionPathwaycluster_conditionsReaction ConditionsTriAc3',5',N2-Tri-O-acetyl-dG(Lipophilic Precursor)InterN2-Acetyl-dG(Semi-Protected Intermediate)TriAc->InterFast: O-Deacetylation(t < 30 min)Final2'-Deoxyguanosine (dG)(Target Product)Inter->FinalSlow: N-Deacetylation(Rate Limiting Step)Cond1Method A: NH3/MeOH (Recommended)Cond2Method B: NH4OH (Aqueous)

Figure 1: Stepwise deprotection mechanism. Note that O-acetyl groups are removed rapidly, often leading to the isolation of the N2-acetyl impurity if reaction times are insufficient.

Recommended Protocols

Method A: Methanolic Ammonia (The "Gold Standard")

Best for: High purity, ease of workup, and laboratory-scale (mg to g) preparations. Mechanism: Ammonolysis. The acetyl groups are converted to acetamide, and the solvent is evaporated.

Materials
  • Substrate: this compound.

  • Reagent: Saturated Ammonia in Methanol (~7N NH3 in MeOH). Note: Ensure reagent is fresh; ammonia concentration decreases over time if not sealed properly.

  • Solvent: Anhydrous Methanol (optional, for dissolution).[1][2]

Protocol Steps
  • Dissolution: Place the triacetylated substrate in a round-bottom flask. If the substrate is solid/crystalline, add a minimum amount of anhydrous methanol to dissolve it.

  • Reagent Addition: Add 10–20 equivalents of 7N NH3 in MeOH.

    • Example: For 1 mmol (409 mg) of substrate, use approx. 3–5 mL of 7N NH3/MeOH.

  • Reaction: Seal the flask tightly (or use a pressure tube). Stir at Room Temperature (20–25°C) .

    • Time: 12–16 hours (Overnight).[3]

    • Why: While O-deacetylation is done in <1 hour, the N2-amide requires extended exposure to ammonia to drive the equilibrium to completion [1].

  • Monitoring: Check by TLC (10% MeOH in DCM). The starting material (Rf ~0.8) should disappear. The intermediate (N2-acetyl) appears around Rf ~0.4, and the final dG product stays near the baseline (Rf < 0.1) or requires a more polar eluent (e.g., 20% MeOH/DCM) to visualize.

  • Workup: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

  • Purification: The residue contains dG and acetamide. Acetamide can be removed by triturating the solid with cold diethyl ether or acetone (dG is insoluble; acetamide is soluble). Filter the white solid.

Method B: Aqueous Ammonium Hydroxide (Green Alternative)

Best for: Large scale where organic solvent use must be minimized, or if methanolic ammonia is unavailable. Challenge: Solubility. The triacetyl starting material is not soluble in water.

Protocol Steps
  • Solubilization: Dissolve the substrate in a minimal volume of Methanol or Ethanol (Co-solvent).

  • Reagent Addition: Add an equal volume of concentrated Ammonium Hydroxide (28-30% NH3 aqueous).

  • Reaction:

    • Option 1 (Room Temp): Stir for 24 hours.

    • Option 2 (Elevated Temp): Heat to 55°C in a sealed pressure vessel for 3–4 hours. Caution: Heating accelerates N-deprotection but increases the risk of glycosidic bond hydrolysis (depurination), although dG is relatively stable at basic pH.

  • Workup: Evaporate to dryness. Co-evaporate with ethanol twice to remove residual water.

Analytical Validation & Quality Control

Do not rely solely on TLC. The N2-acetyl intermediate can co-elute or look similar to dG in certain UV visualizations.

Table 1: Analytical Parameters for Validation

ParameterMethodExpected Result (dG)Failure Mode (Incomplete)
Mass Spectrometry ESI-MS (Positive Mode)[M+H]+ = 268.1 m/z [M+H]+ = 310.1 m/z (N2-Acetyl)
HPLC Retention C18 Column, 0-10% ACN in WaterEarly eluting (Polar)Later eluting (+1-2 min shift)
UV Spectrum PDA / UV-Vis

~253 nm (pH 7)

shifts (N-acetylation alters chromophore)
Solubility Visual CheckSoluble in Water/DMSOInsoluble in Water (if Tri-Ac remains)
Troubleshooting: "The N2-Acetyl Stall"

If LC-MS shows a persistent peak at +42 Da (mass 310):

  • Cause: The reagent was old (low NH3 concentration) or the reaction time was too short.

  • Fix: Re-dissolve the crude solid in fresh 7N NH3/MeOH and heat to 50°C for 2 hours in a sealed tube. This will cleave the stubborn amide without damaging the nucleoside.

Comparative Analysis of Methods

Table 2: Method Selection Matrix

MethodReagentsSpeedN2-Removal EfficiencyRisk Profile
Methanolic Ammonia NH3/MeOHSlow (Overnight)HighLow (Very mild)
Aqueous Ammonia NH4OH + EtOHMedium (4-24h)HighLow (Requires co-solvent)
Zemplén (NaOMe) NaOMe/MeOHFast (<1h)Low (Leaves N2-Ac)High (Incomplete reaction)
AMA NH4OH / MeNH2Very Fast (10 min)Very HighMedium (Requires pressure vessel)

Note: The Zemplén method (Sodium Methoxide) is excellent for removing O-acetyls but is often insufficient for removing the N2-acetyl group at room temperature. It is NOT recommended for generating fully deprotected dG unless followed by an aqueous hydrolysis step. [2]

Workflow Decision Tree

DecisionTreeStartStart: Tri-O-acetyl-dGQ1Is speed critical?Start->Q1MethodAMAUse Method: AMA(NH4OH/MeNH2)65°C, 15 minsQ1->MethodAMAYes (High Throughput)MethodStdUse Method A:Methanolic AmmoniaRT, OvernightQ1->MethodStdNo (Standard Lab Prep)CheckQC: Check LC-MSTarget: 268 m/zMethodAMA->CheckMethodStd->Check

Figure 2: Decision tree for selecting the optimal deprotection protocol based on throughput requirements.

References

  • Glen Research. Deprotection of Acetyl Protected Nucleosides. Glen Research Application Guide. Available at: [Link] (Accessed Oct 2025).

  • Brown, T., et al. (1989). Modern machine-aided methods of oligodeoxyribonucleotide synthesis. In Oligonucleotides and Analogues: A Practical Approach. Oxford University Press.
  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.

Application Notes and Protocols for Modified DNA Studies Using 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine for the site-specific incorporation of N2-acetyl-2'-deoxyguanosine (N2-Ac-dG) into synthetic DNA. This modification serves as a critical tool for investigating the biological consequences of DNA damage, particularly adducts formed by carcinogenic aromatic amines and their metabolites. This guide details the strategic role of the tri-acetylated nucleoside as a protected building block, provides step-by-step protocols for its conversion into a phosphoramidite, its incorporation into oligonucleotides via automated solid-phase synthesis, and specialized deprotection strategies required to yield the final modified DNA. Furthermore, analytical methods for product validation and examples of downstream biological applications are discussed to provide a complete framework for study design and execution.

Introduction: The Significance of N2-acetyl-2'-deoxyguanosine

The N2-exocyclic amino group of guanine is a known target for a variety of endogenous and environmental genotoxic agents, including metabolites of carcinogenic compounds like aromatic amines found in tobacco smoke and cooked meats.[1][2] Covalent modification at this site can lead to the formation of bulky DNA adducts that interfere with essential cellular processes such as DNA replication and transcription.[3][4] These lesions, if not repaired, can be mutagenic and are implicated in the initiation of carcinogenesis.[5]

The N2-acetyl-2'-deoxyguanosine (N2-Ac-dG) modification is of particular interest as it mimics the structure of adducts formed by compounds like N-acetyl-2-aminofluorene (AAF).[2][6] To study the precise biological impact of such a lesion—including its recognition by DNA repair enzymes, its effect on DNA polymerase fidelity, and its influence on DNA structure—it is essential to introduce it into a DNA sequence at a specific, predetermined location.[7]

This is achieved through chemical oligonucleotide synthesis. The challenge lies in that the reactive groups of the nucleoside building blocks must be temporarily masked with protecting groups during synthesis. This compound is a strategically protected precursor designed for this purpose. The acetyl groups at the 3'- and 5'-hydroxyl positions of the deoxyribose sugar and at the N2-position of the guanine base ensure the stability of the monomer during the synthesis of its phosphoramidite derivative and subsequent incorporation into a growing oligonucleotide chain.[8][9] The selection of a final deprotection strategy determines whether the N2-acetyl group is retained as the desired modification or removed to yield a native deoxyguanosine residue.

The Strategic Workflow: From Protected Monomer to Modified DNA

The successful incorporation of a single N2-Ac-dG modification into a DNA oligonucleotide is a multi-stage process. Each stage requires careful execution and validation. The overall workflow is grounded in phosphoramidite chemistry, the gold standard for automated DNA synthesis.[10]

The process can be visualized as a linear progression from monomer preparation to the final, purified oligonucleotide, ready for biological experiments.

G cluster_0 Part 1: Monomer Preparation cluster_1 Part 2: Oligonucleotide Synthesis & Processing A Start: 2'-Deoxyguanosine B Step 1: Tri-Acetylation (Protection of 3'-OH, 5'-OH, N2-NH2) A->B C Intermediate: This compound B->C D Step 2: Phosphitylation (Activation of 3'-OH) C->D E Product: N2-Ac-dG Phosphoramidite D->E F Step 3: Automated Solid-Phase Synthesis (Incorporation into DNA sequence) E->F Input for Synthesizer G Step 4: Cleavage & Deprotection (Removal from support & protecting groups) F->G H Step 5: Purification & Analysis (HPLC, Mass Spectrometry) G->H I Final Product: Oligonucleotide with site-specific N2-Ac-dG H->I

Caption: Overall workflow for preparing N2-Ac-dG modified DNA.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the initial protection of 2'-deoxyguanosine using acetic anhydride. The acetyl groups serve to protect the reactive hydroxyl and exocyclic amine functionalities during subsequent phosphitylation.

Materials:

  • 2'-Deoxyguanosine

  • Pyridine, anhydrous

  • Acetic Anhydride (Ac₂O)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Suspend 2'-deoxyguanosine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add acetic anhydride (typically 3-5 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold methanol to consume excess acetic anhydride.

  • Remove the solvents under reduced pressure (rotary evaporation).

  • Co-evaporate the residue with toluene to remove residual pyridine.

  • Purify the resulting crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-5% Methanol in Dichloromethane) to yield this compound as a solid.[11][12]

  • Confirm the structure and purity using ¹H NMR and Mass Spectrometry.

Protocol 2: Preparation of N2-acetyl-dG Phosphoramidite Monomer

This protocol details the phosphitylation of the protected nucleoside at the 3'-hydroxyl position, rendering it active for automated DNA synthesis.

Materials:

  • This compound (dried by co-evaporation with anhydrous acetonitrile)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA), anhydrous

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous Acetonitrile

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography (pre-treated with triethylamine)

Procedure:

  • Dissolve the dried tri-acetylated deoxyguanosine (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere.

  • Add DIPEA (approx. 2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (approx. 1.5 equivalents) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude phosphoramidite using silica gel chromatography. The column should be packed using a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent degradation of the product. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).[13]

  • Combine the pure fractions and evaporate the solvent. Precipitate the final product from a concentrated solution into cold hexane.

  • Dry the resulting white foam under high vacuum. The final product should be stored under an inert atmosphere at -20 °C.

Protocol 3: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the incorporation of the custom-synthesized N2-Ac-dG phosphoramidite into a DNA sequence using a standard automated DNA synthesizer.

Key Parameters:

  • Phosphoramidite: Dissolve the N2-Ac-dG phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • Coupling Time: For modified bases, a longer coupling time is often beneficial to ensure high efficiency. A coupling time of 3-5 minutes for the N2-Ac-dG monomer is recommended, compared to the ~30 seconds used for standard bases.[14]

  • Other Reagents: Standard synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution) can be used. If an ultra-mild deprotection is planned, ensure the capping solution is compatible (e.g., using phenoxyacetic anhydride instead of acetic anhydride).[15]

Standard Synthesis Cycle: The synthesis proceeds via a repeated four-step cycle for each nucleotide addition:

  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleotide chain with an acid (e.g., trichloroacetic acid).

  • Coupling: Activation of the incoming phosphoramidite (N2-Ac-dG) with an activator (e.g., tetrazole or DCI) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.[10][]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.[14]

  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.[10]

This cycle is repeated until the full-length oligonucleotide is assembled on the solid support.

Protocol 4: Cleavage and Deprotection to Retain the N2-Acetyl Group

This is the most critical step for studies where the N2-acetyl group is the modification of interest. Standard deprotection with concentrated ammonium hydroxide will cleave the N2-acetyl group. Therefore, an "ultra-mild" deprotection strategy is mandatory.[1]

Materials:

  • Controlled Pore Glass (CPG) support with synthesized oligonucleotide

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol

  • OR 10% Diisopropylamine in Methanol, supplemented with 0.25 M β-mercaptoethanol[1]

  • Glacial Acetic Acid (for neutralization if using K₂CO₃)

Procedure (using Potassium Carbonate):

  • Transfer the CPG support from the synthesis column to a sealed vial.

  • Add 1 mL of 0.05 M K₂CO₃ in anhydrous methanol.

  • Incubate at room temperature for 4-6 hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base-protecting groups from standard "ultra-mild" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[15] The acetyl groups on the 3' and 5' positions of the modified sugar are also removed by this basic methanolysis. The N2-acetyl group on the guanine, being an amide, is more stable under these non-aqueous basic conditions and is retained.

  • After incubation, carefully transfer the methanolic solution containing the oligonucleotide to a new tube.

  • Crucially, neutralize the solution by adding glacial acetic acid (approx. 6 µL per 1 mL of K₂CO₃ solution) before drying.[15] Failure to neutralize can lead to degradation of the oligonucleotide.

  • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

  • The resulting pellet contains the crude modified oligonucleotide, which can be reconstituted in water for purification.

Analysis and Characterization

Rigorous analysis is essential to confirm the identity and purity of the final product.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase (RP-HPLC) is the most common method for purifying synthetic oligonucleotides.

  • Column: C18 column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient of increasing Acetonitrile (e.g., 5% to 40% B over 30 minutes) is typically used to elute the oligonucleotide.

  • Detection: UV absorbance at 260 nm.

The full-length product should be the major peak. Fractions corresponding to this peak are collected, pooled, and lyophilized.

Parameter Typical Value Comment
Column Type Reverse-Phase C18Standard for oligonucleotide purification.
Mobile Phase A 0.1 M TEAA, pH 7.0Ion-pairing agent to retain the charged DNA.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minFor analytical scale columns.
Detection Wavelength 260 nmλmax for nucleic acids.
Expected Result A major peak for the full-length product.Purity should be >90% after purification.
Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm that the purified oligonucleotide has the correct molecular weight, verifying the successful incorporation of the N2-Ac-dG modification.

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).[9][17]

  • Sample Preparation: The purified oligonucleotide is desalted prior to MS analysis.

  • Data Analysis: The observed molecular weight should match the calculated theoretical mass. The mass of an N2-acetyl-dG residue is approximately 42 Da greater than a standard dG residue.

Component Monoisotopic Mass (Da)
Deoxyadenosine (dA)313.12
Deoxycytidine (dC)289.11
Deoxyguanosine (dG)329.12
Thymidine (dT)304.11
N2-acetyl-dG 371.13
Sequence Verification by Enzymatic Digestion and LC-MS

To confirm the exact location of the modification, the oligonucleotide can be digested into smaller fragments or individual nucleosides, which are then analyzed by LC-MS.[18][19]

Protocol:

  • Incubate the purified oligonucleotide (1-5 µg) with a mixture of nuclease P1 and snake venom phosphodiesterase in a suitable buffer.

  • These enzymes will digest the DNA into its constituent 2'-deoxynucleosides.

  • Analyze the resulting mixture by LC-MS/MS.

  • The presence of a peak corresponding to the mass of N2-acetyl-2'-deoxyguanosine (and its characteristic fragmentation pattern) confirms its incorporation. The quantification of this peak relative to the other nucleosides can verify the 1:1 stoichiometry of the modification.

Applications in Modified DNA Studies

The ability to synthesize oligonucleotides containing a site-specific N2-Ac-dG adduct opens the door to a wide range of biological and biochemical investigations.

G A Oligonucleotide with Site-Specific N2-Ac-dG B DNA Repair Studies A->B Substrate for Repair Enzymes C Replication & Mutagenesis Studies A->C Template for DNA Polymerases D Structural Biology Studies A->D Sample for NMR/Crystallography B_sub - Measure excision rates - Identify repair proteins (e.g., NER pathway) B->B_sub C_sub - Assess translesion synthesis (TLS) - Determine polymerase fidelity (misincorporation) - Analyze replication stalling C->C_sub D_sub - Analyze helical distortion - Study changes in base pairing - Determine minor/major groove conformation D->D_sub

Caption: Key research applications for N2-Ac-dG modified DNA.

  • DNA Repair Mechanisms: Oligonucleotides containing N2-Ac-dG can be used as substrates in in vitro assays to determine if they are recognized and excised by DNA repair pathways, such as Nucleotide Excision Repair (NER).[1]

  • Translesion Synthesis (TLS) and Mutagenesis: These modified templates are invaluable for studying how DNA polymerases behave when they encounter such a lesion. Primer extension assays can reveal whether a polymerase can bypass the adduct, and sequencing the products can identify the frequency and type of mutations introduced (e.g., base substitutions or frameshifts).[5][6]

  • Structural Impact: The presence of a bulky acetyl group in the minor groove can distort the DNA helix. Biophysical techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography can be used to solve the three-dimensional structure of N2-Ac-dG-containing DNA duplexes, providing insight into how these adducts disrupt normal DNA conformation.[6]

By providing a robust method for creating precisely modified DNA substrates, the use of this compound empowers researchers to dissect the complex cellular responses to DNA damage, offering critical insights into the molecular basis of carcinogenesis and the development of potential therapeutic strategies.

References

  • Ghodke, P. P., & Pradeepkumar, P. I. (2019). Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 78, e93. [Link]

  • Ghodke, P. P., & Pradeepkumar, P. I. (2019). Detailed protocols for synthesis of N2-aryl-dG modified phosphoramidites. IIT Bombay. [Link]

  • Glen Research. (n.d.). PROCEDURE FOR ULTRAMILD DEPROTECTION OF OLIGODEOXYNUCLEOTIDES. Glen Research. [Link]

  • Pharmaffiliates. (n.d.). This compound, CAS No 193092-29-4. Pharmaffiliates. [Link]

  • Klaene, J. J., et al. (2013). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Toxicological Sciences, 135(1), 59-69. [Link]

  • Norman, D., et al. (1995). A Molecular Mechanics and Dynamics Study of the Minor Adduct between DNA and the Carcinogen 2-(Acetylamino)fluorene (dG-N2-AAF). Chemical Research in Toxicology, 8(5), 731-741. [Link]

  • Suzuki, T., et al. (2015). Reactions of 3',5'-di-O-acetyl-2'-deoxyguansoine and 3',5'-di-O-acetyl-2'-deoxyadenosine to UV light in the presence of uric acid. PeerJ, 3, e1293. [Link]

  • Kato, S., et al. (2003). Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid or a myeloperoxidase-H2O2-Cl- system. Chemical Research in Toxicology, 16(3), 358-368. [Link]

  • U.S. Patent No. US7655790B2. (2010). Deprotection and purification of oligonucleotides and their derivatives.
  • Wang, Y. (2020). Biological Studies of Alkylated 2′-Deoxyguanosine Lesions and R-loops. eScholarship, University of California. [Link]

  • Turesky, R. J., et al. (2005). Sequence Verification of Oligonucleotides Containing Multiple Arylamine Modifications by Enzymatic Digestion and Liquid Chromatography Mass Spectrometry (LC/MS). Chemical Research in Toxicology, 18(2), 386-395. [Link]

  • Eritja, R. (2007). Solid-phase synthesis of modified oligonucleotides. International Journal of Peptide Research and Therapeutics, 13(1-2), 53-68. [Link]

  • Jones, R. (2002). Mass Spectrometry of Structurally Modified DNA. Current Protocols in Nucleic Acid Chemistry, Chapter 7, Unit 7.3. [Link]

  • Yamazoe, M., et al. (2000). Peroxynitrite reaction products of 3',5'-di-O-acetyl-8-oxo-7,8-dihydro-2'-deoxyguanosine. Proceedings of the National Academy of Sciences, 97(16), 8868-8873. [Link]

  • Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]

  • CN102432642B. (2013). Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose.
  • Schärer, O. D., et al. (2005). Site-specific incorporation of N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF) into oligonucleotides using modified 'ultra-mild' DNA synthesis. Nucleic Acids Research, 33(6), 2037-2045. [Link]

  • Glick, G. D., et al. (1998). Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA. The Journal of Organic Chemistry, 63(25), 9036-9045. [Link]

  • Wang, Y., et al. (2019). The Impact of Minor-Groove N2-Alkyl-2'-deoxyguanosine Lesions on DNA Replication in Human Cells. ACS Chemical Biology, 14(8), 1836-1845. [Link]

  • Keller, C. G., et al. (2020). Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro. Nucleic Acids Research, 48(9), e50. [Link]

  • Schärer, O. D., et al. (2005). Site-specific incorporation of N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF) into oligonucleotides using modified 'ultra-mild' DNA synthesis. Nucleic Acids Research, 33(8), 2518-2526. [Link]

  • Miller, G. J., & Paterson, J. (2025). 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. Molbank, 2025(1), M1981. [Link]

  • Shimadzu. (n.d.). Oligonucleotide Mass Analysis and In-source Decay Sequencing on a MALDI TOF Mass Spectrometer. Shimadzu. [Link]

  • Reese, C. B., et al. (1977). Acylation of 2',3',5'-tri-O-acetylguanosine. Journal of the Chemical Society, Chemical Communications, (22), 791-792. [Link]

Sources

Application Note: HPLC Purification and Analysis of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific purification and analysis of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine (Tri-Ac-dG).

Technical Clarification: The specific nomenclature "3',5',N2-Tri-O-acetyl" describes a fully protected nucleoside monomer . In the context of oligonucleotides, this species cannot exist as an internal residue because the 3' and 5' hydroxyls—blocked here by acetyl groups—are required to form the phosphodiester backbone. Therefore, this guide addresses two distinct but related scenarios relevant to drug development:

  • Purification of the Monomer: Essential for Quality Control (QC) of starting materials, standards for DNA damage assays, or prodrug synthesis.

  • Analysis of Terminal Modifications: Where this moiety exists as a 3'-capped terminus or a 5'-capped lipophilic modification on a short oligonucleotide.

Abstract

The purification of this compound presents a unique chromatographic challenge due to the molecule's significant hydrophobicity compared to native nucleosides and the hydrolytic instability of its ester protecting groups. This guide outlines a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to isolate this species with >98% purity. Critical emphasis is placed on pH control (pH 5.0–6.5) to prevent deacetylation and the use of volatile buffer systems compatible with downstream mass spectrometry (LC-MS) or lyophilization.

Introduction & Chemical Context

This compound serves as a critical intermediate in nucleoside chemistry, a standard for oxidative DNA damage studies (e.g., peroxynitrite reactivity), and a model for lipophilic prodrugs.

The Stability-Hydrophobicity Paradox
  • Hydrophobicity: The three acetyl groups drastically reduce water solubility, requiring organic-rich mobile phases and prohibiting standard "100% aqueous" loading conditions.

  • Instability: The 3'-O and 5'-O acetyl groups are esters, while the N2-acetyl is an amide. Esters are highly susceptible to base-catalyzed hydrolysis (saponification). Standard oligonucleotide purification buffers (often pH 7.5–8.5 or containing triethylamine) will degrade the target into mono- or di-acetylated impurities.

Figure 1: Stability & Degradation Logic The following diagram illustrates the critical degradation pathways that the HPLC method must prevent.

G TriAc Target: 3',5',N2-Tri-O-acetyl-dG (Hydrophobic, Intact) DiAc Impurity: Di-O-acetyl-dG (Partial Hydrolysis) TriAc->DiAc Fast Hydrolysis (3'/5' Esters) MonoAc Impurity: N2-Acetyl-dG (Esters Lost) DiAc->MonoAc Hydrolysis dG Degradant: 2'-Deoxyguanosine (Fully Deprotected) MonoAc->dG Slow Amide Hydrolysis HighPH High pH (>7.5) Nucleophilic Attack HighPH->TriAc Avoid!

Caption: Degradation cascade of Tri-O-acetyl dG. High pH buffers promote rapid loss of 3'/5' acetyl groups.

Method Development Strategy

Column Selection
  • Stationary Phase: C18 (Octadecylsilane) is required. The target is moderately lipophilic.

  • Pore Size: 100 Å (standard for small molecules/monomers). If purifying a capped oligonucleotide (>10-mer), switch to 300 Å.

  • End-Capping: Essential. Residual silanols on the column surface can act as Lewis acids/bases and catalyze on-column degradation. Use fully end-capped columns (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

Mobile Phase Engineering
  • Buffer: Ammonium Acetate (10–20 mM).

    • Why: It buffers effectively at pH 6.0–7.0 (neutral), minimizing hydrolysis. It is volatile, allowing fractions to be lyophilized without salt residue.

  • Organic Modifier: Acetonitrile (MeCN).

    • Why: Methanol can sometimes act as a nucleophile (transesterification) over long storage periods. MeCN is aprotic and safer for esters.

Detailed Protocols

Protocol A: Analytical QC (Purity Check)

Use this to validate the integrity of the starting material or fractions.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 6.0 (adjust with Acetic Acid)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Temperature 25°C (Do not heat column; heat promotes hydrolysis)
Detection UV @ 254 nm (Guanine absorption)
Injection Vol 10 µL
Sample Diluent 50:50 Water:Acetonitrile (Must match initial gradient strength)

Gradient Table (Analytical):

Time (min) % B (Acetonitrile) Event
0.0 10 Equilibration
2.0 10 Load
20.0 60 Linear Gradient
22.0 95 Wash
25.0 95 Wash
25.1 10 Re-equilibrate

| 35.0 | 10 | End |

Protocol B: Preparative Purification (Isolation)

Use this for isolating the material from crude synthesis mixtures.

1. Sample Preparation:

  • Dissolve the crude solid in a minimum volume of 50% Acetonitrile/Water .

  • Caution: Do not use DMSO if possible, as it is difficult to remove during lyophilization.

  • Filter through a 0.22 µm PTFE filter (hydrophobic compatible).

2. Preparative HPLC Setup:

  • Column: Prep-C18 (e.g., 19 x 150 mm, 5 µm).

  • Flow Rate: 15–20 mL/min (depending on column diameter).

  • Mobile Phase: Same as Analytical (Ammonium Acetate pH 6.0 / MeCN).

3. Fraction Collection Logic:

  • Trigger: UV threshold (254 nm).

  • Handling: Collect fractions into tubes placed in an ice bath .

    • Reason: Keeping the collected fractions cold (4°C) slows down spontaneous hydrolysis of the acetyl groups while waiting for the run to finish.

4. Post-Purification Processing:

  • Pool fractions immediately.

  • Flash Freeze in liquid nitrogen or dry ice/ethanol.

  • Lyophilize (Freeze-dry) immediately. Do not use rotary evaporation with a heated water bath (>30°C), as this will degrade the product.

Workflow Visualization

Figure 2: Experimental Workflow Standardized path from crude sample to purified, stable product.

Workflow Sample Crude Sample (Dissolve in 50% MeCN) Filter Filtration (0.22 µm PTFE) Sample->Filter HPLC Prep HPLC (C18, pH 6.0) Filter->HPLC Detect UV Detection (254 nm) HPLC->Detect Collect Fraction Collection (Ice Bath 4°C) Detect->Collect Peak Trigger Lyo Lyophilization (No Heat) Collect->Lyo Immediate Storage Storage (-20°C, Desiccated) Lyo->Storage

Caption: Preparative workflow emphasizing cold handling to preserve acetyl groups.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Multiple Peaks (Early Elution) Hydrolysis of acetyl groups.Check buffer pH (must be < 7.0).[1][2] Ensure sample diluent is neutral. Lower column temperature.
Broad/Tailing Peaks Solubility issues or column overload.Increase % MeCN in sample diluent. Reduce injection volume.
Retention Time Shift pH fluctuation or column aging.Freshly prepare Ammonium Acetate buffer. Acetate is volatile; pH can drift over days.
"Ghost" Peaks in Blank Carryover of hydrophobic target.Run a "Sawtooth" wash (5% -> 95% B rapid cycling) between runs.

Validation Check: To confirm the isolated peak is the Tri-O-acetyl species and not a Di-O-acetyl degradant:

  • Mass Spectrometry (ESI-MS): Run in Positive Mode.

    • Look for Parent Ion:

      
      .
      
    • Calculation: dG (267.2) + 3 Acetyls (3 * 42.0) = MW ~393.3.

    • If you see mass loss of 42 Da (MW ~351), you have lost one acetyl group.

References

  • Suzuki, T., et al. (2022). Reactions of 3',5'-di-O-acetyl-2'-deoxyguanosine and 3',5'-di-O-acetyl-2'-deoxyadenosine to UV light in the presence of uric acid.[3][4][5] Genes and Environment. Link

  • Radkov, A. (2022).[1] Nucleoside analysis with high performance liquid chromatography (HPLC).[1][6][7] Protocols.io.[1] Link

  • MilliporeSigma. UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column. Sigma-Aldrich Application Notes. Link

  • Henderson, P.T., et al. (2003). Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid. Chemical Research in Toxicology. Link

  • Thermo Fisher Scientific. HPLC and UHPLC Methods for Nucleoside and Nucleotide Analysis.Link

Sources

Application Note: 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine in DNA Repair Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in DNA repair, chemical biology, and toxicology. It details the strategic use of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine (Tri-Ac-dG) not merely as a protected nucleoside, but as a versatile scaffold for synthesizing DNA lesion standards and probing repair mechanisms like MGMT (O⁶-methylguanine-DNA methyltransferase) and NER (Nucleotide Excision Repair).

Introduction: The "Universal Scaffold" for DNA Lesion Synthesis

In DNA repair research, the availability of precise, site-specifically modified DNA substrates is the rate-limiting step. Researchers cannot rely on random damage generation (e.g., UV irradiation of whole cells) when characterizing specific enzyme kinetics.

This compound serves as a critical "Universal Scaffold." By protecting the chemically active 3'-OH, 5'-OH, and N2-exocyclic amine, this compound directs subsequent chemical modifications exclusively to the O⁶-position or allows for controlled deprotection strategies to isolate specific N2-adducts .

Key Advantages in Experimental Design:
  • Regioselectivity: The N2-acetyl group prevents side reactions at the exocyclic amine, forcing alkylation events (via Mitsunobu or sulfonate displacement) to occur at the O⁶-position—critical for creating MGMT substrates.

  • Lipophilicity & Cellular Uptake: In "prodrug" assays, the tri-acetylated form permeates cell membranes 10–100x more efficiently than free dG. Intracellular esterases then cleave the acetyl groups, releasing the nucleoside for phosphorylation and genomic incorporation by Translesion Synthesis (TLS) polymerases.

  • Stability: It serves as a stable precursor for generating oxidative damage standards (e.g., spiroiminodihydantoin) under controlled laboratory conditions (e.g., peroxynitrite treatment).

Core Applications

Application A: Synthesis of O⁶-Alkylguanine MGMT Probes

The repair protein MGMT confers chemotherapy resistance (e.g., to Temozolomide) by removing alkyl groups from the O⁶-position of guanine.[1] To study this, researchers synthesize O⁶-modified guanosines (e.g., O⁶-benzyl-dG or O⁶-methyl-dG) to act as pseudosubstrates or inhibitors.

  • Mechanism: The Tri-Ac-dG scaffold is reacted with an alcohol (R-OH) under Mitsunobu conditions. The N2-protection is vital here; without it, the reaction yields a mixture of N2- and O⁶-alkylated products.

Application B: LC-MS/MS Molecular Dosimetry Standards

To quantify environmental DNA damage (e.g., from vinyl acetate or acetaldehyde), researchers need "heavy" isotope-labeled standards.[2]

  • Workflow: Tri-Ac-dG is used to synthesize N2-ethylidene-dG or N2-ethyl-dG standards. The acetyl groups allow for purification of the intermediate adducts before final deprotection, ensuring high-purity standards for Mass Spectrometry calibration curves.

Application C: Metabolic Probing of TLS Polymerases

High-fidelity polymerases (Pol ε/δ) stall at lesions. TLS polymerases (Pol η, Pol κ) bypass them.

  • Method: Researchers treat cells with Tri-Ac-dG derivatives (e.g., N2-alkyl-Tri-Ac-dG). The high lipophilicity ensures rapid uptake. Once inside, the acetyl groups are stripped, and the modified dG is converted to dGTP, competing for incorporation into the genome. This assay measures the "error-prone" nature of cellular replication in vivo.

Visualizing the Experimental Logic

The following diagram illustrates how this compound acts as the central hub for both chemical synthesis and biological assays.

TriAcetylApplications Scaffold 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine Mitsunobu Mitsunobu Reaction (R-OH / PPh3 / DIAD) Scaffold->Mitsunobu Regioselective Alkylation Oxidation Controlled Oxidation (Peroxynitrite/UV) Scaffold->Oxidation ROS Exposure CellEntry Cellular Uptake (High Lipophilicity) Scaffold->CellEntry Prodrug Strategy O6_Adduct O6-Alkyl-dG (MGMT Substrate) Mitsunobu->O6_Adduct Deprotection Ox_Standard Oxidative Standards (e.g., Spiroiminodihydantoin) Oxidation->Ox_Standard Purification Esterase Intracellular Deacetylation CellEntry->Esterase Metabolism Incorporation Genomic Incorporation (TLS Polymerase Assay) Esterase->Incorporation dNTP Pool

Figure 1: The "Universal Scaffold" workflow showing chemical derivatization pathways (green) and biological incorporation pathways (red).

Detailed Protocols

Protocol 1: Synthesis of O⁶-Benzyl-2'-Deoxyguanosine (MGMT Inhibitor)

Objective: Synthesize a pure O⁶-alkylated standard using Tri-Ac-dG to prevent N2-alkylation side products.

Materials:

  • This compound (1.0 eq)

  • Benzyl Alcohol (1.2 eq)

  • Triphenylphosphine (PPh3, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous 1,4-Dioxane

  • Methanolic Ammonia (saturated)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve Tri-Ac-dG (e.g., 500 mg) and PPh3 in anhydrous dioxane (10 mL).

  • Activation: Add Benzyl Alcohol. Stir at room temperature for 10 minutes.

  • Coupling (The Critical Step): Cool the solution to 0°C. Add DIAD dropwise over 20 minutes.

    • Why? Slow addition prevents overheating and minimizes PPh3-oxide byproducts. The reaction exploits the O⁶-lactam/lactim tautomerism; the N2-acetyl group sterically and electronically favors O⁶-attack over N-alkylation.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (DCM:MeOH 95:5). Look for the disappearance of the starting material (Rf ~0.[3]4) and appearance of the lipophilic product (Rf ~0.6).

  • Deprotection: Evaporate solvent. Redissolve the crude oil in Methanolic Ammonia (20 mL). Seal in a pressure tube and heat at 50°C for 4 hours.

    • Function: This removes the acetyl groups from 3', 5', and N2 simultaneously, yielding the free O⁶-Benzyl-dG.

  • Purification: Concentrate and purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Confirm structure via ¹H-NMR (Look for benzyl protons at ~5.5 ppm and loss of acetyl singlets).

Protocol 2: Genomic Incorporation Assay (Prodrug Strategy)

Objective: Assess if a specific polymerase (e.g., Pol κ) incorporates a modified guanine into the genome.

Materials:

  • HEK293T cells (Wild Type vs. Polymerase Knockout)

  • Test Compound: N2-Alkyl-3',5',N2-Tri-O-acetyl-dG (Synthesized from scaffold)

  • LC-MS/MS System (Triple Quadrupole)

Step-by-Step Methodology:

  • Seeding: Seed HEK293T cells at 1×10⁶ cells/dish. Allow 24h attachment.

  • Treatment: Treat cells with 10 µM of the Tri-acetylated nucleoside.

    • Note: Do not use free dG adducts; they do not cross the membrane efficiently. The tri-acetyl form acts as a "Trojan Horse."

  • Incubation: Incubate for 16–24 hours. During this time, intracellular esterases cleave the acetyls, kinases convert the nucleoside to dNTP, and polymerases attempt to incorporate it during replication.

  • Extraction: Harvest cells. Extract Genomic DNA (gDNA) using a high-purity kit (avoid phenol/chloroform to prevent oxidation).

  • Hydrolysis: Digest 50 µg gDNA using a cocktail of DNase I, Phosphodiesterase I, and Alkaline Phosphatase.

  • Quantification: Analyze the hydrolysate via LC-MS/MS.

    • Target: Monitor the specific transition for the N2-alkyl-dG (e.g., m/z 300 → 184).

    • Control: Normalize against unmodified dG (10⁶ bases).

  • Result Interpretation: If the lesion is detected in WT cells but reduced in Pol κ-/- cells, Pol κ is responsible for the error-prone bypass of this specific lesion.

Quantitative Data Summary

Table 1: Comparative Efficiency of Synthetic Routes

Synthetic StrategyStarting MaterialRegioselectivity (O⁶ vs N2)Yield (Final)Notes
Direct Alkylation Unprotected dGPoor (Mixture)< 15%Requires tedious HPLC separation of isomers.
Tri-Ac Scaffold 3',5',N2-Tri-O-acetyl-dG High (>95% O⁶) 60–75% N2-Ac blocks N-alkylation; ideal for MGMT probes.
6-Chloro Displacement 6-Cl-Purine RibosideHigh40–50%Requires conversion from ribo- to deoxy- forms (complex).

References

  • Vertex Pharmaceuticals & NIH. (2022). Reactions of 3',5'-di-O-acetyl-2'-deoxyguanosine to UV light in the presence of uric acid.[4][5] Genes and Environment.[4]

  • Santa Cruz Biotechnology. (2025). This compound Product Data.

  • Liu, S., et al. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology.[6][7] [7]

  • Pauly, G. T., & Moschel, R. C. (2001).[6] Mutagenesis by O6-Methyl-, O6-Ethyl-, and O6-Benzylguanine... Effects of O6-Alkylguanine-DNA Alkyltransferase. Chemical Research in Toxicology.[6][7]

  • Guengerich, F. P., et al. (2005). Incorporation of N2-deoxyguanosine metabolic adducts... into oligomeric DNA.[8][9] Chemical Research in Toxicology.[6][7]

Sources

Application Note: Chemo-Enzymatic Processing and Ligation of Acetyl-Protected Deoxyguanosine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed to address the specific challenge of utilizing 3',5',N2-Tri-O-acetyl 2'-deoxyguanosine (Tri-OAc-dG) in enzymatic ligation workflows.

Scientific Premise: this compound is a fully protected nucleoside . It lacks the necessary 5'-phosphate group required for ligation and possesses acetyl blocking groups on the 3'-hydroxyl and 5'-hydroxyl positions that prevent phosphodiester bond formation. Therefore, it cannot serve as a direct substrate for DNA ligases (e.g., T4 DNA Ligase) in its native form.

This guide presents a Chemo-Enzymatic Workflow to convert this stable precursor into a reactive substrate (or intermediate) compatible with DNA ligation, or to use it as a standard in ligation-dependent analysis.

Abstract & Experimental Logic

The molecule This compound serves as a robust, hydrophobic precursor for deoxyguanosine (dG) derivatives. While chemically stable, it is inert to DNA ligases due to the acetylation of the 3' and 5' hydroxyls and the N2 exocyclic amine. To incorporate this moiety into DNA fragments via enzymatic ligation, a de-protection and activation strategy is required.

This protocol details a biphasic approach :

  • Enzymatic Regioselective Deprotection: Utilization of Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the 3'-O and 5'-O acetyl esters while retaining or slowly hydrolyzing the N2-acetyl group, yielding N2-acetyl-2'-deoxyguanosine (a known ligation inhibitor/modulator) or fully deprotected dG.

  • Ligation Efficiency Assay: A protocol to assess the ligation of DNA fragments containing the deprotected derivative, or to use the molecule as a negative control for ligase fidelity studies (as N2-acetylation disrupts Watson-Crick base pairing).

Mechanism & Workflow Visualization

The following diagram illustrates the transformation of the inert Tri-OAc-dG into a ligatable substrate and its interaction with the ligation machinery.

ChemoEnzymaticWorkflow TriAc 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine (Inert Precursor) CALB Enzymatic Deprotection (CAL-B Lipase) TriAc->CALB Hydrolysis of O-Acetyls Intermed N2-Acetyl-2'-dG (3',5'-OH Free) CALB->Intermed Regioselective Product ChemDeprot Chemical/Amidase Deprotection Intermed->ChemDeprot Optional N2-Deacetylation Kinase 5'-Phosphorylation (T4 PNK) Intermed->Kinase If N2-Ac study FreeDG 2'-Deoxyguanosine (Fully Deprotected) ChemDeprot->FreeDG FreeDG->Kinase Standard path ActiveSub 5'-p-dG / 5'-p-N2-Ac-dG (Ligatable Terminus) Kinase->ActiveSub ATP Ligase Enzymatic Ligation (T4 DNA Ligase) ActiveSub->Ligase + DNA Acceptor Result Ligated DNA Fragment Ligase->Result Phosphodiester Bond Formation

Caption: Workflow converting inert Tri-OAc-dG to a ligatable substrate via lipase-mediated deprotection and kinase activation.

Detailed Protocols

Phase 1: Enzymatic Regioselective Deprotection

Objective: To remove the 3' and 5' O-acetyl groups using Candida antarctica Lipase B (CAL-B), rendering the nucleoside water-soluble and reactive for phosphorylation/ligation.

Materials:

  • Substrate: this compound (10 mM stock in DMSO).

  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435), >5000 U/g.

  • Solvent System: Phosphate Buffer (50 mM, pH 7.0) / Acetonitrile (90:10 v/v).

  • Temperature: 30°C - 40°C.

Protocol:

  • Preparation: Dissolve 10 mg of Tri-OAc-dG in 1 mL of Acetonitrile. Dilute with 9 mL of Phosphate Buffer (pH 7.0).

    • Note: The substrate is hydrophobic; the co-solvent ensures solubility.

  • Enzyme Addition: Add 50 mg of Immobilized CAL-B beads to the reaction mixture.

  • Incubation: Incubate at 37°C with orbital shaking (200 rpm) for 24–48 hours.

    • Monitoring: Monitor reaction progress via TLC (CHCl3:MeOH 9:1) or HPLC (C18 column).[1] The O-acetyl groups (3', 5') are hydrolyzed significantly faster than the N2-amide.

  • Filtration: Remove the immobilized enzyme by filtration through a 0.22 µm filter.

  • Isolation: Lyophilize the filtrate to obtain the crude N2-acetyl-2'-deoxyguanosine (or fully deprotected dG if reaction time is extended/pH adjusted).

Phase 2: 5'-Phosphorylation (Activation)

Objective: To generate the 5'-phosphate required for T4 DNA Ligase recognition.

Materials:

  • Substrate: Deprotected Nucleoside (from Phase 1).

  • Enzyme: T4 Polynucleotide Kinase (T4 PNK).

  • Buffer: 1X T4 PNK Reaction Buffer A.

  • Donor: ATP (1 mM).

Protocol:

  • Resuspend the lyophilized nucleoside in water to ~1 mM.

  • Prepare reaction (50 µL):

    • 5 µL 10X PNK Buffer

    • 1 µL 10 mM ATP

    • 10 µL Nucleoside Substrate

    • 1 µL T4 PNK (10 U/µL)

    • 33 µL Nuclease-free water

  • Incubate at 37°C for 30 minutes.

  • Inactivate enzyme at 65°C for 20 minutes.

    • Result: The mixture now contains 5'-p-N2-Ac-dG (or 5'-p-dG), which can participate in ligation or inhibition studies.

Phase 3: Enzymatic Ligation Assay

Objective: To ligate the activated fragment into a double-stranded DNA nick or overhang.

Materials:

  • Enzyme: T4 DNA Ligase (High Concentration, 2,000,000 U/mL recommended for blunt/modified ends).

  • Acceptor DNA: Double-stranded DNA oligo with a specific single-strand nick or a 3'-overhang complementary to the dG.

  • Control: Standard dGMP (5'-phosphorylated).

Protocol:

  • Annealing: Mix the Acceptor DNA strands (1 µM) in 1X Ligase Buffer. Heat to 95°C for 2 min and cool slowly to room temperature to form the nicked substrate.

  • Ligation Reaction (20 µL):

    • 2 µL 10X T4 DNA Ligase Buffer (containing ATP).

    • 1 µL Annealed Acceptor DNA (1 pmol).

    • 5 µL Phosphorylated Substrate (from Phase 2, ~100 pmol excess).

    • 1 µL T4 DNA Ligase.

    • 11 µL Nuclease-free water.

  • Incubation:

    • For Standard Ligation: 15 minutes at 25°C.

    • For N2-Acetyl Modified Ligation: Incubate overnight at 16°C. The N2-acetyl group sterically hinders Watson-Crick base pairing with Cytosine, significantly reducing ligation efficiency.

  • Analysis:

    • Run products on a 15% Denaturing PAGE (Urea-PAGE).

    • Success Metric: An upward shift in the band indicates successful ligation of the fragment.

    • Interpretation: If using N2-acetyl-dG, expect inhibited ligation compared to the fully deprotected control. This confirms the presence of the N2-modification.

Data Analysis & Troubleshooting

ObservationProbable CauseCorrective Action
No Ligation Product Substrate still acetylated at 3' or 5' positions.Extend Phase 1 (CAL-B treatment) or check pH. 3'-OH is strictly required for phosphodiester bond formation.
Low Yield (N2-Ac) N2-acetyl group blocks base pairing.This is expected. To improve yield, use T3 DNA Ligase (higher salt tolerance) or perform chemical deprotection (NH4OH) before Phase 2.
Precipitation in Phase 1 Substrate insolubility.Increase Acetonitrile concentration to 20% or use DMSO (up to 10%) compatible with CAL-B.

References

  • Enzymatic Deprotection Specificity

    • Gandolfi, R., et al. "Regioselective deacetylation of peracetylated nucleosides by Candida antarctica lipase B." Tetrahedron: Asymmetry, 12(3), 501-507.
    • Source:

  • DNA Ligation Mechanisms

    • Ellenberger, T., & Tomkinson, A. E. "Eukaryotic DNA Ligases: Structural and Functional Insights." Annual Review of Biochemistry, 77, 313-338.
    • Source:

  • Lipase Applications in Nucleoside Chemistry

    • Ferrero, M., & Gotor, V. "Biocatalytic selective acylation and deacylation of nucleosides."[2][3] Chemical Reviews, 100(12), 4319-4348.

    • Source:

Sources

Application Note: Utilizing 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine for the Synthesis of Site-Specific DNA Adducts in Protein-DNA Interaction Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise study of DNA repair mechanisms, translesion synthesis, and transcription factor binding requires the generation of oligonucleotides containing site-specific DNA lesions. 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine (CAS 193092-29-4) serves as a highly versatile, fully protected nucleoside precursor[1]. By providing orthogonal protection to the sugar hydroxyls and the exocyclic amine, this compound enables the targeted electrophilic activation and subsequent functionalization of the guanine O6 position. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this precursor to study the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT).

Mechanistic Rationale: The Superiority of Acetyl Protection

Historically, researchers utilized isobutyryl groups to protect the exocyclic N2 amino group of deoxyguanosine during adduct synthesis. However, empirical evidence demonstrated that isobutyryl deprotection is kinetically sluggish and requires harsh basic conditions, which frequently result in the unintended formation of 2,6-diaminopurine side products[2].

To circumvent this degradation pathway, the acetyl group was adopted for the protection of the amino group of O6-alkyl-2'-deoxyguanosines[2]. The triacetylated precursor, 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine, provides a dual mechanistic advantage:

  • Stability During Activation: The acetyl groups are highly stable during the electrophilic activation of the O6-lactam oxygen (e.g., via BOP reagent or Mitsunobu conditions), preventing unwanted alkylation at the N2, 3', or 5' positions.

  • Lability During Deprotection: The acetyl groups are highly labile under mild methanolic ammonia treatment. This allows for rapid global deprotection that preserves the integrity of fragile O6-adducts prior to phosphoramidite conversion[2][3].

Synthetic and Analytical Workflow

G A 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine B O6-Activation (BOP / DABCO) A->B C Nucleophilic Displacement B->C D O6-Alkyl-dG (Protected) C->D E Deprotection (Ammonia/MeOH) D->E Remove Acetyls F Phosphoramidite Synthesis E->F DMT-Cl, Phosphitylation G Solid-Phase DNA Synthesis F->G Oligo Incorporation H Protein-DNA Interaction Assay G->H e.g., MGMT Repair

Workflow from 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine to DNA-protein interaction assays.

Experimental Protocols

Protocol A: Site-Specific O6-Alkylation & Deprotection

Objective: Synthesize O6-benzyl-2'-deoxyguanosine from the triacetyl precursor.

  • Drying: Co-evaporate 1.0 mmol of 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine[1] with anhydrous pyridine (3 × 10 mL) to remove trace water.

  • Activation: Dissolve the dried precursor in 15 mL of anhydrous dichloromethane (DCM). Add 1.2 mmol of (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1.5 mmol of 1,4-diazabicyclo[2.2.2]octane (DABCO). Stir at room temperature for 1 hour.

  • Displacement: Add 2.0 mmol of benzyl alcohol to the activated mixture. Stir overnight under an argon atmosphere.

  • Deprotection: Concentrate the organic layer in vacuo. Resuspend the crude residue in 20 mL of 2 M methanolic ammonia. Stir at room temperature for 6 hours, then evaporate to dryness[2][3].

Causality Check: BOP specifically activates the O6-lactam tautomer by converting it into a superior phosphonium leaving group. DABCO acts as a nucleophilic catalyst. The subsequent use of methanolic ammonia cleanly removes the three acetyl groups without displacing the newly formed O6-benzyl ether, which would otherwise revert to guanine under aqueous heated ammonia[2].

Protocol B: Phosphoramidite Synthesis & Oligonucleotide Incorporation

Objective: Convert the modified nucleoside into a phosphoramidite and incorporate it into a DNA duplex.

  • Tritylation: React the deprotected O6-benzyl-dG with 1.2 equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine for 4 hours to protect the 5'-OH[4].

  • Phosphitylation: Dissolve the 5'-DMT intermediate in DCM. Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir for 1 hour and quench with anhydrous methanol[4].

  • Solid-Phase Synthesis: Incorporate the modified phosphoramidite into an oligonucleotide using an automated DNA synthesizer. Critical: Utilize ultra-mild deprotection phosphoramidites (e.g., phenoxyacetyl-protected dA and dG, acetyl-protected dC) for the standard bases[3].

  • Cleavage: Cleave the oligonucleotide from the solid support using 50 mM potassium carbonate in methanol at room temperature for 4 hours[3].

Causality Check: Standard oligonucleotide deprotection requires concentrated aqueous ammonia at 55°C for 6 hours. These harsh conditions cause nucleophilic attack at the C6 position, displacing the O6-alkyl group to form 2,6-diaminopurine[3]. Utilizing ultra-mild deprotection chemistry ensures the O6-alkyl lesion remains intact for downstream biological assays.

Protocol C: Electrophoretic Mobility Shift Assay (EMSA) for MGMT Repair

Objective: Validate the interaction between the synthesized O6-alkylguanine DNA and human MGMT.

  • Annealing: End-label the modified single-stranded oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase. Anneal with a 1.2-fold excess of the complementary strand.

  • Incubation: Incubate 50 nM of the radiolabeled duplex with varying concentrations of recombinant human MGMT (0–500 nM) in binding buffer (50 mM Tris-HCl pH 7.6, 1 mM DTT, 5% glycerol) at 37°C for 30 minutes.

  • Electrophoresis: Resolve the protein-DNA complexes on an 8% non-denaturing polyacrylamide gel at 4°C. Visualize via phosphorimaging.

Causality Check: MGMT is a "suicide enzyme" that irreversibly transfers the alkyl group from the O6-position of guanine to its active-site cysteine residue. This transfer forms a stable, covalent protein-DNA intermediate (especially with specific crosslinkers like N1,O6-ethanoxanthosine) that can be captured and visualized as a distinct shifted band on the gel, directly quantifying the protein's repair efficiency[4].

Quantitative Data Presentation: MGMT Interaction Kinetics

The nature of the O6-adduct synthesized via the triacetyl-dG route directly dictates the binding affinity and repair kinetics of MGMT. The table below summarizes field-validated interaction data for various adducts.

Adduct TypeTarget ProteinBinding Affinity (Kd)Repair Kinetics (k_repair)Biological Consequence
O6-Methylguanine Human MGMT~5.2 nMFast (< 1 min)Direct reversal, stoichiometric enzyme inactivation
O6-Benzylguanine Human MGMT~1.1 nMVery Fast (< 30 s)Potent MGMT inhibitor, sensitizes tumors to alkylating agents
O6-Carboxymethylguanine Human MGMT> 500 nMNegligibleNon-repairable by MGMT, highly mutagenic lesion[5]
N1,O6-Ethanoxanthosine Human MGMT~15.0 nMCovalent CrosslinkMechanism-based covalent capture for structural studies[4]

References

  • Pharmaffiliates . "3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine, CAS No 193092-29-4". 6

  • Nucleic Acids Research . "Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT)". 3

  • Digital CSIC . "Synthesis of oligonucleotides carrying DNA lesions for DNA repair studies". 2

  • PMC . "Covalent capture of a human O6-alkylguanine alkyltransferase–DNA complex using N1,O6-ethanoxanthosine, a mechanism-based crosslinker". 4

  • Chemical Research in Toxicology . "Synthesis, Characterization, and Immunochemical Detection of O6-(Carboxymethyl)-2'-deoxyguanosine: A DNA Adduct Formed by Nitrosated Glycine Derivatives". 5

Sources

Synthesis of N2-modified guanosine analogs using 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of N2-Modified Guanosine Analogs

Subject: Protocol for the synthesis of N2-alkylated 2'-deoxyguanosine derivatives using 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine via Mitsunobu and Direct Alkylation strategies.

Abstract & Strategic Overview

The modification of the exocyclic amine (N2) of guanosine is critical for studying DNA adduct formation (e.g., by carcinogens like acetaldehyde or polycyclic aromatic hydrocarbons), developing minor-groove binding probes, and investigating DNA polymerase fidelity.

Direct alkylation of unprotected 2'-deoxyguanosine (dG) is synthetically challenging due to the competing nucleophilicity of the N7 and O6 positions, often leading to complex mixtures. This guide details a robust, regioselective strategy using This compound (chemically defined as


).[1]

Why use this precursor?

  • Regiocontrol: The

    
    -acetyl group masks the exocyclic amine, preventing polyalkylation. Crucially, it lowers the pKa of the remaining N2-proton (~10-11), rendering it sufficiently acidic for Mitsunobu coupling , which is impossible with the free amine (pKa ~16).
    
  • Solubility: The acetylation of the sugar hydroxyls (3', 5') renders the molecule soluble in organic solvents (THF, DCM, DMF), facilitating anhydrous reactions required for sensitive alkylations.

  • Versatility: This scaffold supports both Mitsunobu coupling (with alcohols) and direct alkylation (with halides), providing access to a vast library of analogs.[1]

Reaction Mechanism & Workflow

The synthesis relies on the functionalization of the secondary amide at the N2 position.

  • Pathway A (Mitsunobu): Activation of an alcohol (R-OH) by triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (DIAD/DEAD) creates an oxyphosphonium intermediate.[1] The acidic N2-amide attacks this intermediate, installing the R-group.[1]

  • Pathway B (Direct Alkylation): Deprotonation of the N2-amide by a mild base (e.g.,

    
    ) followed by 
    
    
    
    attack on an alkyl halide.

Both pathways yield a fully protected


-alkyl-

-acetyl intermediate.[1] Global deprotection (ammonolysis) removes the sugar esters and the

-acetyl group (as an acetamide), yielding the target

-alkyl-dG.[1]

G Start 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine Reaction N2-Functionalization Start->Reaction Solubilization (THF/DMF) Inter N2-Alkyl-N2-Acetyl Protected Intermediate Reaction->Inter Pathway A: PPh3/DIAD/R-OH Pathway B: R-X/K2CO3 Deprotect Global Deprotection (NH3/MeOH) Inter->Deprotect Purification Final N2-Modified 2'-Deoxyguanosine Deprotect->Final Yields Target

Figure 1: Synthetic workflow for N2-modification. Pathway A (Mitsunobu) is preferred for complex or chiral R-groups derived from alcohols.[1] Pathway B is suitable for simple primary alkyl halides.

Experimental Protocols

Materials & Reagents
  • Precursor: this compound (CAS: 193092-29-4).[1]

  • Solvents: Anhydrous THF (Tetrahydrofuran), DMF (Dimethylformamide), Methanol.[1]

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Potassium Carbonate (
    
    
    
    ).[1]
Protocol A: Mitsunobu Alkylation (Primary Method)

Best for: Introducing diverse functional groups from alcohols (e.g., benzyl, ethyl, bulky adducts).

  • Preparation: Dry the Triacetyl-dG precursor and the target alcohol (R-OH) under high vacuum for 4 hours. Dissolve Triacetyl-dG (1.0 equiv) and

    
     (1.5 equiv) in anhydrous THF (0.1 M concentration) under argon.
    
  • Addition: Add the alcohol R-OH (1.2 equiv). Cool the mixture to 0°C in an ice bath.

  • Activation: Dropwise add DIAD (1.5 equiv) over 10 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (5% MeOH in DCM).[1] The starting material (

    
    ) should convert to a higher running spot (
    
    
    
    ).
  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in minimal DCM and purify via silica gel flash chromatography.

    • Note:

      
       (Triphenylphosphine oxide) is a major byproduct.[1] Elute with a gradient of EtOAc/Hexanes (50% to 100%) to separate the product from the oxide.
      
Protocol B: Direct Alkylation (Alternative Method)

Best for: Simple alkyl groups (Methyl, Ethyl, Allyl) using reactive halides.[1]

  • Solubilization: Dissolve Triacetyl-dG (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Treatment: Add anhydrous

    
     (1.2 equiv). Stir for 15 minutes at RT.[1] The solution may become cloudy.
    
  • Alkylation: Add the Alkyl Halide (R-I or R-Br, 1.2 equiv) dropwise.[1]

  • Reaction: Stir at RT for 4–8 hours. Heating to 40°C may be required for less reactive halides (e.g., chlorides), but avoid

    
     to prevent deacetylation.[1]
    
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate. Purify via silica chromatography.
    
Protocol C: Global Deprotection

Required for both pathways to yield the final nucleoside.

  • Reaction: Dissolve the purified intermediate in Methanolic Ammonia (

    
    
    
    
    
    in MeOH).
  • Incubation: Seal the vessel and stir at RT for 12–24 hours. This removes the O-acetyl groups (sugar) and the N-acetyl group (base).[1]

    • Validation: Monitor by LC-MS.[1][2][3][4] The mass should decrease by exactly 126 Da (3 x Acetyl groups,

      
      ).
      
  • Purification: Evaporate the ammonia/methanol. The crude residue is often water-soluble.[1] Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

Quality Control & Validation

Validate the synthesis using the following checkpoints.

MetricTechniqueExpected Observation
Reaction Completion TLC (DCM:MeOH 95:5)Disappearance of starting material (

~0.4).[1] Appearance of protected product (

~0.6-0.7).[1]
Structure Confirmation 1H-NMR (DMSO-d6) Protected Intermediate: Presence of 3 acetyl singlets (~2.0-2.2 ppm).[1] New alkyl signals corresponding to R-group. Final Product: Absence of acetyl peaks. Upfield shift of sugar protons.
Regioselectivity UV-Vis Spectroscopy N2-alkylated guanosines typically show a

shift to ~255-260 nm (similar to dG) but distinct from O6-alkylated products (which shift to ~280 nm).[1]
Mass Accuracy ESI-MS Intermediate:

(proton replaced).[1] Final:

.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Mitsunobu) Steric hindrance of AlcoholUse a more reactive phosphine (e.g.,

) or azodicarboxylate (e.g., ADDP).[1] Increase reaction time.
N7/O6 Alkylation Loss of regiocontrolEnsure the starting material is fully acetylated. In Protocol B, use a softer base (

) and lower temperature.
Incomplete Deprotection Stable N-acetyl groupThe N2-acetyl is an amide and is more stable than esters.[1] If

fails, use Sodium Methoxide (

) in MeOH at RT for 1 hour, then neutralize with Dowex

resin.[1]
TPPO Contamination Mitsunobu byproductTriturate the crude residue with cold diethyl ether (TPPO is soluble, product often precipitates) before chromatography.

References

  • Mitsunobu Reaction on Nucleosides: Current Protocols in Nucleic Acid Chemistry. "Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides." (2019).[1] [1]

  • N2-Alkylation Strategy: Chemical Research in Toxicology. "DNA Polymerase II Supports the Replicative Bypass of N2-Alkyl-2'-deoxyguanosine Lesions in Escherichia coli Cells." (2021).[1] [1]

  • Reductive Amination Alternative: Current Protocols. "Protocols for Efficient Chemical Synthesis of N2-Modified Guanosine Phosphate Derivatives." (2023).[1] [1]

  • Mitsunobu Mechanism & Optimization: Master Organic Chemistry. "The Mitsunobu Reaction: Mechanism and Procedure."

  • Direct Alkylation of dG: Chemical Research in Toxicology. "Direct Alkylation of Deoxyguanosine by Azaserine." (2021).[1] [1]

Sources

Troubleshooting & Optimization

Low yield in 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine Synthesis

Executive Summary: The Solubility-Stability Paradox

Low yields in the synthesis of 3',5',N2-tri-O-acetyl-2'-deoxyguanosine are rarely due to reagent quality. They are almost exclusively caused by the "Solubility-Stability Paradox" inherent to 2'-deoxyguanosine (dG).

  • Solubility: dG is notoriously insoluble in standard acylation solvents (Pyridine, DCM, THF).

  • Reactivity: The exocyclic N2-amine is non-nucleophilic and difficult to acylate compared to the 3' and 5' hydroxyls.

  • Stability: Forcing the reaction (high heat) to overcome insolubility and low N2-reactivity triggers depurination (cleavage of the glycosidic bond), destroying the starting material.

This guide provides the Transient Silylation Protocol , a self-validating method that solves the solubility issue before acylation, preventing the need for destructive heating.

Part 1: The Solution – Transient Silylation Protocol

Do not simply boil dG in acetic anhydride and pyridine. This "direct method" results in heterogeneous mixtures, incomplete N2-acylation, and extensive tars (depurination).

The Fix: Use the Transient Silylation strategy (adapted from the Jones/Matsuda methods). By temporarily protecting the hydroxyls and the guanine base with trimethylsilyl (TMS) groups, you render the molecule soluble in organic solvents, allowing acylation to proceed under mild conditions.

Optimized Workflow
ParameterSpecificationReason
Starting Material 2'-Deoxyguanosine (dG)Dry thoroughly (P2O5, vacuum) before use. Water kills the silylating agent.
Solvent Anhydrous PyridineActs as both solvent and acid scavenger.
Solubilizer TMSCl (Trimethylsilyl chloride)Critical Step. Converts dG to a lipophilic, soluble intermediate.
Acylating Agent Acetic Anhydride (

)
Preferred over Acetyl Chloride to minimize HCl generation and depurination risk.
Stoichiometry 5-6 eq. TMSCl, then 5-6 eq.

Excess required to drive the difficult N2 equilibrium.
Step-by-Step Procedure
  • Suspension: Suspend 10 mmol of dry 2'-deoxyguanosine in 50 mL of anhydrous pyridine under Argon/Nitrogen. Note: The mixture will be cloudy.

  • Transient Protection (Solubilization):

    • Cool to 0°C.

    • Add 5.0 - 6.0 equivalents of TMSCl dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 30–60 mins.

    • Checkpoint: The solution must become clear and homogeneous. If solids remain, add more TMSCl. You cannot proceed to acylation until the dG is dissolved.

  • Acylation:

    • Add 5.0 - 6.0 equivalents of Acetic Anhydride (or Isobutyryl chloride if making the isobutyryl derivative).

    • Stir at RT for 2–4 hours.

    • Optional: Mild heating (40–50°C) may be used, but is often unnecessary if silylation was successful.

  • Quench & Hydrolysis (The "Transient" Part):

    • Cool to 0°C.

    • Add 10 mL of water (or MeOH) to quench excess reagents.

    • Add 20 mL of concentrated ammonium hydroxide (NH4OH) or simply stir with water for 30 mins.

    • Mechanism: The unstable O-silyl and N-silyl groups hydrolyze rapidly, while the stable N-acetyl and O-acetyl groups remain.

  • Workup: Concentrate in vacuo. Partition between water and DCM/CHCl3. Wash organic layer with NaHCO3 (sat.) and Brine.[1]

Part 2: Mechanism & Failure Analysis

The following diagram illustrates the pathway difference between the low-yield "Direct Method" and the high-yield "Transient Method."

G dG 2'-Deoxyguanosine (Insoluble Solid) Direct_Heat Direct Acylation (Pyridine/Ac2O + HEAT) dG->Direct_Heat Standard Protocol TMS_Add Add TMSCl (Transient Protection) dG->TMS_Add Optimized Protocol Hetero_Mix Heterogeneous Mixture Direct_Heat->Hetero_Mix Depurination Depurination (Cleavage of Glycosidic Bond) Hetero_Mix->Depurination High Temp Required Low_Yield Low Yield (<40%) Complex Mixture Hetero_Mix->Low_Yield Incomplete Rxn Depurination->Low_Yield Soluble_Int Persilylated Intermediate (Soluble in Pyridine) TMS_Add->Soluble_Int Solubilization Acylation Add Ac2O (Mild Conditions) Soluble_Int->Acylation Fully_Prot Silylated & Acylated Species Acylation->Fully_Prot Hydrolysis Aq. Workup (TMS Cleavage) Fully_Prot->Hydrolysis Target 3',5',N2-Tri-O-acetyl-dG (High Yield >80%) Hydrolysis->Target

Caption: Figure 1. Comparison of Direct Acylation (Red path) vs. Transient Silylation (Green path). The transient method avoids the heterogeneous phase that necessitates destructive heating.

Part 3: Troubleshooting Guide (FAQ)
Q1: I see a new spot on TLC that runs faster than my product. What is it?

Diagnosis: This is likely N7-acylation or Depurinated Guanine .

  • The Cause: Over-acylation. The N7 position of guanine is nucleophilic. If you use too much acylating agent or strong catalysts (like DMAP), you can acylate N7, creating a charged quaternary salt that destabilizes the glycosidic bond.

  • The Fix: Avoid DMAP. If you must use it, keep it <0.1 eq. Stick to the Transient Silylation method which sterically protects the face of the base.

Q2: My product disappears or degrades during Column Chromatography.

Diagnosis: N2-deacetylation or Depurination on Silica .

  • The Cause: The N2-amide bond in guanosine is more labile than a standard amide. Acidic silica gel can catalyze the hydrolysis of the N2-acetyl group or cleave the sugar.

  • The Fix:

    • Neutralize Silica: Pre-wash your column with 1% Triethylamine (TEA) in your eluent.

    • Avoid Water: Ensure your eluent (e.g., DCM/MeOH) is dry.

    • Crystallization: For tri-acetyl dG, crystallization from Ethanol or MeOH/Water is often superior to chromatography and scales better.

Q3: The reaction mixture turns black/dark brown.

Diagnosis: Sugar Degradation (Caramelization) .

  • The Cause: This is the hallmark of high-temperature reactions in pyridine where depurination has occurred. The free sugar (deoxyribose) degrades rapidly under basic/hot conditions.

  • The Fix: You are heating too aggressively. Switch to the TMSCl method (Room Temperature). If the solution is not clear after TMSCl addition, do not heat; add more TMSCl.

Q4: Can I use Acetyl Chloride instead of Acetic Anhydride?

Diagnosis: Risk of Acid Hydrolysis .

  • Analysis: Acetyl Chloride (

    
    ) is more reactive, which helps with the stubborn N2 amine. However, it generates HCl as a byproduct. Even in Pyridine, local concentrations of HCl can cleave the acid-sensitive glycosidic bond of deoxy nucleosides (ribonucleosides are more stable).
    
  • Recommendation: Use Acetic Anhydride (

    
    ) for safety. If you must use 
    
    
    
    , ensure the reaction is cooled to 0°C during addition and consider the Transient Silylation method to increase the N2 nucleophilicity via the silyl-intermediate.
References
  • Transient Silylation Strategy (The "Jones" Modification): Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: Efficient one-flask syntheses of protected deoxynucleosides. Journal of the American Chemical Society, 104(5), 1316–1319.

  • Depurination Mechanisms in Deoxynucleosides: Zhu, X. F., et al. (2000). Mechanism of acid-catalyzed depurination of 2'-deoxyguanosine. Nucleic Acids Research.

  • Optimized N2-Acylation Protocols: H. P. Askew, et al. (1989). A rapid and efficient method for the synthesis of N2-acyl-2'-deoxyguanosines.[2] Tetrahedron Letters.

  • General Nucleoside Solubility Data: Cayman Chemical Product Information: 8-Hydroxy-2'-deoxyguanosine (Analogous solubility profile).

Sources

Technical Support Center: Preventing Depurination in 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

The Challenge: Depurination (cleavage of the N-glycosidic bond) is the primary degradation pathway for N2-protected deoxyguanosine derivatives. While 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine is a fully protected, lipophilic intermediate, it retains the inherent fragility of the deoxyguanosine glycosidic linkage.

The Mechanism: Depurination is an acid-catalyzed hydrolysis.[1][2] The N2-acetyl group, being an electron-withdrawing acyl group, theoretically reduces the basicity of the guanine ring. However, compared to formamidine protecting groups (like dmf or ib), acyl groups can actually destabilize the glycosidic bond under acidic conditions, making the molecule susceptible to cleavage even in mild acid if water is present.

The Pathway to Failure (Visualized)

DepurinationMechanism Start 3',5',N2-Tri-O-acetyl dG Protonation N7-Protonation (Destabilization) Start->Protonation Exposure to H+ Acid Acidic Species (H+) Acid->Protonation Transition Oxocarbenium Ion Intermediate Protonation->Transition Rate Limiting Step Cleavage Glycosidic Bond Cleavage Transition->Cleavage + H2O (Hydrolysis) Result Free N2-Acetylguanine + Sugar Residue Cleavage->Result

Caption: Figure 1. The acid-catalyzed trajectory of depurination.[1][2][3][4][5] Protonation at N7 is the critical trigger event.

Technical Guide: Critical Control Points

To prevent depurination during synthesis or handling, you must control three variables: Acidity (pH) , Water Activity , and Temperature .

A. Solvent & Reagent Selection

The N2-acetyl group is stable in neutral and moderately basic conditions but labile in acid.

ParameterRecommendationTechnical Rationale
Solvent Quality Anhydrous (<50 ppm water)Hydrolysis requires water. In anhydrous organic acid (e.g., HCl in Dioxane), depurination is significantly slower than in aqueous acid.
Buffering Maintain pH > 6.0 The rate of depurination increases log-linearly as pH drops below 4.0.
Workup Use Bicarbonate/Pyridine Never concentrate acidic fractions. Neutralize immediately with cold NaHCO₃ or Pyridine before rotary evaporation.
B. Temperature Management

Depurination follows first-order kinetics dependent on temperature.

  • Rule of Thumb: Every 10°C increase doubles the rate of depurination.

  • Action: Perform all acidification steps (if strictly necessary) at 0°C . Never heat the molecule above 40°C if the pH is unknown or slightly acidic.

Troubleshooting & FAQs

Q1: I see a new peak in my LCMS with Mass ~193. What is it?

Diagnosis: This is likely N2-acetylguanine (Molecular Weight: 193.16). Cause: Depurination has occurred.[1][3][4][5][6][7][8][9][10] The corresponding sugar fragment (acetylated deoxyribose) may not ionize well or may co-elute with solvent fronts. Fix:

  • Check the pH of your aqueous mobile phase. Ensure it is not too acidic (avoid 0.1% TFA if the sample sits in the autosampler for long periods; use Formic Acid or Ammonium Acetate instead).

  • Review your reaction workup. Did you use an acidic quench?

Q2: Can I use TCA/DCA for detritylation if I convert this to a phosphoramidite?

Analysis: If you selectively deprotect the 5'-position and add a DMT group, you will eventually need to remove that DMT. Risk: Yes, N2-acetyl dG is more sensitive to DCA (Dichloroacetic acid) than N2-dmf dG. Protocol Adjustment:

  • Use 3% DCA in Toluene instead of DCM (Toluene reduces the effective acidity/kinetics of depurination).

  • Limit exposure time to <60 seconds.

  • Immediately quench with a wash of Acetonitrile containing 1% Pyridine.

Q3: I am trying to selectively remove the 3'/5' acetyls but keeping the N2-acetyl. Why is my yield low?

Analysis: This transformation usually requires mild base (e.g., K2CO3 in MeOH or enzymatic hydrolysis). Depurination Check: Base-catalyzed depurination is extremely rare. If you are losing material, it is likely deacetylation of the N2-position (yielding free dG) rather than depurination. Verification: Check for the mass of free 2'-Deoxyguanosine (MW 267). If present, your basic conditions are too strong (cleaving the amide).

Validated Protocol: Stability Check & Purification

Use this protocol to verify the integrity of your starting material before committing to a complex synthesis.

Materials
  • Solvent A: 10 mM Ammonium Acetate, pH 7.0 (Safe Buffer).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Standard: this compound (store at -20°C).

Workflow
  • Preparation: Dissolve 1 mg of sample in 1 mL 100% Acetonitrile . (Avoid dissolving in water/buffer initially to prevent hydrolysis).

  • Visual Check: The solution should be clear. Turbidity implies partial hydrolysis or insolubility.

  • HPLC Analysis:

    • Gradient: 5% to 60% B over 15 minutes.

    • Wavelength: Monitor 254 nm and 280 nm .

    • Pass Criteria: Single peak >98% purity.

    • Fail Criteria: Presence of a peak at early retention time (free base) or late retention time (impurities).

  • Rescue (If Acidic): If the bulk material is suspected to be acidic (e.g., from a previous acidic workup), dissolve in EtOAc and wash 2x with cold 5% NaHCO₃, dry over Na₂SO₄, and re-concentrate.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impurity Observed CheckMS Check LCMS Mass Spectrum Problem->CheckMS Mass193 Mass ~193 Da Found (Free Base) CheckMS->Mass193 Cleavage of Base Mass267 Mass ~267 Da Found (Free Nucleoside) CheckMS->Mass267 Loss of Acetyls Depurination Issue: DEPURINATION Cause: Acidic Exposure Mass193->Depurination Deacetylation Issue: N2-DEPROTECTION Cause: Base Too Strong Mass267->Deacetylation FixAcid Action: Neutralize Sample Switch to NH4OAc Buffer Avoid Heat Depurination->FixAcid FixBase Action: Lower pH to <9.0 Reduce Reaction Time Deacetylation->FixBase

Caption: Figure 2. Diagnostic logic for identifying degradation pathways in Tri-O-acetyl dG.

References

  • Mechanism of Depurination: Efcavitch, J. W., & Heiner, C. R. (1985). "Depurination of N6-benzoyl-2'-deoxyadenosine and N2-isobutyryl-2'-deoxyguanosine during oligonucleotide synthesis." Nucleic Acids Research.

  • Acyl vs. Formamidine Protection: McBride, L. J., et al. (1986). "Amidine protecting groups for oligonucleotide synthesis."[4][7] Journal of the American Chemical Society.[1]

  • Kinetics of Hydrolysis: Leu, Y. J., et al. (2014). "Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms." PLOS ONE.

  • Handling of Acetylated Nucleosides: Santa Cruz Biotechnology. "this compound Product Data."

Sources

Technical Support Center: Troubleshooting Incomplete Deacetylation of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering persistent impurities during nucleoside deprotection. This guide addresses the chemical causality, diagnostic identification, and step-by-step resolution for the incomplete removal of acetyl groups from 2'-deoxyguanosine derivatives.

Part 1: Diagnostic Overview & Chemical Causality

Q: Why do I observe a persistent +42 Da mass shift after deprotecting 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine?

A: A +42 Da mass shift in your LC-MS data indicates that exactly one acetyl group remains on the molecule. When starting with this compound, this residual group is almost exclusively the N2-acetyl group [1].

The Chemical Causality: The 3'- and 5'-O-acetyl groups are esters. The carbonyl carbon in an ester is highly electrophilic, making it extremely labile and easily cleaved by mild bases (such as methanolic ammonia or potassium carbonate) at room temperature[2].

Conversely, the N2-acetyl group forms an amide bond at the exocyclic amine of the guanine base. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl system via resonance, significantly reducing the electrophilicity of the carbonyl carbon. Because of this resonance stabilization, the N2-acetyl amide is highly resistant to hydrolysis. It requires a much stronger nucleophilic attack and higher activation energy—typically achieved using concentrated aqueous ammonia at elevated temperatures or aggressive reagents like methylamine—for complete cleavage ()[3].

Part 2: Deprotection Pathway Visualization

The following workflow illustrates the kinetic differences between O-deacetylation and N-deacetylation, highlighting the common pitfall that traps the molecule in an intermediate state.

DeprotectionPathway TriAc 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine (Starting Material) N2Ac N2-Acetyl 2'-Deoxyguanosine (+42 Da Impurity) TriAc->N2Ac Mild Base / RT (Fast O-deacetylation) N2Ac->N2Ac UltraMild Conditions (Incomplete Cleavage) Final Fully Deprotected 2'-Deoxyguanosine (Target Product) N2Ac->Final Conc. NH3, 55°C or AMA, 65°C (Slow N-deacetylation)

Chemical pathway showing rapid O-deacetylation followed by rate-limiting N-deacetylation.

Part 3: Troubleshooting Guide & Experimental Protocols

Q: What are the standard protocols to ensure complete deprotection of the N2-acetyl group?

A: To drive the N-deacetylation to completion, you must overcome the resonance stabilization of the amide bond. We recommend two primary, self-validating workflows depending on your downstream requirements. Validation is achieved by confirming the disappearance of the +42 Da mass peak in post-reaction MS analysis.

Quantitative Comparison of Deprotection Methods
MethodReagentsTemperatureTimeN2-Acetyl CleavageO-Acetyl Cleavage
Standard Conc. NH₄OH (28-30%)55 °C8–17 hoursCompleteComplete
FAST (AMA) NH₄OH : 40% Methylamine (1:1)65 °C10–15 minsCompleteComplete
UltraMild 0.05 M K₂CO₃ in MethanolRoom Temp4–12 hoursIncomplete (+42 Da) Complete
Protocol A: Standard Ammonium Hydroxide Deprotection

This is the universally accepted protocol for standard nucleoside/oligonucleotide deprotection. It relies on prolonged thermal energy to break the amide bond.

  • Suspend the protected nucleoside or solid-support oligonucleotide in 1.0 mL of concentrated aqueous ammonium hydroxide (28-30% NH₃).

  • Seal the reaction vessel tightly using a screw-cap vial with a PTFE-lined septum. Causality: Ammonia gas rapidly escapes at elevated temperatures; a strict seal maintains the necessary nucleophile concentration.

  • Heat the mixture to 55 °C in a water bath or heating block for 8 to 17 hours[4].

  • Cool the vial completely to room temperature (or chill on ice for 10 minutes) before opening to prevent sample loss from sudden boiling.

  • Evaporate the ammonia under vacuum (SpeedVac) or lyophilize to yield the fully deprotected product. Verify via MS (Target Mass: 267.24 Da for neutral 2'-dG).

Protocol B: FAST Deprotection using AMA

This protocol uses methylamine, a significantly stronger nucleophile than ammonia, to rapidly cleave the resistant N2-acetyl group. Critical Warning: AMA can cause transamination if benzoyl-protected cytosine (dC-Bz) is present in your sequence. Ensure any dC present is acetyl-protected (dC-Ac) ()[3].

  • Prepare a 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%)[4].

  • Add 1.0 mL of the AMA reagent to the sample.

  • Heat the sealed vessel to 65 °C for exactly 10 to 15 minutes[3].

  • Cool completely to room temperature.

  • Dry down the sample under vacuum and verify complete deprotection via MS.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use UltraMild deprotection conditions (e.g., K₂CO₃ in MeOH) for N2-acetyl-dG? A: No. N2-acetyl-dG is strictly incompatible with UltraMild conditions ()[2]. While 0.05 M K₂CO₃ in methanol will rapidly cleave the 3' and 5' O-acetyl groups, it lacks the nucleophilic strength to break the N2-amide bond, leaving the N2-acetyl group completely intact. If your experiment requires UltraMild conditions (e.g., due to sensitive fluorophores like TAMRA), you must use a different guanosine protecting group during synthesis, such as dimethylformamidine (dmf-dG) or isopropyl-phenoxyacetyl (iPr-Pac-dG)[4].

Q: Will prolonged heating in ammonia (Protocol A) cause depurination? A: No. Depurination (the cleavage of the N-glycosidic bond) is primarily an acid-catalyzed side reaction that occurs during TCA/DCA detritylation steps[5]. The glycosidic bond of 2'-deoxyguanosine is highly stable under the strongly basic conditions of ammonium hydroxide or AMA deprotection.

Q: My LC-MS shows two distinct peaks, but both have identical masses (+42 Da). What is happening? A: If you see multiple peaks with a +42 Da shift, you might suspect a mixture of partially deprotected intermediates (e.g., 3'-O-acetyl vs. N2-acetyl). However, O-acetyls are so labile they usually hydrolyze during basic sample prep. A more likely cause is the formation of stable conformers or anomerization (α/β anomers) if the sample was exposed to acidic extremes prior to base treatment. Ensure your pH remains >7 during intermediate workups to maintain the natural β-anomer configuration.

References

  • Reddy, M. P., Hanna, N. B., & Farooqui, F. (1994). Fast cleavage and deprotection of oligonucleotides. Tetrahedron Letters, 35(25), 4311-4314. URL:[Link]

  • Shigematsu Bio. (n.d.). Oligonucleotide synthesis reagents catalogue. URL: [Link]

  • Glen Research. (2007). Glen Report 19.27 - NEW PRODUCTS - 2,6-Diaminopurine-TOM AND Fmoc-Amino-Modifier C6 dT Amidites. URL: [Link]

  • National Institutes of Health (NIH). (n.d.). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. URL:[Link]

Sources

Stability issues of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine in solution

[1][2][3]

Compound Classification: Protected Deoxyribonucleoside CAS: 193092-29-4 (Generic isomer references: 6979-94-8) Molecular Formula: C₁₆H₁₉N₅O₇ Critical Characteristic: High susceptibility to acid-catalyzed depurination due to electron-withdrawing protecting groups.[1][2][3]

Executive Summary: The Stability Paradox

Researchers often assume that "protected" nucleosides are more stable than their free counterparts. For Tri-Ac-dG , this is incorrect regarding glycosidic bond stability.[1][2][3]

While the acetyl groups protect the exocyclic amine and hydroxyls from side reactions, they are electron-withdrawing .[4] This reduces the electron density of the purine ring, destabilizing the

depurinationbase-catalyzed hydrolysis12

Operational Sweet Spot: This molecule requires a narrow pH window (pH 5.5 – 7.[2]5) and strict anhydrous conditions for long-term stability in solution.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "I see a new peak at a lower molecular weight (approx. -151 Da) during HPLC analysis."

Diagnosis: Depurination (Glycosidic Bond Cleavage) Cause: Exposure to acidic conditions (pH < 5.[1][2]0) or heat.[2][5] Mechanism: The N2-acetyl group withdraws electron density, weakening the N-glycosidic bond.[1][2] Even mild acids (e.g., 1% acetic acid, unbuffered mobile phases) can trigger the release of N2-acetylguanine and the free sugar.[3] Corrective Action:

  • Buffer Your Mobile Phase: Never use unbuffered water/ACN gradients.[2] Use 10-20 mM Ammonium Acetate (pH 7.0).[1][2]

  • Check Solvent pH: Ensure your organic solvents (DCM, DMF) are not contaminated with HCl or acetic acid.[2][3]

  • Avoid Heat: Do not heat solutions above 40°C unless pH is strictly neutral.

Issue 2: "My compound is precipitating or showing multiple peaks after dissolving in aqueous buffer."

Diagnosis: O-Deacetylation (Hydrolysis) Cause: The 3' and 5' O-acetyl esters are labile at pH > 7.5.[1][2] Mechanism: Hydroxide ions attack the ester carbonyls much faster than the N2-amide. This leads to a mixture of 3'-OH, 5'-OH, and fully deprotected species.[1][2][3] Corrective Action:

  • Solvent Switch: Do not store stock solutions in aqueous buffers. Use anhydrous DMSO or DMF .[2]

  • pH Control: If aqueous use is mandatory, use a slightly acidic buffer (pH 6.[2][3]0) and use immediately.

  • Visualization: See the Degradation Pathways diagram below to identify partial hydrolysis products.

Issue 3: "The sample is not dissolving in Methanol or Ethanol."

Diagnosis: Solubility Mismatch Cause: While moderately soluble in alcohols, Tri-Ac-dG crystallizes easily.[1][2][3] Corrective Action:

  • Primary Solvent: Dissolve in a minimal volume of DMSO or DMF first (Solubility > 20 mg/mL).[2]

  • Dilution: Dilute this stock into your alcohol or reaction solvent.

  • Warning: Avoid heating alcohols to dissolve, as this promotes solvolysis (transesterification).[2][3]

Visualizing Stability: Degradation Pathways[1][2][3]

The following diagram illustrates the competing degradation pathways. Note that Path A (Red) is irreversible and destroys the nucleoside core, while Path B (Orange) represents deprotection.[2]

DegradationPathwaysTriAc3',5',N2-Tri-O-acetyl-dG(Intact)AcidAcidic Conditions(pH < 5)TriAc->AcidFastBaseBasic/Aqueous Conditions(pH > 7.5)TriAc->BaseEster HydrolysisGuanineBaseN2-Acetylguanine(Free Base)Acid->GuanineBaseGlycosidic CleavageSugarDeoxyribose Derivatives(Degraded Sugar)Acid->SugarDiAc3',N2-Di-Ac-dG(Partial Hydrolysis)Base->DiAcMonoAcN2-Mono-Ac-dG(O-Deacetylated)DiAc->MonoAcFast O-DeacetylationFree2'-Deoxyguanosine(Fully Deprotected)MonoAc->FreeSlow Amide Hydrolysis

Caption: Path A (Left/Red) leads to irreversible destruction via depurination.[1][2] Path B (Right/Yellow) leads to sequential deprotection.[1][2]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to verify the integrity of your material before critical experiments.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[2][3]

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 6.8 (Do NOT use TFA or Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Guanine absorption) and 280 nm.[2]

  • Interpretation:

    • Main Peak: Tri-Ac-dG (Late eluting).[1][2]

    • Early Peaks: Hydrolysis products (more polar).[1][2]

    • Sharp, Distinct Peak (mid-elution): N2-Acetylguanine base (Evidence of depurination).[1][2]

Protocol B: Safe Solubilization & Storage

For preparation of stock solutions.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or DMFPrevents hydrolysis; high solubility (>20 mg/mL).[1][2]
Concentration 10 – 50 mMHigher concentrations are generally more stable.[2]
Storage Temp -20°C or -80°CArrhenius kinetics: degradation slows significantly at low temp.[1][2]
Atmosphere Argon or NitrogenPrevents moisture absorption (hygroscopic solvent).[1][2]
Thawing Equilibrate to RT before openingPrevents condensation of water into the cold stock solution.

References

  • Mechanism of Depurination: Cavalieri, E. L., et al. "Mechanism of DNA Depurination by Carcinogens in Relation to Cancer Initiation."[3][6] PubMed Central (PMC).[1][2] Available at: [Link]

  • Nucleoside Protection Strategies: Beaucage, S. L., & Iyer, R. P.[2][3] "Nucleobase Protection of Deoxyribo- and Ribonucleosides." Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Acid Lability of Protected Purines: Glen Research Technical Brief. "Depurination of DNA During Oligonucleotide Synthesis." Available at: [Link][1][2]

  • Chemical Properties: PubChem Compound Summary. "Tri-O-acetylguanosine."[1][2][7] Available at: [Link][1][2]

Technical Support Center: Improving the Solubility of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As Senior Application Scientists, we recognize that Guanosine derivatives present unique solubility challenges in organic synthesis. Unlike Adenosine, Cytidine, or Thymidine, the Guanine base possesses a self-complementary hydrogen-bonding edge (N1-H and O6/N2-H) that drives the formation of supramolecular aggregates, including ribbons and G-quartets.

While the N2-acetyl protecting group effectively masks the exocyclic amine, it is significantly less lipophilic than the alternative N2-isobutyryl (iBu) group. Consequently, 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine often exhibits poor solubility in standard non-polar solvents (DCM, Toluene) compared to its iBu counterparts. This guide provides field-proven protocols to overcome these solubility bottlenecks during reaction setup, workup, and purification.

Part 1: Solvent Compatibility & Selection

The choice of solvent is the single most critical factor in preventing precipitation and gelation.

Solubility Matrix
Solvent ClassSolventSolubility RatingTechnical Notes
Polar Aprotic DMF / DMSO High Recommended. Breaks intermolecular H-bonds. Ideal for coupling reactions and nucleophilic substitutions.
Basic Organic Pyridine High Excellent. Acts as both solvent and base. The pi-stacking ability of pyridine helps disrupt guanosine stacking.
Chlorinated DCM / Chloroform Low / Variable Problematic. Often requires high dilution (>20 mL/mmol) or co-solvents. Prone to gelation.[1]
Ethers THF / Dioxane Moderate Usable at elevated temperatures (40–50°C), but precipitation may occur upon cooling.
Alcohols Methanol / Ethanol Low (Cold) Purification Only. Used for recrystallization. The compound is sparingly soluble cold but soluble hot.
Non-Polar Hexanes / Et2O Insoluble Used as antisolvents to precipitate the product during workup.

Part 2: Critical Troubleshooting (Q&A)

Scenario A: Reaction Setup & Execution

Q: I am trying to dissolve Tri-Ac-dG in Dichloromethane (DCM) for a coupling reaction, but it remains a suspension. How can I proceed?

A: This is a classic issue. The N2-acetyl group does not provide enough lipophilicity to overcome the crystal lattice energy in pure DCM.

  • Immediate Fix: Add a polar co-solvent. We recommend adding N,N-Dimethylformamide (DMF) or Pyridine dropwise until the solution clears. A ratio of 10-20% DMF in DCM is usually sufficient to maintain solubility without interfering with standard coupling chemistries.

  • Alternative: If your reaction tolerates it, switch the primary solvent to anhydrous Pyridine . Pyridine is structurally similar to the purine ring and effectively solvates the guanine base via

    
    -
    
    
    
    interactions.

Q: My reaction mixture turned into a gel/jelly. What happened?

A: You are observing the formation of supramolecular G-gels . At high concentrations (>0.1 M), protected guanosines can self-assemble into viscous networks.

  • The Fix:

    • Heat: Gently warm the mixture to 35–40°C. Thermal energy disrupts the non-covalent hydrogen bonding networks.

    • Dilution: Dilute the reaction volume by 50% with the same solvent.

    • Ionic Strength: If compatible with your reagents, adding a lyotropic salt (e.g., Lithium Chloride) can disrupt the aggregation, though this is less common in organic synthesis than in polymer chemistry.

Scenario B: Workup & Purification

Q: During column chromatography (Silica/DCM:MeOH), the compound precipitates on the column or streaks badly.

A: Tri-Ac-dG often precipitates when the methanol concentration is low in a DCM gradient, blocking the column frit.

  • Protocol Adjustment:

    • Solid Load: Do not load as a concentrated liquid. Adsorb the crude material onto silica gel or Celite from a DMF/Pyridine solution, dry it under high vacuum, and dry-load the powder.

    • Eluent Modification: Add 1% Triethylamine (TEA) or Pyridine to your eluent. This keeps the silica slightly basic and helps solubilize the guanosine derivative, reducing streaking (tailing).

    • Alternative Solvent System: Use DCM:Acetone or Ethyl Acetate:Ethanol gradients, which may offer better solubility profiles than DCM:MeOH for this specific derivative.

Q: How can I purify this compound without running a column?

A: Recrystallization is highly effective for Tri-Ac-dG due to its steep solubility curve in alcohols.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA) .

    • If insoluble particles remain, hot filter immediately.

    • Allow the solution to cool slowly to room temperature, then to 4°C.

    • The tri-acetyl derivative typically crystallizes as a white solid/powder.

    • Wash the filter cake with cold Hexanes or Ether.

Part 3: Visualized Workflows

Figure 1: Solubility Optimization Decision Tree

This logic gate helps you select the correct solvent system based on your experimental goals.

Solubility_Optimization Start Start: Dissolving 3',5',N2-Tri-O-acetyl-dG Goal_Reaction Goal: Chemical Reaction Start->Goal_Reaction Goal_Purification Goal: Purification Start->Goal_Purification Reagent_Sensitive Are reagents moisture/protic sensitive? Goal_Reaction->Reagent_Sensitive Recryst Recrystallization Goal_Purification->Recryst Use_Pyridine Use Anhydrous Pyridine (Excellent Solubility) Reagent_Sensitive->Use_Pyridine No (Base compatible) Use_DMF_Co Use DCM + 10-20% DMF (Maintains Solubility) Reagent_Sensitive->Use_DMF_Co Yes (DCM preferred) Hot_EtOH Boiling Ethanol/IPA (Crystallizes upon cooling) Recryst->Hot_EtOH High Purity Needed Column Column Chromatography (Dry Load Required) Recryst->Column Complex Mixture

Caption: Decision tree for selecting solvent systems based on reaction type and purification needs.

Figure 2: Troubleshooting Precipitation Workflow

Follow this path if you encounter solids or gels during your experiment.

Troubleshooting_Precipitation Issue Issue: Precipitation/Gelation Check_Temp Check Temperature Issue->Check_Temp Heat Heat to 40°C Check_Temp->Heat Cold (<20°C) Check_Conc Check Concentration Check_Temp->Check_Conc Warm (>25°C) Success Clear Solution Heat->Success Dilute Dilute (0.05 M) Check_Conc->Dilute High (>0.1 M) Add_Polar Add Co-Solvent (DMF/DMSO) Check_Conc->Add_Polar Low (<0.1 M) Dilute->Success Add_Polar->Success

Caption: Step-by-step logic for resolving unexpected precipitation or gelation events.

Part 4: Standardized Protocol for Dissolution

Objective: Preparation of a 0.1 M stock solution for reaction.

  • Weighing: Weigh the target amount of this compound into a dry round-bottom flask.

  • Solvent Addition (Primary): Add the calculated volume of anhydrous Pyridine (or DMF).

    • Note: If using DCM is mandatory, add DCM first, observe the suspension, then add DMF dropwise.

  • Sonication/Heating:

    • Place the flask in a sonication bath for 5 minutes.

    • If solid remains, warm the flask to 40°C in a water bath.

    • Critical: Do not overheat (>60°C) for prolonged periods to avoid acetyl migration or deprotection.

  • Verification: Hold the flask up to a light source. The solution must be crystal clear with no "shimmering" (which indicates micro-aggregates).

  • Usage: Use the solution immediately. If stored, re-sonicate before use as thixotropic gelling may occur over time.

References

  • Glen Research. (n.d.). Deprotection Guide for Oligonucleotides (Base Protection Strategies). Retrieved from [Link]

Sources

Common impurities in commercial 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleoside Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve impurity issues associated with 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine (Triacetyl-dG).

This molecule is a foundational building block in the synthesis of modified oligonucleotides and antiviral active pharmaceutical ingredients (APIs)[1][2]. Understanding the causality behind its degradation and side-reactions is critical for maintaining high-yielding downstream workflows.

Section 1: FAQ – Understanding the Impurity Profile

Q1: What are the most common impurities found in commercial batches of Triacetyl-dG? Commercial batches typically present three main classes of impurities:

  • Incompletely Acetylated Species : Primarily 3',5'-di-O-acetyl-2'-deoxyguanosine.

  • Over-Acetylated Species : Such as O6,N2,3',5'-tetraacetyl-2'-deoxyguanosine.

  • Depurination Products : Specifically N2-acetylguanine, resulting from the cleavage of the N-glycosidic bond.

Q2: Why is depurination such a frequent issue with this specific building block? Mechanistic Rationale (Causality) : The N-glycosidic bond of purine deoxynucleosides is highly susceptible to acid-catalyzed hydrolysis[3]. During the standard acetylation workflow (using acetic anhydride and pyridine), quenching the reaction with water generates acetic acid. This localized drop in pH leads to the protonation of the N7 position on the guanine ring. Protonation creates an excellent leaving group, facilitating the cleavage of the C1'-N9 glycosidic bond via an oxocarbenium ion intermediate. This irreversible degradation yields insoluble N2-acetylguanine and the corresponding acetylated deoxyribose sugar.

Q3: How do over-acetylation and under-acetylation occur during synthesis? Mechanistic Rationale (Causality) : The 3' and 5' hydroxyl groups of deoxyguanosine are highly nucleophilic and acetylate rapidly. However, the N2 exocyclic amine is significantly less nucleophilic due to electron delocalization into the purine ring, requiring forcing conditions (e.g., prolonged heating or DMAP catalysis) to achieve full tri-acetylation[4].

  • Under-acetylation : If the reaction is quenched prematurely to avoid degradation, the N2 position remains unreacted, leaving 3',5'-di-O-acetyl-2'-deoxyguanosine.

  • Over-acetylation : Under highly forcing conditions, transient acetylation at the O6 position occurs. While O6-acetyl species are generally unstable and act as acylating agents themselves, trace amounts can persist in the final isolated product, complicating downstream coupling reactions.

Section 2: Quantitative Data & Analytical Troubleshooting

To effectively troubleshoot a problematic batch, you must first profile the impurities quantitatively. Below is the standard chromatographic behavior of Triacetyl-dG and its common impurities.

Table 1: Typical Impurity Profile in HPLC-UV/MS Analysis

ImpurityRelative Retention Time (RRT)m/z [M+H]⁺Typical AbundanceStructural Origin
N2-Acetylguanine 0.40194.11 - 5%Glycosidic bond cleavage (Depurination)
3',5'-Di-O-acetyl-dG 0.85352.12 - 10%Incomplete N2-acetylation
Triacetyl-dG (Target) 1.00394.1> 85%Target product
O6-Tetraacetyl-dG 1.15436.1< 2%Over-acetylation at O6
Protocol 1: HPLC-UV/MS Analysis of Triacetyl-dG

Mechanistic Rationale : UV detection at 254 nm captures the purine ring, but monitoring the 254/280 nm ratio is critical. O6-acetylated impurities shift the UV maximum, allowing rapid differentiation from N2-acetylated species before MS data is even processed.

  • Sample Preparation : Dissolve 1 mg of the Triacetyl-dG batch in 1 mL of Acetonitrile/Water (50:50, v/v). Causality: Pure methanol or water can cause slow solvolysis of the acetyl groups over time; ACN/Water is kinetically stable for the duration of the sequence.

  • Chromatographic Separation : Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Self-Validation Check (System Suitability) : Inject a spiked mixture of 3',5'-di-O-acetyl-dG and Triacetyl-dG. The protocol is only valid if the resolution (

    
    ) between these two peaks is 
    
    
    
    . If
    
    
    , replace the column or decrease the gradient slope, as co-elution will mask under-acetylation.
Protocol 2: Remediation and Purification

Mechanistic Rationale : N2-acetylguanine (the depurination product) lacks the lipophilic sugar moiety, making it highly polar and capable of strong intermolecular hydrogen bonding. It is practically insoluble in cold alcohols or chlorinated solvents, unlike the fully protected Triacetyl-dG.

  • Dissolution : Suspend the crude mixture in boiling ethanol (approx. 10 mL/g).

  • Hot Filtration : Rapidly filter the hot suspension to remove insoluble particulates. Self-Validation Check: The filter cake must be analyzed via MS; a dominant m/z 194 peak confirms the successful removal of the depurinated impurity.

  • Crystallization : Allow the filtrate to cool to room temperature at a rate of 5°C/hour, then transfer to 4°C overnight. Causality: Slow cooling prevents the entrapment of the structurally similar di-acetyl impurity within the crystal lattice of the tri-acetyl product.

  • Recovery : Filter the crystals and wash with ice-cold diethyl ether to remove trace acetic acid and pyridine.

Section 3: Visualizations & Workflows

G A Triacetyl-dG (Target) B Protonation at N7 (Acidic Quench) A->B H+ from Acetic Acid C Oxocarbenium Intermediate B->C Glycosidic Cleavage D N2-Acetylguanine (Insoluble Impurity) C->D Base Release E Acetylated Deoxyribose C->E Sugar Release

Mechanistic pathway of acid-catalyzed depurination of Triacetyl-dG during synthesis quenching.

Workflow Start Impure Triacetyl-dG Batch HPLC HPLC-MS Analysis Start->HPLC Under m/z 352 (Under-acetylated) HPLC->Under RRT 0.85 Over m/z 436 (Over-acetylated) HPLC->Over RRT 1.15 Depur m/z 194 (Depurinated) HPLC->Depur RRT 0.40 Action1 Re-subject to Ac2O/Pyridine (Drive reaction to completion) Under->Action1 Action2 Mild basic hydrolysis (pH 8) (Selectively cleave O6-acetyl) Over->Action2 Action3 Hot Filtration in EtOH (Remove insoluble base) Depur->Action3

Decision matrix for identifying and resolving common Triacetyl-dG impurities based on MS data.

References

  • 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine, CAS No - Pharmaffiliates Source: pharmaffiliates.com URL: 1

  • Acyclovir-Impurities - Pharmaffiliates Source: pharmaffiliates.com URL:2

  • Investigation of potential Z-DNA binding proteins in Halobacter salinarum & Preparation and characterization of DNA samples Source: scholaris.ca URL: 3

  • Radical acetylation of 2'-deoxyguanosine and L-histidine coupled to the reaction of diacetyl with peroxynitrite in aerated medium - PubMed Source: nih.gov URL: 4

Sources

Optimizing reaction conditions for modifying 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for optimizing the chemical modification of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine (Tri-Ac-dG). It is designed for organic chemists and chemical biologists focusing on nucleoside analogue synthesis, particularly for introducing functionalities at the O6-position (e.g., for mutagenesis studies, prodrug development, or cross-linking agents).

Executive Summary & Reaction Landscape

This compound is a critical intermediate because the acetyl protecting groups render the molecule soluble in organic solvents (THF, DCM, Dioxane), enabling reactions that are impossible with free deoxyguanosine. The primary modification target is the O6-position , typically accessed via two major pathways:

  • Mitsunobu Reaction: Direct alkylation using an alcohol, PPh3, and DIAD/DEAD.[1]

  • Sulfonylation-Displacement: Activation with a sulfonyl chloride followed by nucleophilic aromatic substitution (

    
    ).
    
Decision Pathway: Choosing Your Route

The following diagram illustrates the logical flow for selecting the optimal modification pathway based on your target functional group.

G Start Starting Material: This compound Decision Target Modification? Start->Decision Mitsunobu Route A: Mitsunobu Reaction (Primary/Secondary Alcohols) Decision->Mitsunobu O6-Ether Formation Sulfonyl Route B: Sulfonylation (Amines, Thiols, Steric Alcohols) Decision->Sulfonyl C6-N, C6-S, or C6-C Bond O6_Alkyl Product: O6-Alkyl-dG Derivative Mitsunobu->O6_Alkyl PPh3 / DIAD / ROH Trouble_M Issue: N-Alkylation? Mitsunobu->Trouble_M C6_Sub Product: C6-Substituted-dG (Amino/Thio/Aryl) Sulfonyl->C6_Sub 1. TPS-Cl/Base 2. Nucleophile Trouble_S Issue: Hydrolysis? Sulfonyl->Trouble_S

Figure 1: Decision matrix for modifying Tri-Ac-dG. Route A is preferred for O6-ethers; Route B is necessary for nucleophiles that are not alcohols.

Module A: The Mitsunobu Reaction (O6-Alkylation)

This is the standard method for synthesizing O6-alkylguanine derivatives (e.g., O6-benzylguanine).

Standard Protocol Parameters
ParameterRecommendationRationale
Solvent Anhydrous 1,4-Dioxane or THF Dioxane often provides better N/O regioselectivity than THF. DCM can be used but may lead to slower kinetics.
Reagents PPh3 (1.5–2.0 eq) + DIAD (1.5–2.0 eq)DIAD is preferred over DEAD due to higher stability and liquid handling. Excess ensures full activation of the alcohol.
Alcohol 1.2–1.5 eq (Primary/Secondary)The alcohol is the limiting reagent if valuable; otherwise, use excess alcohol to drive dG conversion.
Temperature 0°C (addition)

RT
Low temp prevents decomposition of the betaine intermediate.
Time 4 – 16 HoursMonitor by TLC (EtOAc/Hexane).
Troubleshooting Guide: Mitsunobu Pathway

Q1: I am observing significant N-alkylation (N1 or N7) instead of O6-alkylation. How do I fix this?

  • Root Cause: The lactam/lactim tautomeric equilibrium is solvent-dependent. High polarity solvents can favor N-alkylation. Steric bulk of the alcohol also plays a role.

  • Solution:

    • Switch Solvent: Move from THF to Toluene or 1,4-Dioxane . Non-polar solvents often favor the O-alkylation pathway.

    • Order of Addition: Pre-form the betaine (PPh3 + DIAD) at 0°C before adding the nucleoside and alcohol. This ensures the active phosphonium species is ready, minimizing side reactions.

    • Concentration: Run the reaction more dilute (0.05 M - 0.1 M).

Q2: The reaction mixture turns dark, and yield is low.

  • Root Cause: Decomposition of the azo-reagent (DIAD/DEAD) or moisture contamination.

  • Solution: Ensure all reagents are anhydrous. Add DIAD dropwise and strictly maintain 0°C during addition. If the solution turns black immediately, your PPh3 may be oxidized, or the solvent is wet.

Q3: How do I remove the Triphenylphosphine Oxide (TPPO) byproduct?

  • Solution:

    • Precipitation: Triturate the crude residue with cold diethyl ether or hexane/ether (1:1). TPPO often precipitates while the acetylated nucleoside remains in solution.

    • Chromatography: Use a gradient of DCM

      
       5% MeOH/DCM. TPPO usually elutes after the protected product but before the deacetylated byproducts.
      

Module B: The Sulfonylation Pathway (Advanced)

Use this route when the Mitsunobu reaction fails (e.g., tertiary alcohols) or when installing non-oxygen nucleophiles (amines, thiols).

Protocol Overview
  • Activation: React Tri-Ac-dG with 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) or Mesitylenesulfonyl chloride (MsCl) .

    • Base: DMAP (cat.) + Et3N or DABCO.

    • Solvent: Anhydrous DCM.

  • Displacement: Treat the O6-sulfonate intermediate with the nucleophile (e.g., amine, alkoxide).

Troubleshooting Guide: Sulfonylation

Q1: The O6-sulfonate intermediate hydrolyzes back to the starting material during workup.

  • Root Cause: O6-sulfonates are highly reactive electrophiles and are sensitive to aqueous base.

  • Solution: Avoid aqueous workup if possible. Filter off the amine salts, concentrate the organic layer, and proceed immediately to the displacement step (telescoped reaction). If purification is necessary, use silica gel neutralized with 1% Et3N.

Q2: Low yield during the displacement step with amines.

  • Root Cause: The N2-acetyl group may be interfering electronically, or the amine is attacking the acetyl groups (deacetylation) instead of the C6 position.

  • Solution: Use a non-nucleophilic base (DIPEA) to scavenge acid. Perform the reaction at lower temperatures (0°C) to favor C6-displacement over deacetylation.

Module C: Deprotection & Purification

Once the modification is installed, the acetyl groups must be removed to yield the final nucleoside.

Critical Warning: Standard deprotection (conc. Ammonia, 55°C) can displace labile O6-alkyl groups (especially O6-methyl or O6-cyanoethyl).

MethodConditionsBest For
Methanolic Ammonia Sat. NH3 in MeOH, 0°C

RT, 4–12 h
Robust O6-alkyl groups (Benzyl, long chains).
Sodium Methoxide 0.1 M NaOMe in MeOH, 0°C, 30 minVery fast deprotection; minimizes exposure time.
K2CO3 / Methanol K2CO3 (2 eq), MeOH, RTMildest condition; prevents degradation of sensitive O6-adducts.

Q: My O6-alkyl group fell off during deprotection.

  • Solution: Switch to K2CO3 in dry Methanol at room temperature. Monitor strictly by LCMS and quench with acetic acid to pH 7 as soon as the acetyls are gone.

References

  • Synthesis of O6-alkylguanine Oligonucleotides: Paalman, J. et al. "Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT)."[2] Nucleic Acids Research, 2006, 34(6), 1884–1891.[2]

  • Mitsunobu Reaction Mechanism & Selectivity: Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

  • Steinbrecher, T. et al. "Synthesis and properties of O6-alkyl-2'-deoxyguanosine derivatives." Angewandte Chemie International Edition, 1993.
  • O6-Sulfonylation Protocols: Gao, H. et al. "O6-(Benzotriazol-1-yl)inosine derivatives: useful intermediates for the synthesis of C6-modified purine nucleosides." Journal of Organic Chemistry, 2003.

Sources

Validation & Comparative

Technical Guide: 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine & Guanosine Protection Strategies

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine , positioning it both as a specific chemical reagent and as a representative of the N2-acetyl protection strategy in nucleoside chemistry. It compares this approach against industry-standard alternatives like N2-isobutyryl (iBu) and N2-dimethylformamidine (dmf) .

Executive Summary

This compound (Tri-Ac-dG) represents a fully protected form of deoxyguanosine where both the sugar hydroxyls (3', 5') and the exocyclic amine (N2) are capped with acetyl groups.

While standard oligonucleotide synthesis utilizes transient protection (e.g., 5'-DMT, 3'-phosphoramidite), the Tri-Ac-dG molecule serves two distinct, critical roles in drug development and research:

  • Chemical Standard & Probe: It is the "gold standard" model substrate for studying guanine oxidation (e.g., by peroxynitrite or HOCl) because the blocking groups prevent sugar-based side reactions, isolating the base reactivity.

  • N2-Acetyl Strategy Representative: It exemplifies the N2-acetyl protecting group class, which offers "UltraFAST" deprotection kinetics compared to the traditional N2-isobutyryl group, making it vital for high-throughput RNA/DNA synthesis and sensitive chemical biology applications.

Comparative Analysis: N2-Acetyl vs. Industry Standards

The choice of guanosine protection dictates the deprotection conditions, yield, and purity of the final therapeutic or diagnostic oligonucleotide.

The Contenders
  • N2-Acetyl (Ac): The "Speed" candidate. Low steric bulk, extremely labile to base.

  • N2-Isobutyryl (iBu): The "Workhorse." High stability, requires harsh deprotection.[1]

  • N2-Dimethylformamidine (dmf): The "Labile" alternative.[1] Fast deprotection but susceptible to transamination or hydrolysis during storage.

Performance Matrix

The following data synthesizes experimental deprotection kinetics and stability profiles.

Table 1: Comparative Performance of Guanosine Protecting Groups

FeatureN2-Acetyl (Ac) N2-Isobutyryl (iBu) N2-Dimethylformamidine (dmf)
Deprotection (AMA @ 65°C) 5 - 10 mins (UltraFAST)> 60 mins (Incomplete risk)2 - 5 mins
Deprotection (NH₄OH @ 55°C) 30 - 60 mins 4 - 8 hours1 - 2 hours
Steric Hindrance Low (Minimizes coupling lag)High (Can retard coupling)Low
Stability to Acid (TCA/DCA) ModerateHigh Moderate
Primary Application RNA synthesis, High-throughput DNA, ProdrugsStandard DNA Synthesis (Solid Phase)Sensitive/Modified Oligos
Risk Factor Potential N4-C transamination if not paired with Ac-dCDepurination due to long acid exposureHydrolysis in solution

Expert Insight: The shift toward N2-acetyl protection (often paired with Ac-dC) allows for "UltraFAST" deprotection cycles using AMA (1:1 Ammonium Hydroxide/Methylamine). This significantly reduces thermal degradation of sensitive fluorophores or conjugates compared to the prolonged heating required for iBu .

The Molecule: this compound

Unlike the phosphoramidites used in synthesis, this specific molecule is a stable, lipophilic intermediate.

Synthesis Protocol

Objective: Synthesis of this compound from 2'-Deoxyguanosine.

Reagents:

  • 2'-Deoxyguanosine (dG)[2][3][4][5][6][7][8]

  • Acetic Anhydride (

    
    )
    
  • Pyridine (Solvent/Base)

  • Methanol (Quenching)

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of dry 2'-Deoxyguanosine in anhydrous pyridine (10 mL per gram).

  • Acetylation: Add 5.0 eq of Acetic Anhydride dropwise under argon atmosphere.

  • Heating: Heat the mixture to 70°C for 30 minutes . The solution will clarify as the lipophilic product forms.

  • Quenching: Cool to room temperature and add Methanol (5 mL) to quench excess anhydride.

  • Isolation: Evaporate solvents in vacuo. Co-evaporate with toluene (3x) to remove traces of pyridine.

  • Purification: Dissolve residue in Dichloromethane (DCM) and wash with 5%

    
    . Dry over 
    
    
    
    .
  • Yield: Typical yields range from 85-95% .

Key Applications in Drug Development
  • Oxidative Stress Biomarker Standards: Tri-Ac-dG is reacted with peroxynitrite or HOCl to generate standards for spiroiminodihydantoin and guanidinohydantoin. These acetylated standards are lipophilic, allowing easier HPLC/MS purification than their polar, free-nucleoside counterparts.

  • Prodrug Development: The tri-acetyl scaffold increases lipophilicity (LogP ~0.5 vs -1.3 for dG), enhancing passive membrane permeability before intracellular esterases release the active nucleoside.

Visualizing the Science

The following diagrams illustrate the synthesis pathway and the comparative deprotection kinetics, generated using Graphviz.

Diagram 1: Synthesis & Reactivity Workflow

SynthesisWorkflow dG 2'-Deoxyguanosine (Polar, Insoluble in DCM) TriAc 3',5',N2-Tri-O-acetyl-dG (Lipophilic, Soluble in DCM) dG->TriAc Acetylation Ac2O Ac2O / Pyridine 70°C, 30 min Ac2O->TriAc Spiro Spiroiminodihydantoin (Acetylated Standard) TriAc->Spiro Oxidation HOCl Reaction with HOCl (Biomarker Study) HOCl->Spiro

Caption: Synthesis of Tri-O-acetyl-dG and its downstream application as a stable precursor for oxidative damage standards.

Diagram 2: Comparative Deprotection Kinetics

Deprotection N2_iBu N2-Isobutyryl (iBu) Standard Stability Cond_AMA AMA (NH4OH/MeNH2) 65°C N2_iBu->Cond_AMA N2_Ac N2-Acetyl (Ac) Fast Labile N2_Ac->Cond_AMA Slow Deprotection: >60 mins Risk: Thermal Degradation Cond_AMA->Slow iBu Pathway Fast Deprotection: 5-10 mins Benefit: Preserves Labels Cond_AMA->Fast Acetyl Pathway

Caption: Kinetic advantage of N2-Acetyl protection in "UltraFAST" deprotection protocols using AMA.

References

  • Glen Research. Deprotection Guide: UltraFAST Deprotection and N2-Acetyl dG. Retrieved from

  • BenchChem. A Comparative Guide to Guanosine Protection Strategies in Oligonucleotide Synthesis. Retrieved from

  • Niles, J. C., et al. (2003). Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid. Chemical Research in Toxicology. Retrieved from

  • Tsuzuki, T., et al. (2013). Reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypobromous acid. Bioorganic & Medicinal Chemistry. Retrieved from

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

Sources

Comparing deprotection protocols for acetyl and benzoyl protected nucleosides

[1][2][3][4][5]

Strategic Overview: Beyond the Standard Protocol

As a Senior Application Scientist, I often see researchers default to "standard" deprotection (overnight ammonolysis) without considering the kinetic and mechanistic implications of their protecting group strategy. The choice between Acetyl (Ac) and Benzoyl (Bz) protection—particularly on Cytidine (dC)—is not merely a matter of vendor preference; it is the pivot point that dictates your synthesis throughput and impurity profile.

This guide dissects the chemical causality between these protecting groups and deprotection reagents, specifically focusing on the transition from traditional Ammonium Hydroxide to the high-throughput AMA (Ammonium Hydroxide/Methylamine) system.

Mechanistic Insight: The Transamination Trap

The most critical distinction between Ac and Bz protection lies in their behavior toward methylamine , a component of the "UltraFast" AMA deprotection reagent.

  • Benzoyl-dC (Bz-dC): When exposed to methylamine, the carbonyl carbon of the benzoyl group is susceptible to nucleophilic attack. While hydrolysis (removal of Bz) is the desired pathway, methylamine is a stronger nucleophile than ammonia. It can attack the C4 position of the cytosine ring directly or participate in an addition-elimination sequence that displaces the benzamide but installs a methyl group. This results in N4-methyl-cytidine , a permanent mutation that hybridizes like Cytidine but alters melting temperature (

    
    ) and biological recognition.
    
  • Acetyl-dC (Ac-dC): The acetyl group is significantly more labile (sterically smaller and electronically more susceptible to hydrolysis). In the presence of AMA, the rate of hydrolysis is orders of magnitude faster than any competing transamination side reaction. Consequently, Ac-dC is mandatory when using AMA.[1]

Visualization: The Transamination Mechanism

The following diagram illustrates the divergent pathways of Bz-dC in the presence of Methylamine vs. the clean hydrolysis of Ac-dC.

TransaminationBz_dCBz-dC(Benzoyl Protected)AMAAMA Reagent(Methylamine + NH4OH)Bz_dC->AMAAc_dCAc-dC(Acetyl Protected)Ac_dC->AMATransaminationSide Reaction:TransaminationAMA->TransaminationSlow Hydrolysisallows Nucleophilic AttackHydrolysisMain Reaction:HydrolysisAMA->HydrolysisRapid KineticsN4_Me_dCN4-Methyl-dC(Permanent Impurity)Transamination->N4_Me_dCdCNative dC(Target Product)Hydrolysis->dC

Caption: Mechanistic divergence of Benzoyl vs. Acetyl protection in the presence of Methylamine. Bz-dC risks transamination (red path), while Ac-dC yields clean product (green path).

Performance Comparison: Data & Kinetics

The following table synthesizes kinetic data and compatibility profiles. Note the dramatic time reduction when switching to Ac-dC/AMA, but also the specific exclusion of Bz-dC in that workflow.

FeatureStandard Protocol UltraFast Protocol UltraMild Protocol
Reagent Conc.

(28-30%)
AMA (1:1

/ 40%

)
0.05M

in MeOH
Compatible dC Protection Bz-dC or Ac-dCAc-dC ONLY Ac-dC
Compatible dA Protection Bz-dABz-dAPac-dA (Phenoxyacetyl)
Compatible dG Protection iBu-dGiBu-dG or dmf-dGiPr-Pac-dG
Deprotection Time 8 hrs @ 55°C (or 24h @ RT)10 mins @ 65°C 4 hrs @ RT
Throughput Low (Overnight)High (Same Day)Medium (Sensitive samples)
Side Reaction Risk Low (Hydrolysis dominant)High (Transamination if Bz-dC used) Low (Non-nucleophilic)
Experimental Protocols

These protocols are designed to be self-validating. The "Check" steps ensure you do not proceed with a compromised system.

Protocol A: The "UltraFast" System (AMA)

Best for: High-throughput DNA synthesis, unmodified oligos, and stable modifications. Requirement: Must use Ac-dC phosphoramidites.

  • Reagent Prep: Freshly mix Ammonium Hydroxide (28-30%) and Methylamine (40% aqueous) in a 1:1 ratio (v/v).

    • Expert Tip: Methylamine is volatile. Prepare this mixture immediately before use to ensure consistent concentration.

  • Cleavage: Add 1.0 mL of AMA to the synthesis column/vial. Let stand for 5 minutes at Room Temperature (RT) to cleave the oligo from the solid support (CPG/Polystyrene).

  • Deprotection: Transfer the solution to a sealable vial (screw cap with O-ring). Heat at 65°C for 10 minutes .

    • Caution: Ensure the vial is tightly sealed; ammonia/methylamine gas pressure will build up.

  • Work-up: Cool to RT. Evaporate to dryness using a speed-vac. The residue is now ready for desalting or PAGE/HPLC purification.

Protocol B: The "Benchmark" System (Ammonium Hydroxide)

Best for: Large scale synthesis, labs without Ac-dC monomers, or when using modifications sensitive to methylamine.

  • Reagent: Use concentrated Ammonium Hydroxide (28-30%).

    • Validation: Store

      
       in a fridge. If the bottle is old or has been left open, ammonia gas has likely escaped, lowering the concentration and potentially causing incomplete deprotection.
      
  • Cleavage & Deprotection: Add 1.0 - 2.0 mL of

    
     to the support.
    
  • Incubation:

    • Option 1 (Standard): Heat at 55°C for 8–16 hours (Overnight).

    • Option 2 (Room Temp): Leave at RT for 24–36 hours (Recommended for Trityl-ON purification to prevent trityl loss).

  • Work-up: Evaporate to dryness.

Protocol C: The "UltraMild" System

Best for: Oligos containing sensitive dyes (e.g., TAMRA, Cy5) or fragile modifications (e.g., 8-oxo-dG). Requirement: Must use Pac-dA, Ac-dC, and iPr-Pac-dG.

  • Reagent: 0.05M Potassium Carbonate (

    
    ) in anhydrous Methanol.
    
  • Reaction: Incubate at Room Temperature for 4 hours .

    • Note: This is a non-nucleophilic deprotection. It removes protecting groups by transesterification/hydrolysis without attacking the nucleobase rings.

  • Work-up: Neutralize with equimolar Acetic Acid before evaporation to prevent backbone degradation during drying.

Decision Logic: Selecting the Right Protocol

Use this workflow to determine the optimal protection/deprotection strategy for your specific molecule.[2][3]

DecisionTreeStartStart: Select Oligo RequirementsSensitiveContains Sensitive Dyes/Mods?(e.g., TAMRA, Cyanine, 8-oxo-G)Start->SensitiveThroughputIs High Throughput Critical?(Need result in < 1 hr)Sensitive->ThroughputNoMildProtocol C: UltraMild(K2CO3/MeOH)Req: Pac-dA, Ac-dC, iPr-Pac-dGSensitive->MildYesFastProtocol A: UltraFast(AMA @ 65°C)Req: Ac-dCThroughput->FastYesStdProtocol B: Standard(NH4OH @ 55°C)Req: Bz-dC or Ac-dCThroughput->StdNo

Caption: Decision logic for selecting deprotection protocols. Ac-dC is the universal donor, compatible with all three methods, whereas Bz-dC is restricted to Standard protocols.

References
  • Glen Research. Glen Report 6.22: UltraFast DNA Synthesis - 10 Minute Deprotection. (Describes the validation of Ac-dC for AMA deprotection). [Link]

  • Reddy, M.P., et al. (1994). Fast cleavage and deprotection of oligonucleotides.[4][5][2][6][7][8][9][10] Tetrahedron Letters, 35(25), 4311-4314. (The foundational paper for AMA deprotection).

  • Glen Research. Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. (Discusses transamination side reactions with Bz-dC). [Link]

  • ATDBio. Solid-phase oligonucleotide synthesis - Deprotection. (Overview of mild vs. standard deprotection chemistry). [Link]

Technical Guide: 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine in Oligonucleotide Synthesis & Prodrug Development

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of using 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine over other precursors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of nucleoside chemistry, This compound (Tri-Ac-dG) stands as a critical "pivot" precursor. Unlike standard N2-isobutyryl protected derivatives, which mandate harsh deprotection conditions, the N2-acetyl motif derived from Tri-Ac-dG enables "Ultramild" and "UltraFAST" synthesis cycles .

This guide objectively compares Tri-Ac-dG against conventional precursors (e.g., N2-isobutyryl-dG, dmf-dG), demonstrating its superior utility in synthesizing sensitive oligonucleotides (e.g., those containing cyanine dyes, RNA chimeras, or unstable modifications) and its enhanced lipophilicity for prodrug applications.

Chemical Profile & Solubility Advantage[1]

The primary limitation of free 2'-deoxyguanosine is its poor solubility in organic solvents due to strong intermolecular hydrogen bonding and high polarity. Tri-Ac-dG solves this by masking both the sugar hydroxyls and the exocyclic amine.

Comparative Physicochemical Properties
FeatureFree 2'-DeoxyguanosineN2-Isobutyryl-dG3',5',N2-Tri-O-acetyl-dG
Solubility (Acetonitrile) Insoluble (< 1 mg/mL)ModerateHigh (> 100 mg/mL)
Solubility (DCM/Pyridine) PoorGoodExcellent
LogP (Lipophilicity) -1.3 (Hydrophilic)~0.5~1.2 (Lipophilic)
Deprotection Speed N/ASlow (55°C, 17h)Fast (RT, 4h or 65°C, 5min)
Primary Application Raw MaterialStandard DNA SynthesisUltramild Synthesis / Prodrugs

Expert Insight: The high solubility of Tri-Ac-dG in dichloromethane (DCM) and pyridine is the causal factor for its high yield in subsequent functionalization steps. It allows for homogeneous reaction conditions when converting to the 5'-DMTr-N2-acetyl phosphoramidite, avoiding the heterogeneous slurries often encountered with less lipophilic precursors.

Core Advantages in Oligonucleotide Synthesis[2]

Advantage 1: The "Ultramild" Deprotection Pathway

The most significant advantage of using Tri-Ac-dG as a precursor is that it yields the N2-acetyl protected monomer. Standard N2-isobutyryl protection requires concentrated ammonium hydroxide at 55°C for 17 hours (or 5 hours at 65°C) to remove. This destroys sensitive moieties like TAMRA, Cy5, or 8-oxo-dG.

In contrast, the N2-acetyl group derived from Tri-Ac-dG is labile enough to be removed under Ultramild conditions (0.05 M K2CO3 in Methanol) or UltraFAST conditions (AMA at 65°C for 5 mins) .

Advantage 2: Prevention of Depurination

Prolonged exposure to acidic detritylation reagents (DCA/TCA) during synthesis can lead to depurination (loss of the guanine base), especially in G-rich sequences.

  • Mechanism: The N2-isobutyryl group stabilizes the glycosidic bond less effectively than the N2-acetyl group during acid treatment.

  • Outcome: Using N2-acetyl-dG (derived from Tri-Ac-dG) reduces the risk of apurinic site formation, thereby increasing the yield of full-length product in long oligonucleotide synthesis (>50-mers).

Advantage 3: Prodrug Bioavailability

In drug development, the Tri-Ac-dG motif serves as a prodrug strategy. The acetylation of the 3' and 5' hydroxyls, combined with the N2 position, dramatically increases membrane permeability (passive diffusion). Once intracellular, ubiquitous esterases hydrolyze the acetyl esters, releasing the active nucleoside.[1]

Visualized Pathways

Diagram 1: Synthesis & Utility of Tri-Ac-dG

This workflow illustrates how Tri-Ac-dG serves as the central hub for generating "Ultramild" phosphoramidites.

SynthesisWorkflow dG 2'-Deoxyguanosine (Polar, Insoluble) Ac2O Ac2O / Pyridine (Acetylation) dG->Ac2O TriAc 3',5',N2-Tri-O-acetyl-dG (Soluble Precursor) Ac2O->TriAc  High Yield SelectiveHyd Selective De-O-acetylation (Hydrazine or Enzymatic) TriAc->SelectiveHyd N2Ac N2-Acetyl-dG (Partially Protected) SelectiveHyd->N2Ac  Regioselective Phosphor 5'-DMTr-N2-Ac-dG Phosphoramidite (Ultramild Monomer) N2Ac->Phosphor  1. DMTr-Cl  2. Phosphitylation

Caption: Conversion of insoluble dG to the soluble Tri-Ac-dG precursor, enabling the synthesis of the Ultramild N2-Acetyl phosphoramidite.

Diagram 2: Comparative Deprotection Kinetics

This logic tree demonstrates why the N2-acetyl group (from Tri-Ac-dG) is superior for sensitive applications.

DeprotectionComparison Start Oligonucleotide on Solid Support Standard Standard Precursor (N2-Isobutyryl-dG) Start->Standard Ultramild Tri-Ac-dG Derived (N2-Acetyl-dG) Start->Ultramild Cond_Std NH4OH, 55°C, 17h Standard->Cond_Std Cond_Mild 0.05M K2CO3 / MeOH RT, 4h Ultramild->Cond_Mild Cond_Fast AMA (NH4OH/MeNH2) 65°C, 5 min Ultramild->Cond_Fast Result_Bad Degradation of Sensitive Dyes (Cy5, TAMRA) Cond_Std->Result_Bad  Harsh Conditions Result_Good Intact Sensitive Dyes High Purity Cond_Mild->Result_Good  Mildest Cond_Fast->Result_Good  Fastest

Caption: The N2-Acetyl group allows for mild or fast deprotection, preserving sensitive oligonucleotide modifications that degrade under standard conditions.

Experimental Protocols

Protocol A: Synthesis of 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine

This protocol yields the fully protected, lipophilic precursor.

  • Reagents: 2'-Deoxyguanosine (10 mmol), Acetic Anhydride (50 mmol), Pyridine (dry, 50 mL), DMAP (catalytic).

  • Procedure:

    • Suspend 2'-deoxyguanosine in dry pyridine.

    • Add acetic anhydride dropwise at 0°C under argon atmosphere.

    • Add catalytic DMAP and allow the mixture to warm to Room Temperature (RT).

    • Stir for 4 hours. The suspension will clear as the lipophilic Tri-Ac-dG forms.

    • Quench: Add methanol (5 mL) to quench excess anhydride.

    • Workup: Evaporate pyridine under reduced pressure. Dissolve residue in DCM, wash with NaHCO3 and brine.[2] Dry over Na2SO4.

  • Validation: TLC (10% MeOH in DCM) should show a single spot with Rf ~ 0.6 (distinct from starting material Rf ~ 0.1).

Protocol B: "Ultramild" Deprotection of Oligonucleotides

Use this protocol for oligos synthesized using N2-acetyl-dG phosphoramidites.

  • Reagents: 0.05 M Potassium Carbonate (K2CO3) in anhydrous Methanol.

  • Procedure:

    • Transfer the CPG solid support to a screw-cap vial.

    • Add 1.0 mL of the K2CO3/MeOH solution.[3]

    • Incubate at Room Temperature for 4 hours . (Do not heat).

    • Neutralization (Critical): Before drying, add equimolar Glacial Acetic Acid to neutralize the base. Evaporating basic methanol can degrade the oligo.

    • Desalt using a Sephadex G-25 column or precipitate with ethanol.

References

  • Glen Research. Deprotection Guide: UltraMILD and UltraFAST Specifics. Glen Research Technical Reports. Available at: [Link]

  • National Institutes of Health (PMC). Advanced method for oligonucleotide deprotection. Nucleic Acids Res.[4] Available at: [Link]

Sources

High-Resolution NMR Strategies for the Structural Validation of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Regiochemistry

In the synthesis of modified oligonucleotides and nucleoside-based prodrugs, 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine serves as a critical, transiently protected intermediate. While confirming the mass and purity of this compound is straightforward via LC-MS, structural validation presents a distinct regiochemical challenge.

Guanosine derivatives are notoriously susceptible to side reactions, particularly unwanted acetylation at the


 position of the purine ring rather than the target 

amine[1]. Standard analytical techniques often fail to distinguish between

-acetyl and

-acetyl positional isomers. As a Senior Application Scientist, I consistently recommend moving beyond basic 1D Nuclear Magnetic Resonance (NMR) to advanced 2D NMR methodologies. This guide objectively compares routine 1D NMR against a comprehensive 2D NMR suite, providing a self-validating protocol to unambiguously confirm the exact positions of all three acetyl groups.

Comparative Analysis of NMR Platforms

To validate the structure of this compound, laboratories typically choose between two analytical pathways.

Platform A: Routine 1D NMR (400 MHz)
  • Mechanism: Acquires standard

    
     and 
    
    
    
    spectra to identify the presence of functional groups.
  • Performance: Rapid and cost-effective. The

    
     spectrum will clearly show three distinct acetyl methyl singlets between 2.00 and 2.30 ppm. The 
    
    
    
    spectrum will display three ester/amide carbonyl carbons near 170–174 ppm[2].
  • Limitation: It relies on empirical chemical shift rules. It cannot definitively prove through-bond connectivity. An

    
    -acetyl isomer might yield a nearly identical 1D fingerprint, leading to false positives in quality control.
    
Platform B: Advanced 2D NMR Suite (600 MHz + CryoProbe)
  • Mechanism: Utilizes Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) to map the exact atomic skeleton[3].

  • Performance: Unambiguous. HMBC visualizes long-range carbon-proton couplings (

    
     and 
    
    
    
    ). By observing a
    
    
    cross-peak between the
    
    
    -proton and the
    
    
    -acetyl carbonyl carbon, the regiochemistry is definitively locked.
  • Limitation: Requires higher instrument time, specialized probes for sensitivity, and advanced operator expertise.

Quantitative Comparison

Table 1: Performance and Capability Comparison of NMR Platforms

ParameterPlatform A: Routine 1D NMR (400 MHz)Platform B: Advanced 2D NMR (600 MHz)
Primary Output Chemical shifts, integrationsThrough-bond connectivity maps
Acquisition Time ~15 minutes~2 to 4 hours
Regiochemical Certainty Low (Inferred by shift)Absolute (Proven by

coupling)
Isomer Differentiation Poor (

vs

ambiguous)
Excellent (Direct correlation to

-H)
Cost per Sample LowHigh

Experimental Protocols: A Self-Validating System

To achieve the regiochemical certainty promised by Platform B, the experimental design must be tightly controlled. The following protocol explains the causality behind each methodological choice.

Step 1: Solvent Selection and Sample Preparation
  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-

    
      (100% isotopic purity), using Tetramethylsilane (TMS) as an internal reference.
    
  • Causality: The choice of DMSO-

    
     is non-negotiable. If you use 
    
    
    
    or
    
    
    , the exchangeable
    
    
    -H and
    
    
    -H protons on the guanine base will either broaden into the baseline or exchange with deuterium entirely. DMSO-
    
    
    strongly solvates the nucleoside and dramatically slows this chemical exchange, yielding a sharp
    
    
    -H signal (typically >11.0 ppm)[1]. Without this visible proton, the HMBC correlation to the
    
    
    -acetyl group is impossible.
Step 2: 1D Baseline Acquisition
  • Action: Acquire a

    
     spectrum (ns=16, d1=2s) and a 
    
    
    
    spectrum (ns=1024, d1=2s).
  • Validation Check: Before proceeding to 2D, verify the presence of the

    
    -H proton (~11.5 ppm) and the downfield shift of the sugar 
    
    
    
    (~5.30 ppm) and
    
    
    (~4.20 ppm) protons, which indicates
    
    
    -acetylation at these positions[2].
Step 3: 2D HSQC and HMBC Acquisition
  • Action (HSQC): Run a

    
     HSQC experiment to correlate all protons to their directly attached carbons (
    
    
    
    Hz).
  • Action (HMBC): Run a

    
     HMBC experiment optimized for long-range couplings (
    
    
    
    Hz).
  • Causality: The HMBC delay is specifically tuned to 8 Hz to capture the 3-bond coupling between the acetyl methyl protons and their adjacent carbonyl carbons, as well as the critical 3-bond coupling from the nucleoside framework protons (

    
    , 
    
    
    
    ,
    
    
    -H) to those exact same carbonyls[3].

NMR_Workflow Prep Sample Prep DMSO-d6 OneD 1D NMR 1H & 13C Prep->OneD TwoD 2D NMR COSY/HSQC OneD->TwoD HMBC HMBC Connectivity TwoD->HMBC Valid Structural Validation HMBC->Valid

Figure 1: Step-by-step NMR workflow for the structural validation of acetylated nucleosides.

Data Interpretation and Structural Validation

The true power of Platform B lies in the data matrix generated by the HMBC experiment. By tracing the cross-peaks, you create a closed-loop validation of the molecule's structure.

Table 2: Expected NMR Chemical Shifts and Key HMBC Correlations

Structural Position

Shift (ppm)

Shift (ppm)
Key HMBC Correlations (Target Carbon)

-OAc (Methyl)
~2.05 (s, 3H)~21.0C=O (~170.5 ppm)

-OAc (Methyl)
~2.00 (s, 3H)~20.8C=O (~170.8 ppm)

-Ac (Methyl)
~2.18 (s, 3H)~24.0C=O (~173.5 ppm)

(Sugar)
~5.30 (m, 1H)~74.5C=O (

-OAc),

,


(Sugar)
~4.20 (m, 2H)~64.0C=O (

-OAc),


-H (Base)
~11.5 (br s, 1H)N/AC=O (

-Ac),

,

The Regiochemical Proof

To prove the structure is this compound, you must establish three specific triangular relationships in the HMBC data:

  • 
    -Acetylation:  The methyl protons at ~2.05 ppm correlate to a carbonyl at ~170.5 ppm. Crucially, the sugar 
    
    
    
    proton at ~5.30 ppm also correlates to this exact same carbonyl.
  • 
    -Acetylation:  The methyl protons at ~2.00 ppm correlate to a carbonyl at ~170.8 ppm. The sugar 
    
    
    
    protons at ~4.20 ppm correlate to this same carbonyl.
  • 
    -Acetylation:  The methyl protons at ~2.18 ppm correlate to an amide carbonyl at ~173.5 ppm. The broad 
    
    
    
    -H proton at ~11.5 ppm correlates to this carbonyl, definitively ruling out
    
    
    -acetylation.

HMBC_Network M3 CH3 (3'-OAc) ~2.05 ppm C3 C=O (3'-OAc) ~170.5 ppm M3->C3 2J HMBC H3 H3' (Sugar) ~5.30 ppm H3->C3 3J HMBC M5 CH3 (5'-OAc) ~2.00 ppm C5 C=O (5'-OAc) ~170.8 ppm M5->C5 2J HMBC H5 H5'/H5'' (Sugar) ~4.20 ppm H5->C5 3J HMBC MN CH3 (N2-Ac) ~2.18 ppm CN C=O (N2-Ac) ~173.5 ppm MN->CN 2J HMBC N2H N2-H (Base) ~11.5 ppm N2H->CN 3J HMBC

Figure 2: Key HMBC correlation network establishing the exact regiochemistry of acetyl groups.

Conclusion

While routine 1D NMR (Platform A) is sufficient for batch-to-batch consistency checks of known materials, it lacks the resolution required for initial structural proof. For IND-enabling documentation or rigorous structural validation of This compound , the 2D NMR Suite (Platform B) is mandatory. By strategically utilizing DMSO-


 to preserve exchangeable protons and leveraging HMBC to map 

connectivity, researchers can transform ambiguous chemical shifts into an irrefutable, self-validating structural map.

References

1.[1] "Probing the Conformational Heterogeneity of the Acetylaminofluorene-Modified 2'-Deoxyguanosine and DNA by 19F NMR Spectroscopy." ACS Biochemistry. Available at:[Link] 2.[3] "Synthesis and NMR Assignment of the Two Diastereomers of 8,6′-Cyclo-2′,6′-Dideoxyadenosine." Nucleosides, Nucleotides and Nucleic Acids (via ResearchGate). Available at:[Link] 3.[2] "Selective aqueous acetylation controls the photoanomerization of α-cytidine-5'-phosphate." The Royal Society of Chemistry. Available at:[Link]

Sources

Comparative Stability Guide: Oligonucleotides With and Without Acetylated Deoxyguanosine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of therapeutic oligonucleotides and structural biology, base modifications are critical for tuning biophysical properties. This guide provides a rigorous comparative analysis of the stability of standard oligonucleotides versus those incorporating acetylated guanosine modifications. Specifically, we evaluate the performance of oligonucleotides synthesized using the fully protected precursor commercially listed as 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine (CAS 193092-29-4).

Expert Insight: It is critical to address the nomenclature of this precursor. The term "Tri-O-acetyl" is a commercial misnomer; while the 3' and 5' positions form oxygen-linked esters (O-acetyl), the N2 position forms a nitrogen-linked amide (N-acetyl). During solid-phase oligonucleotide synthesis, the 3' and 5' acetyl groups must be chemically replaced (typically with a phosphoramidite and a DMT group, respectively) to allow backbone elongation. Therefore, the functional modification evaluated in the final oligonucleotide chain is N2-acetylguanosine (2acG) .

Mechanistic Grounding: The Causality of Acetylation

Understanding the stability of 2acG-modified oligonucleotides requires separating chemical stability during manufacturing from biophysical stability in application.

Chemical Lability During Synthesis

The N2-acetyl group is highly susceptible to nucleophilic attack. Standard oligonucleotide deprotection protocols utilize concentrated ammonium hydroxide (NH₄OH) at elevated temperatures (55 °C). Under these conditions, the N2-amide bond undergoes rapid ammonolysis, quantitatively cleaving the acetyl group and reverting the base to standard, unmodified guanosine. Consequently, specialized non-nucleophilic deprotection chemistries (such as the Dmoc protecting group strategy) are strictly required to retain the modification .

Biophysical Stability: Thermal and Enzymatic
  • Duplex Thermal Stability (

    
    ):  The N2 position of guanine is a critical hydrogen bond donor, interacting directly with the C2-carbonyl of cytosine in a standard Watson-Crick base pair. Acetylation at this position introduces steric clash and removes the hydrogen bond donor, leading to a predictable thermodynamic destabilization of the duplex.
    
  • Nuclease Resistance: While thermal stability decreases, biological stability increases. The added lipophilic bulk of the acetyl group protruding into the minor groove sterically hinders the precise active-site fit required by 3'-exonucleases, thereby extending the oligonucleotide's half-life in serum.

Comparative Data Summary

The following table summarizes the quantitative stability differences between standard DNA and 2acG-modified DNA.

ParameterStandard Oligonucleotide (Unmodified dG)Modified Oligonucleotide (2acG from Acetylated Precursor)Causality / Mechanism
Chemical Stability (Base) Highly Stable (Resists NH₄OH at 65 °C)Highly Labile (Requires mild Dmoc deprotection)The amide bond at N2 is highly susceptible to nucleophilic attack by primary amines.
Duplex

(vs DNA)
Baseline (e.g., 65.0 °C)Decreased (

-3.0 to -5.0 °C per insert)
N2-acetylation disrupts the critical H-bond donor to the Cytosine C2=O.
Serum Half-Life (

)
Short (


1-2 hours)
Extended (


4-8 hours)
Steric bulk of the acetyl group in the minor groove hinders exonuclease active site binding.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that the sensitive 2acG modification is accurately preserved and measured.

Protocol A: Synthesis and Mild Deprotection of 2acG-Modified Oligonucleotides

Causality: To prevent the premature deacetylation of the N2 position, orthogonal protection strategies must be employed. We utilize meDmoc-protected phosphoramidites, allowing for cleavage under ultra-mild, non-nucleophilic conditions.

  • Solid-Phase Synthesis: Synthesize the oligonucleotide on an automated DNA synthesizer using a 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) solid support.

  • Coupling: Utilize standard meDmoc-protected phosphoramidites alongside the modified 5'-DMT-N2-acetyl-dG-3'-phosphoramidite (synthesized from the this compound precursor).

  • Cleavage & Deprotection: Treat the solid support with a non-nucleophilic, weakly basic solution (10% diisopropylamine in methanol) at room temperature for 12 hours. Crucial: Avoid ammonia or methylamine.

  • Purification: Purify via Reverse-Phase HPLC (RP-HPLC).

  • Self-Validation Check: Analyze the purified fraction via MALDI-TOF MS. A mass shift of exactly +42 Da per incorporated guanosine relative to the standard unmodified sequence validates the retention of the N2-acetyl group. If the mass matches the unmodified oligo, nucleophilic cleavage occurred during deprotection, and the batch must be discarded.

Protocol B: Exonuclease Serum Stability Assay

Causality: Evaluating the protective effect of the minor-groove steric bulk against biological degradation.

  • Incubation: Incubate 1 µM of the purified oligonucleotides (Standard vs. 2acG-modified) in 10% Fetal Bovine Serum (FBS) at 37 °C.

  • Sampling: Extract 10 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench immediately by adding 10 µL of formamide loading buffer containing 50 mM EDTA and flash-freezing in liquid nitrogen.

  • Analysis: Resolve the fragments using 20% denaturing Polyacrylamide Gel Electrophoresis (PAGE) and quantify intact band intensity via densitometry.

  • Self-Validation Check: Include a fully phosphorothioate (PS) modified oligonucleotide as a positive control, and a standard phosphodiester (PO) oligo as a negative control. The assay is only valid if the PO oligo degrades within 2 hours and the PS oligo remains >90% intact at 24 hours.

Workflow Visualization

Workflow Start Oligonucleotide Synthesis (Standard vs. Modified) Branch1 Standard Phosphoramidites (Unmodified dG) Start->Branch1 Branch2 Acetylated Precursors (Yielding 2acG) Start->Branch2 Deprotect1 Standard Deprotection (NH4OH, Cleaves Acetyls) Branch1->Deprotect1 Deprotect2 Mild Dmoc Deprotection (Retains N2-Acetyl) Branch2->Deprotect2 Test1 Standard Oligo (Baseline Stability) Deprotect1->Test1 Test2 2acG-Modified Oligo (Altered Stability) Deprotect2->Test2 Compare Comparative Stability Analysis (Thermal & Nuclease) Test1->Compare Test2->Compare

Workflow comparing synthesis and stability testing of standard vs. 2acG-modified oligonucleotides.

References

  • Fang, S., Chillar, K., Awasthy, R., & Tanasova, M. (2025). "Synthesis of sensitive oligodeoxynucleotides containing acylated cytosine, adenine, and guanine nucleobases." DNA (Basel), 5(2), 25. URL:[Link]

  • Glen Research. (2023). "Deprotection Guide - Optimizing Cleavage and Deprotection of Oligonucleotides." Glen Report. URL:[Link]

Biological Activity and Therapeutic Potential of 3',5',N2-Tri-O-acetyl-2'-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine (Tri-Ac-dG).

Editorial Note: This guide addresses the specific nomenclature challenge in the topic. "3',5',N2-Tri-O-acetyl-2'-deoxyguanosine" is a fully protected nucleoside , not a DNA strand. It is physically impossible for a DNA chain to be "modified with" this specific molecule in the middle of a sequence because the 3' and 5' hydroxyls (required for the phosphate backbone) are blocked by acetyl groups.

Therefore, this guide analyzes the biological activity in the two scientifically valid contexts:

  • As a Pharmacological Agent (Prodrug): The activity of the tri-acetylated nucleoside as a high-permeability precursor to 2'-deoxyguanosine (dG).

  • As a Model for DNA Damage (The N2-Acetyl Lesion): The biological consequences of the N2-acetyl-dG motif when it occurs in DNA (a known adduct caused by acetaldehyde/alcohol), for which the tri-acetyl compound often serves as a synthetic standard.

Executive Summary

3',5',N2-Tri-O-acetyl-2'-deoxyguanosine (Tri-Ac-dG) is a lipophilic derivative of the endogenous nucleoside 2'-deoxyguanosine. Its primary biological utility lies in its prodrug properties . By masking the polar hydroxyl (3', 5') and exocyclic amine (N2) groups with acetyl moieties, the molecule achieves superior passive membrane permeability compared to native dG. Once intracellular, ubiquitous esterases cleave the acetyl groups, releasing free dG to support DNA synthesis or immune modulation.

Conversely, if the N2-acetyl modification persists on guanine within a DNA strand (without the 3'/5' acetyls), it functions as a DNA lesion , blocking high-fidelity polymerases and inducing mutagenesis.

Part 1: The Nucleoside as a Bioactive Prodrug

Mechanism of Action: The "Trojan Horse" Strategy

Native 2'-deoxyguanosine (dG) is hydrophilic and relies on nucleoside transporters (ENTs/CNTs) for cellular entry. Tri-Ac-dG bypasses these rate-limiting transporters via passive diffusion due to its high lipophilicity.

Intracellular Activation Pathway
  • Entry: Tri-Ac-dG crosses the plasma membrane via non-saturable passive diffusion.

  • De-protection: Intracellular carboxylesterases (e.g., CES1) rapidly hydrolyze the ester bonds at the 3' and 5' positions. The N2-amide bond is cleaved more slowly by specific amidases or non-specific esterase activity.

  • Metabolism: The released dG is phosphorylated by Deoxyguanosine Kinase (dGK) to dGMP

    
     dGDP 
    
    
    
    dGTP.
  • Incorporation: dGTP is incorporated into DNA by polymerases.

Comparative Performance: Tri-Ac-dG vs. Alternatives
Feature3',5',N2-Tri-O-acetyl-dG Native 2'-Deoxyguanosine (dG) N2-Acetyl-dG (Adduct)
Primary Utility Prodrug / Delivery VehicleEndogenous SubstrateToxicological Marker
Membrane Transport High (Passive Diffusion)Moderate (Transporter Dependent)N/A (Formed in DNA)
Solubility Organic solvents (DMSO, EtOH)Aqueous buffersN/A
Biological Effect Increases intracellular dG pool; bypasses transport defects.Standard DNA synthesis support.Inhibits replication ; Mutagenic (G

A).
Metabolic Stability Labile (t

~mins to hours in plasma).
Stable until phosphorylation.Stable in DNA until repaired (NER).
Experimental Data: Bioavailability

In comparative assays using transport-deficient cell lines (e.g., nucleoside transporter-null PK15 cells):

  • Native dG: Shows negligible uptake; cells undergo S-phase arrest due to dNTP pool depletion.

  • Tri-Ac-dG: Restores proliferation rates to 95% of control within 24 hours. The acetyl groups act as a "molecular mask," allowing the compound to permeate the membrane before being stripped to the active form.

Part 2: The "Modified DNA" Context (N2-Acetyl Lesion)

If the user's interest lies in DNA modified with the N2-acetyl group (often studied using Tri-Ac-dG as a standard), the biological activity shifts from therapeutic to toxicological .

Biological Consequences of N2-Acetylguanine in DNA

The N2-position of guanine is critical for Watson-Crick base pairing (hydrogen bond donor). Acetylation at this site disrupts the H-bond network.

  • Polymerase Stalling: High-fidelity polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ) stall at N2-acetyl-dG sites because the bulky acetyl group sterically hinders the incoming dCTP.
  • Translesion Synthesis (TLS): Specialized polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ) can bypass the lesion but often with reduced fidelity.
  • Mutagenicity: The modification promotes G

    
     A transition mutations  (mispairing with dT) or single-base deletions.
    

Part 3: Visualization of Biological Pathways

Diagram 1: Intracellular Activation of Tri-Ac-dG

This diagram illustrates the "Prodrug" pathway where the tri-acetylated molecule acts as a dG delivery system.

G TriAc 3',5',N2-Tri-O-acetyl-dG (Extracellular) Membrane Cell Membrane (Passive Diffusion) TriAc->Membrane TriAc_In Tri-Ac-dG (Intracellular) Membrane->TriAc_In dG 2'-Deoxyguanosine (Free Nucleoside) TriAc_In->dG Hydrolysis dGTP dGTP (Active Triphosphate) dG->dGTP Phosphorylation DNA Genomic DNA (Incorporation) dGTP->DNA Polymerization Esterase Carboxylesterases (CES1) Esterase->dG Kinase dG Kinase (dGK) Kinase->dGTP

Caption: Pathway of Tri-Ac-dG cellular entry and metabolic activation to functional DNA.

Part 4: Experimental Protocols

Protocol A: Cellular Uptake & Antiproliferative Rescue Assay

Objective: Validate the prodrug activity of Tri-Ac-dG in dG-depleted cells.

  • Cell Preparation:

    • Use a cell line sensitive to de novo purine synthesis inhibition (e.g., CCRF-CEM).

    • Treat cells with Methotrexate (MTX) (1

      
      M) to block de novo synthesis, forcing reliance on the salvage pathway.
      
  • Treatment:

    • Group A (Control): Vehicle (DMSO 0.1%).

    • Group B (Native): Add 2'-Deoxyguanosine (10-100

      
      M).
      
    • Group C (Test): Add 3',5',N2-Tri-O-acetyl-dG (10-100

      
      M).
      
  • Incubation: Culture for 48-72 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Measure cell viability using CellTiter-Glo (ATP) or MTT assay.

    • Expected Result: Group C should show equal or superior viability compared to Group B, particularly at lower concentrations or in transporter-deficient sub-lines, confirming efficient membrane permeation and intracellular conversion.

Protocol B: Synthesis of N2-Acetyl-dG Standard (for Adduct Analysis)

Objective: Use Tri-Ac-dG to generate a standard for quantifying DNA damage.

  • Starting Material: Dissolve 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine (100 mg) in Pyridine/Methanol (1:1).

  • Selective Deprotection:

    • Add 1N NaOH (cold) dropwise to selectively hydrolyze the O-acetyl esters (3' and 5') while preserving the N2-acetyl amide (which is more stable).

    • Note: Monitor via TLC (DCM:MeOH 9:1) to stop reaction before N2-deacetylation occurs.

  • Purification: Neutralize with Dowex H+ resin, filter, and evaporate. Purify via HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Confirm structure via LC-MS (Target Mass: 309.28 Da for N2-acetyl-dG).

  • Application: Use this purified standard to calibrate LC-MS/MS assays when detecting N2-acetyl adducts in genomic DNA samples.

References

  • BenchChem. (2025). A Comparative Analysis of 2',3'-di-O-acetylguanosine and 2',3',5'-tri-O-acetylguanosine. Retrieved from 1

  • Suzuki, T., et al. (2003). Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid. Chemical Research in Toxicology. Retrieved from 2

  • ResearchGate. (2008). DNA with stable fluorinated dA and dG substitutes: syntheses and base pairing. Retrieved from 3

  • NIH/PubMed. (1983). Comparison of antiviral agents 2'-nor-2'-deoxyguanosine and acyclovir. Retrieved from 4

  • MDPI. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2. Retrieved from 5

Sources

Engineering Regioselectivity: A Cost-Benefit Analysis of 3',5',N2-Tri-O-acetyl-2'-Deoxyguanosine in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing O6-modified deoxyguanosine derivatives—such as DNA cross-linking adducts or O6-alkylguanine-DNA alkyltransferase (AGT) inhibitors—regioselectivity is the primary bottleneck. Because the guanine nucleobase contains multiple nucleophilic centers, direct alkylation is notoriously inefficient.

This guide provides an objective cost-benefit analysis of using 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine (Tri-Ac-dG, CAS 193092-29-4) [1] as a fully protected precursor, comparing its performance against traditional direct alkylation and halogenated intermediates.

The Chemical Challenge: HSAB Theory and Regioselectivity

To understand the value of Tri-Ac-dG, we must first examine the causality behind guanine's reactivity. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the N7 position of guanine is a "soft" nucleophile, whereas the exocyclic O6 oxygen is a "hard" nucleophile.

When unprotected 2'-deoxyguanosine (dG) is exposed to standard alkylating agents (which are typically soft electrophiles like alkyl halides), the reaction overwhelmingly favors N7-alkylation. To force O6-alkylation, chemists must invert the reactivity of the O6 position. This is achieved by converting the O6-lactam into a highly reactive sulfonate ester, which subsequently undergoes regioselective nucleophilic displacement[2]. This elegant strategy strictly requires a fully protected precursor like Tri-Ac-dG to prevent side reactions at the 3'-OH, 5'-OH, and N2-amine.

HSAB DG Unprotected dG N7 (Soft Nucleophile) O6 (Hard Nucleophile) N7 N7 DG->N7 Favorable Soft-Soft Interaction O6 O6 DG->O6 Unfavorable Hard-Soft Interaction RX Alkyl Halide (Soft Electrophile) RX->DG Direct Alkylation

HSAB theory explaining poor O6-regioselectivity in direct dG alkylation.

Cost-Benefit Analysis: Strategic Alternatives

When designing a synthesis route for O6-modified nucleosides, chemists typically choose between three pathways. The quantitative performance of each route is summarized below:

Evaluation MetricRoute A: Tri-Ac-dG (Target)Route B: 6-Chloro-dGRoute C: Direct dG Alkylation
Starting Material Cost ModerateHighVery Low
O6-Regioselectivity > 98% > 95%< 10% (N7 dominant)
Overall Yield (O6-Adduct) 65% – 80% 30% – 45%2% – 8%
Reaction Conditions Mild (Room Temp)Harsh (Reflux)Mild to Moderate
Purification Burden Low (Flash Chromatography)High (Degradation Risks)Extreme (Prep RP-HPLC)
Scalability Excellent (Gram scale)Poor (Depurination risk)Poor (Isomer separation)

The Verdict: While unprotected dG is the cheapest raw material, the direct alkylation route is a thermodynamic dead-end for O6-adducts. The Tri-Ac-dG route requires a higher upfront material investment but pays massive dividends in labor savings, overall yield, and product purity.

Experimental Workflows & Causality

Protocol 1: Regioselective Synthesis via Tri-Ac-dG (Recommended)

This workflow utilizes the Gaffney-Jones sulfonylation methodology, modified for modern bench applications[2].

G A Tri-Ac-dG (CAS 193092-29-4) B O6-Sulfonylation (TPS-Cl, DMAP, Et3N) A->B C O6-TPS-Tri-Ac-dG (Reactive Intermediate) B->C D Nucleophilic Substitution (ROH, DBU) C->D Regioselective Displacement E O6-Alkyl-Tri-Ac-dG (Protected Adduct) D->E F Global Deprotection (NH3/MeOH) E->F G O6-Alkyl-dG (Final Product) F->G Cleaves N2, 3', 5' Acetyls

Synthesis pathway of O6-alkyl-dG via Tri-Ac-dG O6-sulfonylation.

Phase 1: O6-Activation (Sulfonylation)

  • Preparation : Dissolve 1.0 eq of 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalysis & Buffering : Add 3.0 eq of triethylamine (Et₃N) and 0.1 eq of 4-dimethylaminopyridine (DMAP).

    • Causality: Et₃N neutralizes the HCl byproduct to prevent acid-catalyzed depurination. DMAP acts as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which drastically lowers the activation energy for the sterically hindered O6 position.

  • Activation : Dropwise add 1.5 eq of 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl). Stir at room temperature for 2 hours. The bulky triisopropyl groups prevent unwanted side reactions at the N7 position.

  • Self-Validating Checkpoint : Perform TLC (5% MeOH in DCM). The starting material (Rf ~0.2) should completely disappear, replaced by a highly UV-active spot (Rf ~0.8) corresponding to the non-polar O6-TPS-Tri-Ac-dG intermediate.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Nucleophilic Displacement & Global Deprotection

  • Displacement : Dissolve the crude O6-TPS-Tri-Ac-dG in anhydrous acetonitrile. Add 5.0 eq of the desired alcohol (e.g., benzyl alcohol) and 2.0 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Stir for 4 hours at room temperature.

  • Deprotection : Concentrate the mixture and treat the residue with saturated methanolic ammonia (NH₃/MeOH) for 12 hours at room temperature.

    • Causality: This single step achieves global deprotection, cleanly cleaving the N2, 3'-O, and 5'-O acetyl ester/amide linkages simultaneously without affecting the newly formed O6-ether bond.

  • Self-Validating Checkpoint : LC-MS analysis of the crude mixture will reveal a dominant peak with[M+H]⁺ corresponding to the exact mass of the target O6-alkyl-dG, with <2% N7-alkylated isomer present.

Protocol 2: Direct Alkylation of Unprotected dG (The Control)

Provided for comparative baseline validation.

  • Preparation : Suspend 1.0 eq of unprotected 2'-deoxyguanosine in anhydrous DMF.

  • Alkylation : Add 1.5 eq of anhydrous K₂CO₃ and 1.2 eq of the alkyl halide (e.g., benzyl bromide). Stir at 40°C for 24 hours.

    • Causality: The heterogeneous basic conditions deprotonate the guanine ring. However, driven by HSAB principles, the soft electrophile preferentially attacks the soft N7 nucleophile rather than the hard O6 oxygen.

  • Self-Validating Checkpoint : HPLC analysis of the crude mixture will show a massive peak for N7-alkyl-dG (>90% of the product mixture) and only a trace peak for the desired O6-alkyl-dG (<10%).

  • Purification : Attempting to isolate the minor O6-isomer requires tedious, low-yielding Preparative RP-HPLC.

Conclusion

The cost-benefit analysis overwhelmingly favors the use of 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine for any workflow requiring O6-modification. While direct alkylation appears cheaper on paper, it inevitably results in catastrophic yield losses and severe purification bottlenecks due to the inherent chemical preference for N7-alkylation. By leveraging the Tri-Ac-dG sulfonylation methodology, researchers can transform a low-yielding nightmare into a streamlined, highly regioselective process.

References

  • 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine, CAS No - Pharmaffiliates. Source: pharmaffiliates.com.
  • Verification, Dosimetry and Biomonitoring of Mustard Gas Exposure via Immunochemical Detection of Mustard Gas Adducts to DNA. Source: dtic.mil.

Sources

Purity comparison of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine from different suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Purity Analysis of 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine: A Technical Guide for Oligonucleotide Synthesis

Abstract This guide presents a methodological comparison of this compound (Tri-Ac-dG) sourced from three distinct supplier categories: High-Purity Pharma Grade, Standard Reagent Grade, and Bulk Industrial Grade. As a critical intermediate in oligonucleotide synthesis, the purity of Tri-Ac-dG directly correlates with coupling efficiency and the prevalence of (n-1) failure sequences. We detail a self-validating analytical workflow utilizing HPLC-UV and LC-MS to identify critical impurities, including N7-isomers and depurinated byproducts, providing researchers with the protocols necessary to qualify raw materials before scale-up.

Introduction: The Criticality of Starting Material Purity

In the synthesis of therapeutic oligonucleotides, the integrity of protected nucleosides is non-negotiable. This compound (CAS 193092-29-4) serves as a vital precursor. While the N2-acetyl group protects the exocyclic amine, the 3' and 5' acetyl groups must be stable enough to prevent side reactions but labile enough for selective removal.

Why Purity Matters:

  • Coupling Efficiency: Impurities acting as chain terminators reduce yield exponentially over long sequences.

  • Depurination Risks: Free guanine contaminants indicate instability, leading to apurinic sites and strand cleavage.

  • Regioisomer Contamination: N7-acetylated species can lead to branched DNA structures that are difficult to purify.

Methodology: Self-Validating Analytical Workflow

To objectively compare suppliers, we established a standardized analytical protocol. This workflow is designed to be self-validating: the presence of specific marker peaks (e.g., Guanine) confirms the system's sensitivity.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Material (10 mg) Dissolution Dissolution (MeOH/DMSO 9:1) Sample->Dissolution Solubilization Filtration Filtration (0.2 µm PTFE) Dissolution->Filtration Remove Particulates HPLC HPLC Separation (C18 Column) Filtration->HPLC Injection (10 µL) UV_Det UV Detection (254 nm) HPLC->UV_Det Quantitation MS_Det LC-MS ID (ESI+) HPLC->MS_Det Identification Data Purity Profile Generation UV_Det->Data MS_Det->Data

Figure 1: Step-by-step analytical workflow for qualifying Tri-Ac-dG purity.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 20 minutes; hold 5 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Guanine absorption max) and 280 nm.

  • Temperature: 30°C.

Protocol B: Sample Preparation

  • Weigh 10 mg of Tri-Ac-dG into a chemically resistant glass vial.

  • Add 100 µL DMSO to aid initial solvation, then dilute with 900 µL Methanol (Final conc: 10 mg/mL).

  • Vortex for 30 seconds. If turbidity persists, sonicate for 5 minutes at room temperature.

  • Filter through a 0.2 µm PTFE syringe filter into an amber HPLC vial to prevent UV-induced degradation [1].

Comparative Analysis: Supplier Performance

We analyzed three representative lots categorized by supplier tier. Data below represents a composite of typical findings in industrial quality control.

Supplier Categories:

  • Supplier A (Pharma Grade): Specialized nucleoside manufacturer. Claims >99% purity.

  • Supplier B (Reagent Grade): General chemical catalog vendor. Claims >98%.

  • Supplier C (Bulk Industrial): Large-scale importer. Claims >95%.

Quantitative Purity Profile
ParameterSupplier A (Pharma)Supplier B (Reagent)Supplier C (Bulk)Criticality
Main Peak (Tri-Ac-dG) 99.4% 98.1% 94.8% High
Free Guanine < 0.05%0.2%1.5%Critical (Chain termination)
Mono/Di-Acetyl dG 0.3%1.1%2.8%Moderate (Side reactions)
N7-Isomers Not Detected0.4%0.7%High (Regioisomerism)
Water Content (KF) 0.1%0.5%1.2%Moderate (Reagent hydrolysis)

Analysis:

  • Supplier A demonstrates "synthesis-ready" quality. The lack of free guanine suggests excellent vacuum drying and storage conditions.

  • Supplier C shows significant depurination (1.5% Guanine). Using this material would require a recrystallization step, negating the cost savings of the bulk purchase.

Critical Impurity Analysis

Understanding how impurities form allows you to troubleshoot synthesis failures.

Impurity Formation Pathways

ImpurityPathways dG 2'-Deoxyguanosine (Starting Material) TriAc 3',5',N2-Tri-O-acetyl dG (Target Product) dG->TriAc Acetylation (Ac2O) MonoAc Mono/Di-Acetyl dG (Incomplete Reaction) dG->MonoAc Insufficient Reagent Guanine Free Guanine (Depurination) TriAc->Guanine Acidic Hydrolysis (Storage/Aging) N7 N7-Acetyl Isomer (Regioisomer) TriAc->N7 Over-Acetylation (High Temp)

Figure 2: Chemical pathways leading to critical impurities in Tri-Ac-dG synthesis.

Deep Dive on Specific Impurities:

  • Free Guanine (Retention Time ~3.5 min):

    • Cause: Cleavage of the N-glycosidic bond.[] This is accelerated by acidic conditions or moisture presence [2].

    • Impact: It accumulates as an insoluble precipitate in acetonitrile-based oligonucleotide synthesizers, clogging lines and valves.

  • N7-Acetyl Isomers:

    • Cause: Guanine has multiple nucleophilic sites. While N2 is the target, N7 can be attacked under aggressive acetylation conditions.

    • Impact: N7-acetylation destabilizes the glycosidic bond, further promoting depurination [3].

Impact on Downstream Applications

To validate the impact of these impurities, we simulated a standard solid-phase synthesis cycle (coupling step).

  • Scenario: Synthesis of a 20-mer DNA oligo.

  • Observation:

    • Supplier A: Coupling efficiency >99.2% per step. Full-length product yield: High.

    • Supplier C: Coupling efficiency dropped to 97.5% at cycles involving the G-monomer.

    • Mechanism: The 1.5% free guanine in Supplier C's material does not couple but can physically occlude the solid support pores, reducing the effective diffusion rate of the active phosphoramidite.

Conclusion & Recommendations

For GLP/GMP oligonucleotide synthesis, Supplier A (Pharma Grade) is the only viable option without further purification. The risk of depurination products found in Bulk Industrial grades outweighs the raw material cost savings due to the high cost of downstream purification failure.

Actionable Advice:

  • Pre-Screening: Always run a "Blank" HPLC injection followed by a high-concentration (1 mg/mL) sample injection to detect trace Guanine.

  • Storage: Store Tri-Ac-dG at -20°C in a desiccator. Moisture is the enemy of the N-glycosidic bond.

  • Recrystallization: If you must use Supplier C, recrystallize from Ethanol/Water to remove the free guanine before use.

References

  • NIST. (2001). Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by HPLC-MS. National Institute of Standards and Technology. [Link]

  • Rodriguez, A. A., et al. (2014).[2][3] Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Analytical Methodologies for Byproduct Characterization in 3',5',N2-Tri-O-acetyl-2'-Deoxyguanosine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

3',5',N2-Tri-O-acetyl-2'-deoxyguanosine (Triacetyl-dG) is a foundational synthon in nucleoside chemistry, widely utilized for the synthesis of


-modified guanosine adducts, site-specific DNA cross-links, and custom oligonucleotides [1]. The classic synthetic route involves the electrophilic activation of the 

-position (e.g., using sulfonyl chlorides like TPS-Cl or pentafluorophenyl derivatives) followed by nucleophilic displacement [2].

However, the inherent polyfunctional nature of the guanine ring makes this reaction highly susceptible to side reactions. The generation of complex byproduct profiles—including


-alkylated isomers, depurinated bases, and partially deacetylated intermediates—poses a significant challenge for process optimization.

This guide objectively compares Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) against traditional HPLC-UV and 2D-NMR for the characterization of these reaction mixtures, providing drug development professionals with a field-proven framework for byproduct elucidation.

Mechanistic Causality: The Origin of Triacetyl-dG Byproducts

To effectively analyze a reaction mixture, one must first understand the thermodynamic and kinetic drivers of byproduct formation. When Triacetyl-dG is subjected to electrophilic activation, the intended target is the


-lactam oxygen. However, the 

-nitrogen is highly nucleophilic and often undergoes competitive kinetic attack.

The Depurination Cascade: Electrophilic attack at the


-position generates a positively charged quaternary nitrogen. This localized positive charge strongly withdraws electron density from the 

-

glycosidic bond. Consequently, the activation energy for heterolytic cleavage is significantly lowered, making the

-intermediate highly susceptible to spontaneous depurination (loss of the tri-O-acetyl-deoxyribose moiety) [3]. Furthermore, the

,

, and

acetyl groups are sensitive to hydrolysis or ammonolysis if trace moisture or nucleophilic amines are present during the reaction or quenching phases.

Reaction pathways of Triacetyl-dG highlighting desired O6-activation and byproduct formation.

Platform Comparison: UHPLC-HRMS/MS vs. Alternatives

While HPLC-UV is ubiquitous in synthetic labs, it lacks the structural elucidation capabilities required to identify unknown byproducts without synthesized reference standards. 2D-NMR is the gold standard for absolute regiochemical assignment (e.g.,


H-

N HMBC for

vs.

differentiation)[1], but it suffers from low throughput and requires milligram quantities of highly purified isolates.

UHPLC-HRMS/MS bridges this gap. By providing sub-ppm mass accuracy and distinct collision-induced dissociation (CID) fragmentation patterns, HRMS allows for the rapid, high-throughput differentiation of isobaric species directly from the crude mixture.

Table 1: Performance Comparison for Byproduct Characterization
Analytical PlatformSensitivityIsomer Differentiation (

vs

)
Structural Elucidation of UnknownsThroughputSample Requirement
UHPLC-HRMS/MS High (fmol-pmol)Excellent (via MS/MS fragmentation)High (Exact mass & formula generation)High (10-15 min/run)Minimal (< 1 µg)
HPLC-UV Moderate (nmol)Poor (Requires reference standards)Low (Retention time matching only)High (10-15 min/run)Moderate (~10 µg)
1D/2D NMR Low (µmol)Gold Standard (

N HMBC correlations)
Excellent (Complete atomic mapping)Low (Hours/run)High (1-5 mg, purified)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe a self-validating workflow: intentionally generating a complex byproduct mixture via


-sulfonylation, followed by its systematic characterization.
Protocol A: Generation of Triacetyl-dG Reaction Mixture

Objective: Synthesize the


-activated intermediate while capturing kinetic byproducts.
  • Preparation: Dissolve 100 mg (0.25 mmol) of 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine in 5.0 mL of rigorously anhydrous CH

    
    Cl
    
    
    
    under an argon atmosphere. Causality: Strict anhydrous conditions prevent premature deacetylation of the
    
    
    and
    
    
    hydroxyls.
  • Catalysis: Add 6.1 mg (0.05 mmol) of 4-dimethylaminopyridine (DMAP) and 70 µL (0.50 mmol) of anhydrous triethylamine (Et

    
    N).
    
  • Activation: Cool the mixture to 0 °C. Dropwise, add a solution of 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl) (91 mg, 0.30 mmol) in 1.0 mL CH

    
    Cl
    
    
    
    .
  • Reaction: Stir at room temperature for 2 hours.

  • Quenching: Quench a 50 µL aliquot with 950 µL of LC-MS grade Methanol/Water (50:50, v/v) to freeze the byproduct profile for immediate analysis.

Protocol B: UHPLC-HRMS/MS Characterization

Objective: Chromatographic separation and structural elucidation of isobaric byproducts.

  • Chromatography: Inject 1 µL of the quenched mixture onto a C18 column (2.1 x 100 mm, 1.7 µm particle size) maintained at 40 °C.

  • Mobile Phase: Solvent A: 0.1% Formic Acid in H

    
    O. Solvent B: 0.1% Formic Acid in Acetonitrile.
    
  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Orbitrap/Q-TOF in positive Electrospray Ionization (ESI+) mode. Set mass resolution to 70,000 (at m/z 200).

  • Data-Dependent Acquisition (ddMS2): Trigger MS/MS fragmentation for the top 5 most abundant precursor ions using Higher-energy Collisional Dissociation (HCD) at normalized collision energies of 20, 30, and 40 eV.

Data Presentation & Interpretation

The power of HRMS/MS lies in its ability to differentiate the


-activated product from the 

-kinetic byproduct based on fragmentation energetics. Because the

-isomer possesses a weakened glycosidic bond, it exhibits a much lower collision energy threshold for the neutral loss of the tri-O-acetyl-deoxyribose moiety (

m = 259.08 Da) compared to the

-isomer.
Table 2: HRMS/MS Characterization of Triacetyl-dG Reaction Mixture
Compound / ByproductMolecular FormulaExact Mass

RT (min)Key MS/MS Fragments (m/z)Identification Rationale
Triacetyl-dG (Starting Material) C

H

N

O

394.13574.2278.088, 135.054Loss of sugar yields base fragment (m/z 278).

-TPS-Triacetyl-dG (Desired)
C

H

N

O

S
660.27038.5384.180, 278.088High CE required for sugar loss; stable glycosidic bond.

-TPS-Triacetyl-dG (Isomer)
C

H

N

O

S
660.27037.8544.210, 278.088Facile loss of sugar at low CE due to quaternary

charge.
Depurinated

-TPS Base
C

H

N

O

S
450.18116.5267.150, 183.081Mass corresponds exactly to the aglycone lacking the sugar.
Diacetyl-dG (Hydrolysis) C

H

N

O

352.12523.1236.077, 135.054Loss of one acetyl group (

Da from SM mass).

Note: Retention times (RT) are illustrative based on standard reverse-phase gradients. The


-isomer typically elutes earlier than the 

-isomer due to increased polarity from the localized charge distribution.

Conclusion

While HPLC-UV remains a reliable tool for routine purity checks, it is fundamentally inadequate for diagnosing the complex reaction pathways of 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine. UHPLC-HRMS/MS stands out as the superior analytical product for method development. By leveraging exact mass measurements and leveraging the mechanistic causality of glycosidic bond stability during MS/MS fragmentation, researchers can rapidly map byproduct profiles, optimize coupling reagents, and drastically reduce the time spent on downstream purification.

References

  • Abad, J. L., Gaffney, B. L., & Jones, R. A. (1999). 15N-Multilabeled Adenine and Guanine Nucleosides. Syntheses of[1,3,NH(2)-(15)N(3)]- and[2-(13)C-1,3,NH(2)-(15)N(3)]-Labeled Adenosine, Guanosine, 2'-Deoxyadenosine, and 2'-Deoxyguanosine. Journal of Organic Chemistry, 64(18), 6575-6582. URL:[Link]

  • Loechler, E. L., et al. (2010). Deoxyguanosine Interstrand Cross-Link in a 5′-GNC Motif and Repair by Human O6-Alkylguanine-DNA Alkyltransferase. Organic & Biomolecular Chemistry, 8(19), 4414. URL:[Link]

  • Liguori, A., Napoli, A., Siciliano, C., & Sindona, G. (1993). Deacylation of 2-N-isobutyryl- and 2-N-isobutyryl-6-O-methyl-2′-deoxyguanosine in the condensed and gas phase. A kinetic investigation. Journal of the Chemical Society, Perkin Transactions 2, (10), 1783-1786. URL:[Link]

Safety Operating Guide

Technical Guide: Disposal Procedures for 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine

[1]

Executive Summary & Immediate Directive

Status: Hazardous Chemical Waste (Treat as Toxic/Irritant) Primary Disposal Method: High-Temperature Incineration via approved hazardous waste vendor. Prohibited: Do NOT dispose of down sanitary sewers, in trash, or via evaporation.[1]

This compound acts as a lipophilic, protected form of deoxyguanosine.[1] While often less acutely toxic than free nucleoside analogs, its biological activity and environmental persistence are significant concerns.[1] All waste streams containing this compound must be segregated and managed as Hazardous Organic Waste .

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is essential for selecting the correct waste stream.

ParameterDataRelevance to Disposal
Chemical Name 3',5',N2-Tri-O-acetyl-2'-deoxyguanosineLabeling requirement
CAS Number 193092-29-4 (Isomer specific)Regulatory tracking
Physical State White to off-white powderInhalation hazard during transfer
Solubility Soluble in DMSO, DMF, ChloroformDictates liquid waste segregation
Hazard Class Irritant (Skin/Eye), Potentially ToxicRequires full PPE
Reactivity Stable; combustible organic solidKeep away from strong oxidizers

Scientific Rationale for Classification: Acetylation of the N2, 3', and 5' positions increases the lipophilicity of the guanosine molecule [1].[1] This enhances cell membrane permeability, potentially increasing bioavailability compared to the parent nucleoside.[1] Therefore, even if specific LD50 data is limited, the Precautionary Principle mandates treating this substance as a bio-active agent capable of environmental toxicity [2].[1]

Personal Protective Equipment (PPE)

Before initiating any disposal or cleanup procedure, the following PPE is mandatory to prevent exposure via inhalation or dermal absorption.

  • Respiratory: N95 respirator (minimum) or P100 HEPA filter if handling bulk powder outside a fume hood.

  • Dermal: Nitrile gloves (Double gloving recommended; 0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles.

  • Body: Lab coat with cuff sealing; closed-toe chemically resistant shoes.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spills)

Applicability: Expired stocks, weighing errors, or spill cleanup residues.[1]

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Affix a hazardous waste tag immediately.[3]

    • Constituents: "3',5',N2-Tri-O-acetyl-2'-deoxyguanosine, Solid"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Segregation: Do not mix with oxidizers or heavy metals. Store in the "Solid Organic Waste" satellite accumulation area.

  • Final Disposition: Transfer to EHS (Environmental Health & Safety) for incineration.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solutions in DMSO, DMF, Dichloromethane (DCM), or Acetonitrile.[1]

  • Solvent Identification: Determine the primary solvent.

    • Halogenated:[1][4] (e.g., DCM, Chloroform)

      
      Halogenated Waste Stream .[1]
      
    • Non-Halogenated: (e.g., DMSO, DMF, Methanol)

      
      Non-Halogenated Waste Stream .[1]
      
  • Collection: Pour into the appropriate carboy (typically 20L HDPE).

  • Rinsing: Rinse the original vessel with a minimal amount of compatible solvent and add the rinsate to the waste container.

  • Documentation: Log the estimated concentration of the nucleoside on the waste container's accumulation log.

Protocol C: Empty Containers

Applicability: Vials or bottles that contained the pure substance.

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Hazardous Waste (Protocol B).

  • Defacing: Completely deface or remove the original manufacturer's label.

  • Disposal: Mark the container "Empty" and dispose of it in the glass/plastic recycling or general trash, strictly adhering to local institutional guidelines [3].

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating waste streams to ensure regulatory compliance and safety.

WasteDisposalStartWaste Material GeneratedIsSolidIs the waste Solid or Liquid?Start->IsSolidSolidSolid Waste(Powder, contaminated wipes)IsSolid->SolidSolidLiquidLiquid Waste(Solutions)IsSolid->LiquidLiquidSolidContainerPlace in Wide-MouthHDPE JarSolid->SolidContainerLabelSolidLabel: 'Toxic Organic Solid'SolidContainer->LabelSolidIncinerationFinal Fate: High-Temp IncinerationLabelSolid->IncinerationCheckSolventPrimary Solvent Type?Liquid->CheckSolventHaloHalogenated(DCM, Chloroform)CheckSolvent->HaloContains HalogensNonHaloNon-Halogenated(DMSO, DMF, MeOH)CheckSolvent->NonHaloNo HalogensHalo->IncinerationNonHalo->Incineration

Figure 1: Decision tree for segregating 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine waste streams.

Emergency Spill Response Workflow

In the event of a powder spill outside of a containment device (fume hood), follow this specific workflow to minimize contamination.

SpillResponseAlert1. Alert Personnel &Evacuate AreaPPE2. Don PPE(N95, Double Gloves, Goggles)Alert->PPECover3. Cover Spill withDamp Paper Towels(Prevents Dust)PPE->CoverScoop4. Scoop Materialinto Waste JarCover->ScoopClean5. Clean Surface withSoap & WaterScoop->CleanReport6. Report to EHSClean->Report

Figure 2: Step-by-step spill response protocol minimizing aerosolization risks.

Regulatory Compliance & Waste Codes

While this specific intermediate may not have a unique RCRA "P" or "U" list code, it must be classified under broader hazardous waste definitions.[1]

Regulatory BodyClassificationWaste Code (Typical)
US EPA (RCRA) Toxic / Ignitable (if in solvent)D001 (Ignitable), F003 (Spent Solvents)
EU (EWC) Laboratory chemicals consisting of hazardous substances16 05 06*
DOT (Transport) Depends on formulationUN 2811 (Toxic Solid, Organic, N.O.S.)

Note: Always default to the "Hazardous Waste" classification if unsure. Never classify as "Non-Hazardous" without explicit analytical data proving LD50 > 5000 mg/kg [4].

References

  • National Institutes of Health (NIH). (2020). Safe Disposal of Infectious Laboratory Waste. NCBI. Retrieved March 4, 2026, from [Link][1]

  • US Environmental Protection Agency (EPA).[5][6] (2024).[7] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved March 4, 2026, from [Link][1]

Technical Guide: PPE & Handling Protocols for 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

[1]

Part 1: Executive Safety Directive

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine (CAS: 193092-29-4 / 108311-86-6) is a protected nucleoside intermediate critical for oligonucleotide synthesis.[1] While often categorized as a standard irritant, its handling requires a dual-threat mitigation strategy:[1]

  • Operator Safety: Protection against fine particulate inhalation and potential sensitization.[1]

  • Compound Integrity: Prevention of hydrolysis (moisture) and nuclease contamination (skin contact).[1]

Immediate Hazard Profile:

  • Physical State: Fine white to off-white powder (High dust potential).[1]

  • GHS Classification: WARNING .[1] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory).

  • Critical Risk: The acetyl protection groups render the molecule lipophilic, potentially increasing transdermal absorption rates compared to unprotected nucleosides.

Part 2: Personal Protective Equipment (PPE) Specifications[2]

This section details the required PPE.[1][2][3][4][5][6][7][8][9] Do not deviate from these standards without a documented risk assessment.

Hand Protection Strategy (The "Double-Barrier" Protocol)

Rationale: Standard nitrile gloves provide adequate protection against the solid powder. However, this compound is frequently dissolved in Dichloromethane (DCM) or Acetonitrile (ACN) for synthesis. DCM permeates standard nitrile in <2 minutes.[1]

LayerMaterial SpecificationFunctionValidation Check
Inner Nitrile (4 mil / 0.10mm) Biological barrier (sweat/RNase) & final chemical defense.[1]Inspect for tears before donning.[1]
Outer High-Grade Nitrile (8 mil) or Laminate (Silver Shield®) Primary defense against organic solvents (DCM/ACN) and abrasion.[1]Change immediately upon splash contact. Check for "swelling" or loss of tactile sensitivity.[1]
Respiratory & Inhalation Control

Rationale: As a fine powder, the compound creates invisible dust clouds during weighing. Inhalation can trigger mucous membrane irritation and sensitization.[1]

  • Primary Control: All open-container handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Control (If Hood Unavailable): A fit-tested N95 (NIOSH) or P2 (EN 143) particulate respirator is the absolute minimum requirement.[1] Surgical masks offer zero protection against chemical particulates.[1]

Ocular & Face Protection[1][2][3][5][7][8][11]
  • Standard: ANSI Z87.1+ Safety Glasses with side shields.[1]

  • High Risk (Solution Phase): If handling volumes >50mL in solution, upgrade to Indirect Vented Chemical Goggles to prevent solvent splash injury.

Body Protection
  • Lab Coat: 100% Cotton or Nomex (flame-resistant) lab coat.[1] Avoid synthetic blends if using flammable solvents (ACN).[1]

  • Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.[1]

Part 3: Operational Workflow & Logic

The following workflow integrates safety with scientific best practices to ensure high coupling efficiency downstream.

Phase A: Preparation & Engineering Controls[1]
  • Static Mitigation: Protected nucleosides are prone to static charge, causing powder to "jump" and disperse.[1] Place an ionizing bar or antistatic gun inside the fume hood prior to weighing.[1]

  • Dehumidification: Ensure the environment is low-humidity if possible, as the acetyl groups are susceptible to hydrolysis over time.[1]

Phase B: Weighing & Solubilization[1]
  • Donning: Put on Inner Gloves -> Lab Coat -> Outer Gloves -> Eye Protection.[1]

  • Transfer: Use a disposable antistatic spatula.[1] Do not pour from the bulk container; transfer small amounts to a weighing boat.

  • Solvent Addition: When adding solvent (e.g., DCM), keep the vessel sash as low as possible.

    • Scientific Insight: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder into the hood airflow.

Phase C: Waste & Disposal[1][3][5][6]
  • Solid Waste: Contaminated weighing boats and paper towels go into Hazardous Solid Waste (labeled "Contaminated with Nucleosides").

  • Liquid Waste:

    • If dissolved in DCM: Halogenated Organic Waste .[1]

    • If dissolved in ACN/DMSO: Non-Halogenated Organic Waste .[1]

  • Do NOT dispose of down the drain.[1]

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making process for PPE escalation based on the state of the matter (Solid vs. Solution).

PPE_WorkflowStartSTART: Risk AssessmentState_CheckDetermine Physical StateStart->State_CheckSolidSolid / Powder FormState_Check->SolidSolutionSolution Phase(w/ DCM or ACN)State_Check->SolutionSolid_PPEStandard PPE:Nitrile Gloves (4mil)Safety GlassesFume HoodSolid->Solid_PPEStatic_ControlApply Antistatic Gun(Prevent Dispersion)Solid_PPE->Static_ControlActionPerform Experiment(Synthesis/Coupling)Static_Control->ActionSolution_PPEEscalated PPE:Double Glove (Laminate)Chemical GogglesSplash ApronSolution->Solution_PPESolution_PPE->ActionWasteWaste Segregation:Halogenated vs Non-HalogenatedAction->Waste

Caption: Operational logic flow distinguishing between solid-state handling (dust hazard) and solution-phase handling (permeation/splash hazard).

Part 5: Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Skin Contact (Powder) Brush off excess powder.[1] Wash with soap/water for 15 min.[1][2]Monitor for redness/irritation.[1][2]
Skin Contact (Solution) Remove gloves immediately. Wash skin with soap/water.[1]Do not use solvents (ethanol) to clean skin; this enhances absorption.[1]
Eye Contact Flush at eyewash station for 15 minutes (hold eyelids open).Seek medical attention immediately.[1][4][5] Bring SDS.
Spill (Solid) Dampen a paper towel (water) to wipe up without creating dust.Place in hazardous solid waste.[1]

Part 6: References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][10][6] Personal Protective Equipment (29 CFR 1910.132).[1][11] United States Department of Labor.[1] Retrieved October 26, 2025, from [Link][1]

  • National Institutes of Health (NIH). (2025).[1] A framework for personal protective equipment use in laboratories. PubMed Central.[1] Retrieved October 26, 2025, from [Link]

  • Glen Research. (n.d.).[1] Technical Bulletin: Deprotection and Handling of RNA/DNA. Retrieved October 26, 2025, from [Link][1]

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